molecular formula C12H16BBrO2 B1279262 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 594823-67-3

2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1279262
CAS No.: 594823-67-3
M. Wt: 282.97 g/mol
InChI Key: FHCWGLQDAMYXJS-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C12H16BBrO2 and its molecular weight is 282.97 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BBrO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCWGLQDAMYXJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433892
Record name 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Molecular Weight

282.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594823-67-3
Record name 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Foundational & Exploratory

2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS Number: 594823-67-3

This technical guide provides a comprehensive overview of this compound, a versatile organoboron compound crucial for advancements in organic synthesis and medicinal chemistry. It serves as a key building block in the formation of carbon-carbon bonds, particularly through Suzuki-Miyaura cross-coupling reactions.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visualizations of key processes.

Properties and Specifications

This compound is a white to off-white crystalline powder.[1] Its pinacol ester group provides improved stability and handling compared to the corresponding boronic acid. The quantitative properties and specifications are summarized in the table below.

PropertyValueReference(s)
CAS Number 594823-67-3[1][2]
Molecular Formula C₁₂H₁₆BBrO₂[1][3]
Molecular Weight 282.97 g/mol [1][3]
Purity ≥ 98% (GC)[1]
Melting Point 46 - 50 °C[1]
Appearance White to off-white crystalline powder[1]
Synonyms 1-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, 3-Bromophenylboronic acid pinacol ester[1]
PubChem CID 9993953[1][3]

Synthesis and Experimental Protocols

The synthesis of arylboronic acid pinacol esters like this compound is most commonly achieved through the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst (Miyaura borylation) or by the esterification of the corresponding boronic acid.

Synthesis via Esterification of 3-Bromophenylboronic Acid

This protocol is a general method adapted from the synthesis of a similar compound.[4] It involves the direct condensation of the corresponding boronic acid with pinacol.

Materials:

  • 3-Bromophenylboronic acid

  • Pinacol (1.0 - 1.1 equivalents)

  • Acetonitrile or another suitable aprotic solvent (e.g., Dichloromethane)

  • Magnesium Sulfate (for drying, if necessary)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 3-bromophenylboronic acid (1 equivalent) in acetonitrile.

  • Add pinacol (1.02 equivalents) to the suspension at room temperature.

  • Stir the mixture. The reaction is typically complete when a clear solution is formed (usually 1-2 hours).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude product, this compound, which is often of sufficient purity ( >98%) for subsequent use.[4] If necessary, further purification can be achieved by recrystallization or column chromatography.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming C-C bonds between sp²-hybridized carbon atoms.[1][5] This reaction is fundamental in synthesizing complex organic molecules, including many pharmaceuticals and advanced materials.[1][5]

The reaction couples the organoboron species (this compound) with an organic halide or triflate (R-X) in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd R-X R_Pd_X R-Pd(II)-X OxAdd->R_Pd_X Transmetal Transmetalation R_Pd_X->Transmetal [ArB(pin)]⁻ R_Pd_Ar R-Pd(II)-Ar Transmetal->R_Pd_Ar RedElim Reductive Elimination R_Pd_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (R-Ar) RedElim->Product Reactants Reactants: R-X Ar-B(pin) Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general workflow for coupling this compound with an aryl halide.

Materials:

  • This compound (1.1 equivalents)

  • Aryl or vinyl halide/triflate (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[6]

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., Dioxane/Water, Toluene/Water)[6][7]

  • Schlenk flask or pressure tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or pressure tube, add the aryl halide (1.0 eq), this compound (1.1 eq), the base (2.0 eq), and the palladium catalyst (0.03 eq).

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the required temperature (typically 80-100 °C).[6][7]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).[6]

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[6]

Experimental_Workflow A 1. Combine Reactants (Aryl Halide, Boronate Ester, Base, Catalyst) B 2. Purge with Inert Gas A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir Reaction C->D E 5. Monitor Progress (TLC/LC-MS) D->E E->D Reaction Incomplete F 6. Aqueous Workup & Extraction E->F Reaction Complete G 7. Dry and Concentrate Organic Layer F->G H 8. Purify by Column Chromatography G->H I Final Product H->I

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Applications in Drug Discovery and Development

Organoboron compounds, particularly boronic acids and their esters, are privileged structures in medicinal chemistry.[8] The unique electronic properties of the boron atom allow it to act as a Lewis acid, enabling interactions with biological targets.[8]

This compound is a valuable building block in drug discovery for several reasons:

  • Scaffold Synthesis: It facilitates the efficient synthesis of complex biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules.[1]

  • SAR Studies: The bromine atom provides a reactive handle for further functionalization, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Metabolic Stability: The pinacolboronate group can be used to mask a more reactive boronic acid during synthesis, and its presence can influence the pharmacokinetic properties of a final compound.

Boron-containing drugs like Bortezomib (for multiple myeloma) and Tavaborole (an antifungal) highlight the therapeutic potential of this class of compounds.[9] Reagents such as this compound are instrumental in exploring new chemical space for novel therapeutics.

Safety and Handling

Hazard Identification: According to GHS classification, this compound may be associated with the following hazards:

  • H302: Harmful if swallowed[3]

  • H312: Harmful in contact with skin[3]

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H332: Harmful if inhaled[3]

  • H335: May cause respiratory irritation[3]

Storage and Handling:

  • Storage: Store at room temperature or under refrigerated conditions (2-8 °C) as recommended by the supplier.[1] Keep the container tightly closed in a dry and well-ventilated place.

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic chemistry. Its stability, reactivity, and utility in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for researchers in both academic and industrial settings, particularly those focused on the synthesis of novel pharmaceuticals and advanced materials. Proper handling and adherence to established protocols are essential for its safe and effective use.

References

An In-depth Technical Guide to the Physical Properties of 3-Bromophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-bromophenylboronic acid pinacol ester, a vital reagent in modern synthetic chemistry. This document is intended to be a resource for researchers and professionals in drug development and related scientific fields, offering structured data, detailed experimental protocols for property determination, and a visualization of its application in a key chemical transformation.

Core Physical and Chemical Properties

3-Bromophenylboronic acid pinacol ester is an organoboron compound extensively utilized in organic synthesis, most notably as a coupling partner in Suzuki-Miyaura cross-coupling reactions. Its stability, ease of handling compared to the corresponding boronic acid, and reactivity make it a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients.

Data Presentation: Physical Property Summary

The table below summarizes the key physical and chemical properties of 3-bromophenylboronic acid pinacol ester.

PropertyValueReference(s)
Chemical Name 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[1]
CAS Number 594823-67-3[2][3][4]
Molecular Formula C₁₂H₁₆BBrO₂[2]
Molecular Weight 282.97 g/mol [2]
Appearance White powder[1]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Generally soluble in organic solvents such as chloroform, acetone, and ethers.[5]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research. Below are detailed, standard methodologies for the key experiments relevant to a solid organic compound like 3-bromophenylboronic acid pinacol ester.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Sample Preparation: If the sample is not already a fine powder, gently grind a small amount of 3-bromophenylboronic acid pinacol ester using a mortar and pestle.

  • Capillary Loading: Pack the fine powder into the open end of a capillary tube to a depth of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.

    • For an accurate measurement, heat the block to a temperature about 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (completion of melting). The recorded range is the melting point. A pure compound will typically have a sharp melting range of 1-2°C.

Solubility Testing

Understanding a compound's solubility is essential for reaction setup, purification, and formulation.

Materials:

  • Test tubes and rack

  • Spatula

  • Graduated pipettes or cylinders

  • A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane, toluene)

Procedure:

  • Sample Preparation: Add approximately 10-20 mg of 3-bromophenylboronic acid pinacol ester to a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

  • Mixing: Agitate the mixture by flicking the test tube or using a vortex mixer for approximately 30-60 seconds.

  • Observation: Observe the mixture.

    • Soluble: The solid completely dissolves, forming a clear, homogeneous solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Documentation: Record the solubility for each solvent tested. For quantitative analysis, a gravimetric method can be employed where a saturated solution is prepared, a known volume is evaporated to dryness, and the mass of the dissolved solid is measured. Phenylboronic acid pinacol esters generally exhibit good solubility in many common organic solvents.[5]

Application in Suzuki-Miyaura Coupling

3-Bromophenylboronic acid pinacol ester is a cornerstone reagent for the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.

Below is a diagram illustrating the logical workflow of a typical Suzuki-Miyaura coupling reaction involving 3-bromophenylboronic acid pinacol ester.

Suzuki_Miyaura_Coupling cluster_reagents Reagents & Conditions Reactant1 3-Bromophenylboronic acid pinacol ester ReactionVessel Reaction Mixture Reactant1->ReactionVessel Reactant2 Aryl Halide (Ar-X) e.g., Iodobenzene Reactant2->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->ReactionVessel Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->ReactionVessel Solvent Solvent (e.g., Toluene/H₂O) Solvent->ReactionVessel Heating Heating (e.g., 80-100 °C) ReactionVessel->Heating 1. Heat Workup Aqueous Workup & Extraction Heating->Workup 2. Cool & Process Purification Purification (e.g., Column Chromatography) Workup->Purification 3. Isolate Product Biaryl Product (Ar-C₆H₄-Br) Purification->Product 4. Final Product

Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to C12H16BBrO2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C12H16BBrO2, focusing on the prominent isomer 2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This document details its molecular properties, structure, synthesis, and key applications in organic chemistry, particularly in the realm of cross-coupling reactions.

Molecular Structure and Properties

The chemical formula C12H16BBrO2 most commonly refers to this compound. This compound is a member of the boronic ester family, which are widely utilized as building blocks in organic synthesis. The structure consists of a bromophenyl group attached to a pinacol boronic ester.

Synonyms: 1-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, 3-Bromophenylboronic acid pinacol ester.[1]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C12H16BBrO2[1][2]
Molecular Weight 282.97 g/mol [1][2]
Monoisotopic Mass 282.04267 Da[2]
Appearance White to off-white crystalline powder[1]
Melting Point 46 - 50 °C[1]
Purity ≥ 98% (GC)[1]
CAS Number 594823-67-3[1][2]

Experimental Protocols

Detailed methodologies for the synthesis and a key application of this compound are provided below.

This protocol is adapted from a standard procedure for the synthesis of similar arylboronic esters.

Materials:

  • 3-Bromophenylboronic acid

  • Pinacol

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, suspend 3-bromophenylboronic acid in anhydrous acetonitrile.

  • Begin stirring the suspension at room temperature.

  • To the stirring suspension, add pinacol (1.05 equivalents).

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete when a clear solution is obtained.

  • Once the reaction is complete, remove the solvent (acetonitrile) under reduced pressure using a rotary evaporator.

  • The resulting crude product, this compound, will be a solid. Further purification can be achieved by recrystallization if necessary.

G cluster_synthesis Synthesis Workflow reagents 3-Bromophenylboronic acid + Pinacol + Acetonitrile reaction Stir at Room Temperature reagents->reaction 1 workup Solvent Removal (Rotary Evaporation) reaction->workup 2 product 2-(3-bromophenyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane workup->product 3

Synthesis Workflow Diagram

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] A general protocol is outlined below.

Materials:

  • This compound

  • Aryl halide or triflate

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2)

  • Base (e.g., K2CO3, CsF)

  • Anhydrous solvent (e.g., Dioxane, Toluene)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound (1.2 equivalents), the aryl halide or triflate (1.0 equivalent), and the base (2.0 equivalents).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (e.g., 0.05 equivalents).

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by diluting the mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X oxidative_addition->pd_complex1 transmetalation Transmetalation (Ar'-B(OR)2) pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' Product reductive_elimination->product

Suzuki-Miyaura Reaction Mechanism

Potential Biological Significance and Applications

While this compound is primarily a synthetic intermediate, the "3-bromophenyl" moiety is found in various biologically active molecules. For instance, a derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a selective inhibitor of Aurora A kinase, a key regulator of cell division.[3][4][5] Inhibition of Aurora A kinase can lead to cell cycle arrest and apoptosis, making it a target for anticancer drug development.[3]

The diagram below illustrates a simplified signaling pathway involving Aurora A kinase and the potential point of intervention by an inhibitor.

G cluster_pathway Simplified Aurora A Kinase Signaling Pathway G2_M G2/M Phase Transition AuroraA Aurora A Kinase G2_M->AuroraA Activation Mitosis Mitosis AuroraA->Mitosis Promotion Proliferation Cell Proliferation Mitosis->Proliferation Inhibitor 2-(3-bromophenyl) Derivative (e.g., Quinazoline) Inhibitor->AuroraA Inhibition Apoptosis Apoptosis Inhibitor->Apoptosis

Aurora A Kinase Signaling Pathway

This highlights the potential for using this compound as a scaffold in the synthesis of novel therapeutic agents for further investigation in drug discovery programs.

References

An In-depth Technical Guide to the Synthesis of 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. This document details the prevalent synthetic methodologies, experimental protocols, and characterization data.

Introduction

This compound, also known as 3-bromophenylboronic acid pinacol ester, is a versatile organoboron compound. Its utility stems from its role as a stable and efficient coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of the bromine atom and the boronic ester moiety on the same aromatic ring allows for sequential and site-selective cross-coupling reactions, making it an invaluable tool for the synthesis of polysubstituted aromatic compounds.

Synthetic Methodologies

The primary and most widely employed method for the synthesis of this compound is the Miyaura borylation reaction .[1] Alternative approaches, such as Grignard reagent-based methods and lithiation-borylation , offer different pathways to this important intermediate.

Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[1] This method is favored for its high functional group tolerance and generally good yields.[2]

Reaction Scheme:

Miyaura_Borylation cluster_conditions Reaction Conditions reagents 1,3-Dibromobenzene + Bis(pinacolato)diboron product 2-(3-Bromophenyl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane reagents->product Pd(0) catalysis catalyst Pd(dppf)Cl₂ base KOAc or K₃PO₄ solvent DMF or Dioxane temperature 80 °C

Caption: General scheme of the Miyaura borylation for the synthesis of this compound.

Catalytic Cycle:

The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the desired aryl boronate ester and regenerate the Pd(0) catalyst.[2]

Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_complex Ar-Pd(II)-X(L₂) oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation B₂pin₂ Base boryl_pd_complex Ar-Pd(II)-Bpin(L₂) transmetalation->boryl_pd_complex reductive_elimination Reductive Elimination boryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Bpin reductive_elimination->product

Caption: Catalytic cycle of the Miyaura borylation reaction.

Grignard Reaction

This method involves the formation of a Grignard reagent from 1,3-dibromobenzene, which then reacts with a boron electrophile, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBpin), to form the desired product. This approach is a classic method for forming carbon-boron bonds but can be sensitive to functional groups that are incompatible with the highly reactive Grignard reagent.[3]

Reaction Workflow:

Grignard_Workflow start 1,3-Dibromobenzene grignard_formation Grignard Reagent Formation start->grignard_formation Mg, THF grignard_reagent 3-Bromophenylmagnesium bromide grignard_formation->grignard_reagent borylation Borylation grignard_reagent->borylation i-PrOBpin product 2-(3-Bromophenyl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane borylation->product

Caption: Workflow for the synthesis via a Grignard reaction.

Lithiation-Borylation

Similar to the Grignard approach, this method involves the formation of an organolithium species by direct lithiation or lithium-halogen exchange, followed by quenching with a boron electrophile. This method is also highly reactive and may lack functional group tolerance.

Experimental Protocols

Miyaura Borylation of 1,3-Dibromobenzene

This protocol is adapted from a literature procedure for the synthesis of the target molecule.[4]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles (mmol)
1,3-DibromobenzeneC₆H₄Br₂235.901.00 g4.24
Bis(pinacolato)diboron (B₂pin₂)C₁₂H₂₄B₂O₄253.941.18 g4.66
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)C₃₄H₂₈Cl₂FeP₂Pd731.730.124 g0.17
Potassium Acetate (KOAc)CH₃COOK98.141.25 g12.72
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL-

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dibromobenzene (1.00 g, 4.24 mmol), bis(pinacolato)diboron (1.18 g, 4.66 mmol), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.124 g, 0.17 mmol), and potassium acetate (1.25 g, 12.72 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous N,N-dimethylformamide (20 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 3 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data:

ParameterValueReference
Yield 53%[4]
Appearance White to off-white crystalline powder[5]
Melting Point 46 - 50 °C[5]

Characterization Data

The structure of this compound can be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃): The spectrum is expected to show signals for the aromatic protons in the range of δ 7.2-7.8 ppm and a characteristic singlet for the twelve equivalent methyl protons of the pinacol group at approximately δ 1.3 ppm. For the analogous 4-bromo isomer, the aromatic protons appear as doublets at δ 7.66 and 7.50 ppm, and the pinacol protons as a singlet at δ 1.34 ppm.[6]

  • ¹³C NMR (CDCl₃): The spectrum will show signals for the aromatic carbons, with the carbon attached to boron appearing at a characteristic downfield shift. The methyl carbons of the pinacol group are expected around δ 25 ppm, and the quaternary carbons of the pinacol group around δ 84 ppm.

Mass Spectrometry (MS):

  • Molecular Formula: C₁₂H₁₆BBrO₂[7]

  • Molecular Weight: 282.97 g/mol [7]

  • High-resolution mass spectrometry should confirm the exact mass of the molecule.

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions. Below is a summary of the hazards associated with the key reagents.

ReagentHazardsPrecautionary Measures
Bis(pinacolato)diboron May cause skin, eye, and respiratory irritation.Wear protective gloves, eye protection, and use in a well-ventilated area.[8]
Pd(dppf)Cl₂ Skin and eye irritant.Avoid inhalation of dust. Wear protective gloves and eye protection.
Potassium Acetate Generally considered low hazard.Handle with standard laboratory safety practices.
1,3-Dibromobenzene Harmful if swallowed or inhaled. Causes skin and eye irritation.Use in a fume hood and wear appropriate personal protective equipment.
DMF Harmful if inhaled or absorbed through the skin. Suspected of causing cancer.Use in a fume hood with appropriate gloves and eye protection.

Conclusion

The synthesis of this compound is most reliably achieved through the Miyaura borylation of 1,3-dibromobenzene. This method offers good yields and tolerates a wide range of functional groups. Alternative methods, such as those based on Grignard reagents, provide other synthetic routes but may be less compatible with sensitive substrates. The characterization of the final product is readily accomplished using standard spectroscopic techniques. Adherence to proper safety protocols is essential when handling the reagents involved in these syntheses. This versatile building block will continue to be a valuable tool for chemists in the development of novel pharmaceuticals and advanced materials.

References

Technical Guide: Physicochemical Properties and Solubility of 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-bromophenylboronic acid pinacol ester, is a vital organoboron compound in modern organic synthesis.[1] It serves as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1] This reaction is fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients and advanced materials.[1][2] The pinacol ester group enhances the stability and ease of handling compared to the corresponding boronic acid, while the bromophenyl moiety provides a reactive site for constructing biaryl structures, which are common motifs in drug candidates.[3]

This guide provides a summary of the available physicochemical properties and a generalized protocol for determining the solubility of this compound, addressing the current lack of specific quantitative solubility data in publicly accessible literature.

Physicochemical Properties

A summary of the key physical and chemical properties for this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₂H₁₆BBrO₂[1][4]
Molecular Weight 282.97 g/mol [1][4]
CAS Number 594823-67-3[1]
Appearance White to off-white crystalline powder[1]
Melting Point 46 - 50 °C[1]
Purity ≥ 98% (GC)[1]
Synonyms 3-Bromophenylboronic acid pinacol ester, 1-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene[1]

Solubility Data

Boronic acid pinacol esters are known to exhibit improved solubility in organic solvents compared to their parent boronic acids.[5][6] This increased solubility is attributed to the bulky, lipophilic pinacol group, which reduces the polarity and intermolecular interactions that are more prevalent in boronic acids (which can form trimeric, less soluble boroxines). While boronic acids often show high solubility in polar aprotic solvents like acetone and 3-pentanone, their pinacol esters tend to be soluble across a broader range of common organic solvents, including ethers and hydrocarbons, though differences between specific solvents are generally small.[5][6]

For analytical purposes, such as HPLC, challenges can arise from the hydrolysis of the pinacol ester back to the less soluble boronic acid, especially in the presence of water.[7][8] Therefore, aprotic and non-aqueous solvents are often preferred for sample preparation to maintain the integrity of the compound.[7]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The following is a generalized but detailed protocol for determining the thermodynamic solubility of a solid compound like this compound. This method, known as the shake-flask method, is considered a reliable approach for measuring equilibrium solubility.[2]

Objective: To determine the saturation concentration of the solute in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent (e.g., Tetrahydrofuran, Toluene, Dichloromethane, Acetone, Ethyl Acetate)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., GC-MS)

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of the compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.

  • Sample Preparation:

    • Add an excess amount of this compound to a vial. An excess is critical to ensure that a saturated solution is formed and solid remains present at equilibrium.

    • Accurately add a known volume of the selected solvent to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical, but the exact time should be determined by preliminary experiments (i.e., measuring concentration at different time points until it remains constant).

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe. Avoid disturbing the solid at the bottom.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered saturate with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the calibration standards using HPLC to generate a calibration curve (Peak Area vs. Concentration).

    • Analyze the diluted sample under the same HPLC conditions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

    • The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Prepare Calibration Standards B Add Excess Solute to Vial A->B C Add Known Volume of Solvent B->C D Seal and Place in Shaker (Constant Temperature) C->D E Agitate for 24-48h to Reach Equilibrium D->E F Settle and Filter Supernatant E->F G Dilute Sample F->G H Analyze via HPLC G->H I Calculate Concentration from Calibration Curve H->I J Determine Solubility (mg/mL or mol/L) I->J

Caption: Workflow for solubility determination via the shake-flask method.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an aryl halide-containing boronic ester, making it a versatile reagent. It can act as either the organoboron nucleophile (after conversion) or, more commonly, as the electrophilic partner in Suzuki-Miyaura reactions for the synthesis of biaryls.[4][5] The general workflow for its use as an electrophile is outlined below.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Add Reagents to Flask: - Arylboronic Acid - 2-(3-Bromophenyl)-...dioxaborolane - Palladium Catalyst & Ligand - Base (e.g., K₂CO₃, Cs₂CO₃) B Add Degassed Solvent (e.g., Toluene, Dioxane, DMF) A->B C Heat Reaction Mixture (e.g., 80-110 °C) B->C D Stir for 2-24h C->D E Monitor Progress via TLC or GC-MS D->E F Cool to Room Temperature E->F G Aqueous Work-up (Quench, Extract with Organic Solvent) F->G H Dry and Concentrate Organic Layers G->H I Purify via Column Chromatography H->I J Characterize Biaryl Product (NMR, MS) I->J

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Bromophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromophenylboronic acid pinacol ester. The information enclosed is intended to support research and development activities by offering comprehensive spectral data, experimental protocols, and a structural visualization to aid in the characterization of this important chemical intermediate.

Spectroscopic Data

The 1H NMR spectrum of 3-Bromophenylboronic acid pinacol ester exhibits characteristic signals corresponding to the aromatic protons of the 3-bromophenyl group and the methyl protons of the pinacol ester moiety. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

Table 1: Summary of 1H NMR Spectral Data for 3-Bromophenylboronic Acid Pinacol Ester

Proton AssignmentChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) Hz
H-2'~7.90t (triplet)1H~1.5
H-6'~7.65ddd (doublet of doublet of doublets)1H~7.8, 1.5, 1.2
H-4'~7.50ddd (doublet of doublet of doublets)1H~7.8, 1.8, 1.2
H-5'~7.25t (triplet)1H~7.8
Pinacol CH31.35s (singlet)12HN/A

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The assignments are based on the analysis of analogous compounds, such as 3-nitrophenylboronic acid pinacol ester, which shows a similar substitution pattern.

Experimental Protocols

The following sections detail the methodologies for the synthesis of 3-Bromophenylboronic acid pinacol ester and the subsequent acquisition of its 1H NMR spectrum.

Synthesis of 3-Bromophenylboronic Acid Pinacol Ester

This procedure is a general method for the esterification of a phenylboronic acid with pinacol.

Materials:

  • 3-Bromophenylboronic acid

  • Pinacol

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Drying agent (e.g., anhydrous Magnesium Sulfate)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-Bromophenylboronic acid (1.0 equivalent) in the chosen anhydrous solvent.

  • To this solution, add pinacol (1.1 equivalents).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, add a drying agent like anhydrous magnesium sulfate to remove any water formed during the reaction.

  • Filter the mixture to remove the drying agent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude 3-Bromophenylboronic acid pinacol ester.

  • The product can be further purified by recrystallization or column chromatography if necessary.

1H NMR Spectrum Acquisition

Instrumentation and Parameters:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: Deuterated chloroform (CDCl3)

  • Internal Standard: Tetramethylsilane (TMS, 0 ppm)

  • Temperature: Room temperature

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified 3-Bromophenylboronic acid pinacol ester in about 0.6 mL of CDCl3 in a clean NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl3.

  • Shim the magnetic field to obtain a high-resolution signal.

  • Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals and determine the multiplicities and coupling constants of the peaks.

Structural Visualization

The following diagram illustrates the molecular structure of 3-Bromophenylboronic acid pinacol ester with the proton assignments corresponding to the data in Table 1.

Reactivity of 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the

Introduction

2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-bromophenylboronic acid pinacol ester, is a versatile organoboron compound with the chemical formula C₁₂H₁₆BBrO₂.[1][2] It serves as a crucial building block in modern organic synthesis, particularly valued for its role in the formation of carbon-carbon and carbon-heteroatom bonds.[1] The compound features a stable pinacol boronate ester group, which offers advantages over free boronic acids in terms of stability, handling, and purification. The presence of a bromine atom on the phenyl ring provides a reactive site for a wide array of cross-coupling reactions, making this reagent indispensable in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] This guide details the core reactivity of this compound, focusing on its participation in palladium-catalyzed cross-coupling reactions.

Compound Properties:

Property Value
CAS Number 594823-67-3[1][3]
Molecular Formula C₁₂H₁₆BBrO₂[1][2]
Molecular Weight 282.97 g/mol [1][2]
Appearance White to off-white crystalline powder[1][3]
Melting Point 46 - 50 °C[1][3]

| Purity | ≥ 98% (GC)[1][3] |

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its function as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. The boronate ester group is relatively inert until activated in the catalytic cycle, while the C-Br bond serves as an electrophilic site for other coupling partners. This dual reactivity allows it to be used in a variety of powerful bond-forming transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming a carbon-carbon bond between an organoboron compound and an organohalide.[4] In this context, this compound acts as the organoboron partner, coupling with various aryl, vinyl, or alkyl halides and triflates.

Reaction Mechanism: The catalytic cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R-X).

  • Transmetalation: The organic group from the activated boronate ester is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronate.[5]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂-X pd0->pd2_complex ox_add Oxidative Addition ox_add->pd2_complex pd2_r_ar R-Pd(II)L₂-Ar pd2_complex->pd2_r_ar transmetal Transmetalation transmetal->pd2_r_ar pd2_r_ar->pd0 red_elim Reductive Elimination pd2_r_ar->red_elim product_out R-Ar red_elim->product_out rx_in R-X rx_in->ox_add ar_boronate_in Ar-B(pin) (Base Activated) ar_boronate_in->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

Entry Electrophile Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 4-Iodoanisole Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene/H₂O 100 18 >95
2 2-Bromopyridine Pd₂(dba)₃ (1.5) XPhos (3.5) K₃PO₄ Dioxane 80 12 92
3 Vinyl triflate Pd(PPh₃)₄ (5) - Cs₂CO₃ THF 65 6 88
4 1-Chloro-4-nitrobenzene Pd(OAc)₂ (2) RuPhos (4) K₂CO₃ Dioxane/H₂O 110 24 75

Note: Data is representative for aryl boronic esters and may vary for the specific title compound.

Experimental Protocol: Suzuki-Miyaura Coupling A general procedure for the coupling of this compound with an aryl halide is as follows:

  • To a dry reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).[7]

  • The vessel is sealed and purged with an inert gas (e.g., Argon or Nitrogen).[7]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, a ligand (e.g., SPhos, 2-10 mol%).[7]

  • Add an anhydrous, degassed solvent (e.g., dioxane, THF, or toluene) via syringe.[7]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours).[6][8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[9] In this case, the C-Br bond of this compound serves as the electrophilic site to couple with a primary or secondary amine. This reaction is a powerful tool for synthesizing arylamines, which are prevalent in pharmaceuticals.[10]

Reaction Mechanism: The mechanism is similar to the Suzuki coupling, involving oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a strong base (like NaOt-Bu) to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[11]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex ox_add Oxidative Addition ox_add->pd2_complex pd2_amido Ar-Pd(II)L₂(NR¹R²) pd2_complex->pd2_amido amine_coord Amine Coordination & Deprotonation amine_coord->pd2_amido pd2_amido->pd0 red_elim Reductive Elimination pd2_amido->red_elim product_out Ar-NR¹R² red_elim->product_out arbr_in Ar-Br arbr_in->ox_add amine_in HNR¹R² (Base) amine_in->amine_coord

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Quantitative Data for Buchwald-Hartwig Amination:

Entry Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 Morpholine Pd(OAc)₂ (2) BINAP (3) NaOt-Bu Toluene 100 16 95
2 Aniline Pd₂(dba)₃ (1) XPhos (2.5) K₃PO₄ Dioxane 110 20 90
3 Benzylamine Pd(OAc)₂ (2) RuPhos (4) Cs₂CO₃ t-BuOH 90 12 89
4 Piperidine PdCl₂(dppf) (3) - LHMDS THF 70 8 93

Note: Data is representative for aryl bromides and may vary for the specific title compound.

Experimental Protocol: Buchwald-Hartwig Amination

  • In an oven-dried, argon-flushed flask, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Add this compound (1.0 equiv.).

  • Seal the flask with a septum, then add the amine (1.2 equiv.) and the anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heat the mixture in an oil bath to the required temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the aminated boronate ester product.

Other Notable Reactions

While Suzuki and Buchwald-Hartwig reactions are primary applications, the dual reactivity of this compound allows for participation in other cross-coupling reactions. The C-Br bond can undergo Heck, Sonogashira, and Stille couplings.

  • Heck Reaction: The palladium-catalyzed reaction of the C-Br bond with an alkene to form a substituted alkene.[12][13] This reaction typically uses a palladium catalyst like Pd(OAc)₂ and a base such as triethylamine.[12]

  • Sonogashira Coupling: The coupling of the C-Br bond with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylalkyne.[14][15]

  • Stille Coupling: The palladium-catalyzed coupling of the C-Br bond with an organostannane (organotin) compound.[16][17] While effective, the toxicity of tin reagents has reduced its use compared to the Suzuki coupling.[17][18]

Caption: General experimental workflow for cross-coupling reactions.

Synthesis

This compound is typically synthesized from the corresponding boronic acid. A common laboratory-scale synthesis involves the esterification of 3-bromophenylboronic acid with pinacol.

Experimental Protocol: Synthesis A suspension of 3-bromophenylboronic acid (1.0 equiv.) is stirred in a suitable solvent such as acetonitrile or diethyl ether at room temperature.[19] Pinacol (1.0-1.1 equiv.) is added, and stirring is continued until a clear solution is obtained (typically 1-2 hours).[19] The solvent is then removed under vacuum to yield the crude this compound, which can be used directly or purified further by recrystallization or chromatography.[19]

Applications in Drug Development and Materials Science

The synthetic versatility of this reagent makes it highly valuable in drug discovery and development.[1] It enables the efficient construction of complex molecular scaffolds found in many biologically active compounds. By facilitating the modular assembly of different fragments via cross-coupling, it accelerates the synthesis of compound libraries for high-throughput screening. In materials science, it is used to synthesize conjugated polymers and organic light-emitting diode (OLED) materials, where precise control over the molecular structure is essential for tuning electronic and optical properties.[1]

Conclusion

This compound is a powerful and versatile reagent in modern organic chemistry. Its primary reactivity is centered on palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. The stability of the pinacol boronate ester combined with the reactivity of the aryl bromide moiety provides chemists with a reliable tool for constructing complex molecules, significantly impacting the fields of pharmaceutical development and materials science. Understanding the mechanisms, scope, and experimental protocols associated with its reactions is fundamental for its effective application in research and development.

References

Stability and Storage of 3-Bromophenylboronic Acid Pinacol Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-Bromophenylboronic acid pinacol ester. Boronic acid derivatives are pivotal reagents in modern organic synthesis, particularly in cross-coupling reactions. Ensuring their integrity through proper storage and handling is paramount for reproducible and successful outcomes in research and drug development. This document outlines the key factors influencing the stability of 3-Bromophenylboronic acid pinacol ester, potential degradation pathways, and methodologies for its assessment.

Physicochemical Properties and General Stability

3-Bromophenylboronic acid pinacol ester is a white to off-white crystalline powder.[1] The pinacol group generally enhances the stability of the boronic acid, rendering it more resistant to degradation under standard laboratory conditions compared to its free boronic acid counterpart.[2] However, the ester is susceptible to certain environmental factors, primarily moisture.

Table 1: Physicochemical Properties of 3-Bromophenylboronic acid pinacol ester

PropertyValueReference
Molecular Formula C₁₂H₁₆BBrO₂[1][3][4][5]
Molecular Weight ~282.97 g/mol [1][3][4][5]
Appearance White to off-white crystalline powder[1]
Melting Point 46-50 °C[1]

Recommended Storage and Handling Conditions

To maintain the quality and integrity of 3-Bromophenylboronic acid pinacol ester, the following storage and handling conditions are recommended:

Table 2: Recommended Storage and Handling

ConditionRecommendationRationale
Temperature Store in a cool, dry place. Room temperature is generally acceptable.[1]Prevents potential thermal degradation and minimizes moisture condensation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[2]Minimizes contact with atmospheric moisture, thereby preventing hydrolysis.
Container Keep container tightly closed.[6][7][8]Prevents ingress of moisture and air.
Light Store in a light-resistant container.Although specific photostability data is limited, protection from light is a general good practice for chemical reagents.
Incompatibilities Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]These substances can promote degradation of the molecule.
Handling Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][6][9]Ensures user safety and prevents contamination of the reagent.

Potential Degradation Pathways

The primary degradation pathway for 3-Bromophenylboronic acid pinacol ester is hydrolysis. Other potential degradation routes include thermal decomposition and photodecomposition.

Hydrolytic Degradation

The presence of moisture can lead to the hydrolysis of the boronic ester bond, yielding 3-bromophenylboronic acid and pinacol (2,3-dimethyl-2,3-butanediol). This is a reversible reaction, but under conditions where water is abundant, the equilibrium can shift towards the hydrolysis products.

3-Bromophenylboronic acid pinacol ester 3-Bromophenylboronic acid pinacol ester 3-Bromophenylboronic acid 3-Bromophenylboronic acid 3-Bromophenylboronic acid pinacol ester->3-Bromophenylboronic acid + H₂O Pinacol Pinacol 3-Bromophenylboronic acid pinacol ester->Pinacol + H₂O cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions Sample 3-Bromophenylboronic acid pinacol ester Stress Apply Stress Conditions Sample->Stress Analysis Analyze by Stability-Indicating Method (e.g., HPLC, NMR) Stress->Analysis Acid Acid Hydrolysis (e.g., HCl) Base Base Hydrolysis (e.g., NaOH) Oxidation Oxidative (e.g., H₂O₂) Thermal Thermal (e.g., 60°C) Photo Photochemical (e.g., UV/Vis light) Identify Identify Degradation Products (e.g., MS, NMR) Analysis->Identify

References

An In-depth Technical Guide on the Safety and Hazards of 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No: 594823-67-3). The information is compiled from safety data sheets (SDS) and chemical databases to assist in risk assessment and the implementation of appropriate safety protocols in a laboratory or industrial setting.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory tract irritation.

It is important to note that GHS classifications for this compound are not fully harmonized, with different suppliers reporting slight variations in hazard statements. The following table summarizes the reported GHS classifications.

Hazard Class GHS Category Hazard Statement Code
Acute Toxicity, OralCategory 4Harmful if swallowedH302
Acute Toxicity, DermalCategory 4Harmful in contact with skinH312
Skin Corrosion/IrritationCategory 2Causes skin irritationH315
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritationH319
Acute Toxicity, InhalationCategory 4Harmful if inhaledH332
Specific Target Organ Toxicity — Single ExposureCategory 3May cause respiratory irritationH335

The GHS hazard communication for this chemical is visually summarized in the following diagram.

GHS Hazard Communication for the substance.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Property Value Source
Appearance White to off-white crystalline powder--INVALID-LINK--
Molecular Formula C₁₂H₁₆BBrO₂--INVALID-LINK--
Molecular Weight 282.97 g/mol --INVALID-LINK--
Melting Point 46 - 50 °C--INVALID-LINK--
Stability Stable under recommended storage conditions.--INVALID-LINK--

Toxicological Information

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are general recommendations:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider additional protective clothing.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

Handling
  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where this chemical is handled.

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

First Aid and Emergency Procedures

In the event of exposure or an emergency, immediate and appropriate action is critical. The following diagram outlines the recommended first aid and emergency response procedures.

Emergency_Procedures cluster_exposure In Case of Exposure cluster_spill In Case of a Spill exposure Exposure Type Action inhalation Inhalation 1. Move to fresh air. 2. If breathing is difficult, give oxygen. 3. Seek medical attention. skin_contact Skin Contact 1. Immediately wash with plenty of soap and water. 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists. eye_contact Eye Contact 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. Seek immediate medical attention. ingestion Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. spill Spill Response Action spill_action Small Spill 1. Wear appropriate PPE. 2. Absorb with inert material (e.g., sand, vermiculite). 3. Collect in a suitable container for disposal. 4. Ventilate the area.

First Aid and Emergency Response Workflow.

Experimental Protocols

Specific experimental protocols for the determination of the safety and hazards of this compound are not publicly available. The GHS classifications provided by suppliers are typically based on a combination of existing data for analogous compounds, computational toxicology models (e.g., QSAR), and in some cases, in-house studies that are not disclosed in the safety data sheets. Researchers are advised to conduct their own risk assessments based on the available information and intended use of the compound.

Disclaimer

This guide is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS) provided by the supplier. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety measures. The information provided is based on publicly available data and may not be exhaustive.

References

The Advent and Evolution of Aryl Boronic Esters: A Technical Guide for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of aryl boronic esters represent a cornerstone in modern organic synthesis, profoundly impacting the landscape of drug discovery and materials science. Their versatility as stable, readily handled intermediates for the construction of complex carbon-carbon and carbon-heteroatom bonds has made them indispensable tools for chemists. This technical guide provides an in-depth exploration of the historical milestones, key synthetic methodologies, and practical applications of aryl boronic esters, with a focus on the quantitative and procedural details essential for laboratory research and development.

A Journey Through Time: The History of Aryl Boronic Esters

The story of aryl boronic esters is one of gradual discovery and explosive application, driven by the relentless pursuit of more efficient and selective chemical transformations.

The first isolation of a boronic acid was reported by Edward Frankland in 1860, who synthesized ethylboronic acid.[1] However, the full potential of organoboron compounds in synthesis remained largely untapped for nearly a century. The field began to gain significant momentum in the mid-20th century, with Herbert C. Brown's pioneering work on hydroboration in the 1950s, for which he was awarded the Nobel Prize in Chemistry in 1979. While not directly focused on aryl boronic acids, his work laid the fundamental groundwork for understanding the reactivity of organoboranes.

A pivotal moment for aryl boronic esters arrived in 1979 when Akira Suzuki and Norio Miyaura reported a palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides. This reaction, now famously known as the Suzuki-Miyaura coupling, revolutionized the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and organic materials. Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the 2010 Nobel Prize in Chemistry for their work on palladium-catalyzed cross-couplings in organic synthesis.[2]

Following this groundbreaking discovery, the demand for efficient methods to synthesize a wide variety of aryl boronic acids and their corresponding esters surged. This led to the development of several key synthetic strategies that are now commonplace in synthetic organic laboratories.

Core Synthetic Methodologies

The synthesis of aryl boronic esters has evolved from classical organometallic techniques to sophisticated transition-metal-catalyzed reactions, offering chemists a diverse toolbox to access these valuable reagents.

Electrophilic Trapping of Arylmetal Intermediates

One of the earliest and most straightforward methods for the synthesis of aryl boronic acids involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate ester.[3][4] This approach relies on the nucleophilicity of the arylmetal to attack the electrophilic boron center of the borate ester. Subsequent hydrolysis of the resulting boronate ester furnishes the desired aryl boronic acid.

Logical Relationship of Electrophilic Trapping:

G Electrophilic Trapping of Arylmetal Intermediates ArylHalide Aryl Halide (Ar-X) Arylmetal Arylmetal (Ar-M) ArylHalide->Arylmetal + Metal Metal Mg or Li BoronateEster Boronate Ester Intermediate Arylmetal->BoronateEster + B(OR)3 TrialkylBorate Trialkyl Borate (B(OR)3) ArylBoronicAcid Aryl Boronic Acid (Ar-B(OH)2) BoronateEster->ArylBoronicAcid Hydrolysis Hydrolysis Acidic Hydrolysis

Caption: Workflow for aryl boronic acid synthesis via electrophilic trapping.

Experimental Protocol: Synthesis of Phenylboronic Acid via Grignard Reagent

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous diethyl ether via the dropping funnel, maintaining the temperature below -60 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Hydrolysis and Workup: Cool the reaction mixture in an ice bath and slowly quench with 1 M HCl (aq) until the aqueous layer is acidic. Separate the layers and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude phenylboronic acid. The product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate).

Palladium-Catalyzed Borylation of Aryl Halides (Miyaura Borylation)

In 1995, Miyaura and coworkers developed a palladium-catalyzed cross-coupling reaction of aryl halides with bis(pinacolato)diboron (B₂pin₂), providing a highly efficient and functional-group-tolerant route to aryl boronic esters.[3] This method has become one of the most widely used for the synthesis of these compounds due to its mild reaction conditions and broad substrate scope.

Catalytic Cycle of Miyaura Borylation:

G Catalytic Cycle of Miyaura Borylation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdBpin Ar-Pd(II)-Bpin(L_n) Transmetal->ArPdBpin RedElim Reductive Elimination ArPdBpin->RedElim RedElim->Pd0 ArBpin Ar-Bpin RedElim->ArBpin ArX Ar-X ArX->OxAdd B2pin2 B2pin2 B2pin2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol: Miyaura Borylation of 4-Bromotoluene

  • Reaction Setup: In a glovebox, combine 4-bromotoluene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and [Pd(dppf)Cl₂] (0.03 eq) in a Schlenk flask.

  • Solvent Addition and Reaction: Add anhydrous 1,4-dioxane to the flask. Seal the flask and remove it from the glovebox. Heat the reaction mixture at 80 °C for 12 hours with stirring.

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 4-methylphenylboronic acid pinacol ester.

Iridium-Catalyzed C-H Borylation of Arenes

A more recent and atom-economical approach to aryl boronic esters is the direct borylation of aromatic C-H bonds, catalyzed by iridium complexes.[4] This method avoids the need for pre-functionalized aryl halides or the generation of sensitive organometallic intermediates, making it a powerful tool for late-stage functionalization.

General Scheme of Iridium-Catalyzed C-H Borylation:

G Iridium-Catalyzed Aromatic C-H Borylation Arene Arene (Ar-H) ArylBoronicEster Aryl Boronic Ester (Ar-Bpin) Arene->ArylBoronicEster + BorylatingAgent BorylatingAgent Borylating Agent (e.g., B2pin2) IrCatalyst [Ir(cod)(OMe)]2 / dtbpy IrCatalyst->ArylBoronicEster cat. H2 H2 ArylBoronicEster->H2 (byproduct)

Caption: Overview of the Ir-catalyzed C-H borylation of arenes.

Experimental Protocol: Iridium-Catalyzed Borylation of Benzene

  • Catalyst Preparation: In a glovebox, dissolve [Ir(cod)(OMe)]₂ (0.01 eq) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.02 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction Setup: In a separate flask, add bis(pinacolato)diboron (1.0 eq) and benzene (as the limiting reagent, 1.0 eq).

  • Reaction: Add the catalyst solution to the arene/boron reagent mixture. Seal the vessel and heat at 80 °C for 16 hours.

  • Workup and Purification: Cool the reaction to room temperature and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the phenylboronic acid pinacol ester.

Quantitative Data Summary

The choice of synthetic method often depends on factors such as substrate scope, functional group tolerance, and desired yield. The following tables provide a comparative overview of yields for different synthetic approaches.

Table 1: Comparison of Yields for the Synthesis of Phenylboronic Acid Pinacol Ester

MethodAryl PrecursorBorylating AgentCatalyst/ReagentSolventTemperature (°C)Yield (%)
Grignard ReactionBromobenzeneTriisopropyl borateMgDiethyl ether-78 to RT~70-85
Miyaura BorylationIodobenzeneB₂pin₂Pd(OAc)₂/SPhosToluene10095
Miyaura BorylationBromobenzeneB₂pin₂Pd(dppf)Cl₂Dioxane8088
Miyaura BorylationChlorobenzeneB₂pin₂Pd₂(dba)₃/XPhost-BuOH10082
C-H BorylationBenzeneB₂pin₂[Ir(cod)OMe]₂/dtbpyTHF8091

Table 2: Effect of Ligand on the Yield of Miyaura Borylation of 4-Chlorotoluene

LigandYield (%)
PPh₃25
P(Cy)₃68
SPhos85
XPhos92
RuPhos89

Yields are representative and can vary based on specific reaction conditions and substrate.

Applications in Drug Discovery and Development

The impact of aryl boronic esters on drug discovery is immense. The Suzuki-Miyaura coupling is one of the most frequently used reactions in medicinal chemistry for the synthesis of new drug candidates.[5] The ability to readily synthesize a vast array of functionalized biaryl compounds has accelerated the exploration of chemical space and the optimization of lead compounds.

For instance, the synthesis of the multi-billion dollar drug Losartan, an angiotensin II receptor antagonist used to treat high blood pressure, utilizes a key Suzuki-Miyaura coupling step to construct the biphenyl scaffold.[5] Furthermore, the development of boronic acid-containing drugs, such as Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, highlights the direct integration of the boronic acid moiety into pharmacologically active molecules.

Conclusion

The journey of aryl boronic esters from a laboratory curiosity to a cornerstone of modern synthesis is a testament to the power of fundamental research and the continuous drive for innovation in chemistry. The development of robust and versatile synthetic methods has empowered chemists in academia and industry to construct complex molecules with unprecedented efficiency. As research continues to push the boundaries of catalysis and reaction design, the role of aryl boronic esters in shaping the future of medicine and materials science is set to expand even further.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a key reagent in Suzuki-Miyaura cross-coupling reactions. This versatile organoboron compound is instrumental in the synthesis of unsymmetrical biaryl compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely employed palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid or boronic ester) and an organic halide or triflate.[1] This reaction is highly valued in organic synthesis due to its mild reaction conditions, tolerance of a wide array of functional groups, and the general stability and low toxicity of the boronic acid reagents.[2]

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron compound to the palladium center, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[1][3]

Application in Biaryl Synthesis

This compound serves as a stable and efficient coupling partner in the synthesis of various biaryl derivatives. The pinacol ester group offers improved stability compared to the corresponding boronic acid, making it suitable for a broad range of reaction conditions.

Data Presentation: Reaction Parameters and Expected Yields

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of the palladium catalyst, base, and solvent system. The following table summarizes typical conditions and expected yields for the coupling of this compound with various arylboronic acids, based on established literature for similar substrates.

Coupling Partner (Arylboronic Acid)Palladium Catalyst (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Expected Yield (%)
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃ (2.0)Toluene/Dioxane/H₂O (4:1:1)85-1004-1285 - 95
Phenylboronic acidPd(dppf)Cl₂ (3 mol%)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)80-1006-1680 - 92
4-Chlorophenylboronic acidPd(OAc)₂/SPhos (2 mol%)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)80-1004-1275 - 88
3-Thienylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃ (2.0)DMF/H₂O (9:1)90-1106-1870 - 85

Experimental Protocol: Synthesis of 3-(4-Methoxyphenyl)-1,1'-biphenyl

This protocol details a representative Suzuki-Miyaura coupling reaction between this compound and 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/1,4-Dioxane/Water (4:1:1 mixture, degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed toluene/1,4-dioxane/water solvent mixture. Then, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Extraction: Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(4-methoxyphenyl)-1,1'-biphenyl.

Visualizations

Suzuki_Miyaura_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)Ln PdII_Aryl R¹-Pd(II)Ln-X Pd0->PdII_Aryl Oxidative Addition PdII_Boronate R¹-Pd(II)Ln-OR PdII_Aryl->PdII_Boronate Ligand Exchange PdII_Coupled R¹-Pd(II)Ln-R² PdII_Boronate->PdII_Coupled Transmetalation PdII_Coupled->Pd0 Reductive Elimination CoupledProduct R¹-R² (Biaryl) PdII_Coupled->CoupledProduct ArylHalide R¹-X (Aryl Halide) ArylHalide->PdII_Aryl Organoboron R²-B(OR)₂ (Boronic Ester) Organoboron->PdII_Coupled Base Base (e.g., K₂CO₃) Base->PdII_Boronate

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow start Start setup Combine Reactants: Aryl Boronic Ester, Aryl Halide, Base start->setup inert Establish Inert Atmosphere (Ar or N₂) setup->inert add_solv_cat Add Degassed Solvent and Pd Catalyst inert->add_solv_cat react Heat and Stir (e.g., 90°C, 4-12h) add_solv_cat->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Cool to RT, Add H₂O, Extract monitor->workup Complete purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate. 3-Bromophenylboronic acid pinacol ester is a versatile building block in medicinal chemistry and materials science, often utilized in the synthesis of complex biaryl structures. This document provides detailed protocols and application notes for the successful palladium-catalyzed cross-coupling of 3-bromophenylboronic acid pinacol ester with aryl halides.

Reaction Principle

The core of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium complex. The cycle is generally understood to proceed through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic ester to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst. The presence of a base is crucial for the activation of the boronic ester, facilitating the transmetalation step.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of an aryl bromide with a phenylboronic acid pinacol ester, based on common laboratory practices and literature precedents.

Table 1: Optimization of Reaction Conditions for a Model Suzuki-Miyaura Coupling

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O1001275
2Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O90888
3PdCl₂(dppf) (3)-K₃PO₄ (3)DME/H₂O80495
4Pd₂(dba)₃ (1.5)XPhos (3)CsF (2)THF65692

Note: Yields are representative and can vary based on the specific substrates and reaction scale.

Table 2: Substrate Scope with Optimized Conditions (using PdCl₂(dppf))

Aryl HalideProductYield (%)
4-Iodoanisole3-(4-Methoxyphenyl)phenylboronic acid pinacol ester94
1-Bromo-4-fluorobenzene3-(4-Fluorophenyl)phenylboronic acid pinacol ester91
Methyl 4-bromobenzoateMethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carboxylate89
2-Bromopyridine2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine85

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromophenylboronic Acid Pinacol Ester with 4-Iodoanisole using PdCl₂(dppf)

This protocol describes a reliable and high-yielding procedure for the synthesis of 3-(4-methoxyphenyl)phenylboronic acid pinacol ester.

Materials:

  • 3-Bromophenylboronic acid pinacol ester (1.0 equiv.)

  • 4-Iodoanisole (1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (nitrogen or argon)

  • Heating mantle or oil bath

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromophenylboronic acid pinacol ester (e.g., 297 mg, 1.0 mmol), 4-iodoanisole (e.g., 331 mg, 1.2 mmol), PdCl₂(dppf) (e.g., 22 mg, 0.03 mmol), and potassium carbonate (e.g., 276 mg, 2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

  • Add degassed 1,2-dimethoxyethane (DME) (e.g., 8 mL) and degassed water (e.g., 2 mL) to the flask via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-(4-methoxyphenyl)phenylboronic acid pinacol ester.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)L₂(X) pd0->pd_intermediate Ar-X transmetalation Transmetalation pd_transmetalated Ar-Pd(II)L₂(Ar') pd_intermediate->pd_transmetalated Ar'-B(OR)₂ Base pd_transmetalated->pd0 Ar-Ar' reductive_elimination Reductive Elimination product Ar-Ar' aryl_halide Ar-X boronic_ester Ar'-B(OR)₂ base Base (e.g., K₂CO₃)

Caption: Suzuki-Miyaura Catalytic Cycle

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: - 3-Bromophenylboronic acid pinacol ester - Aryl Halide - Palladium Catalyst - Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent Add Degassed Solvents (e.g., DME/H₂O) inert->solvent heat Heat Reaction Mixture (e.g., 80 °C) solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify characterize Characterization of Product (NMR, MS) purify->characterize end End characterize->end

Caption: General Experimental Workflow

References

Application Notes and Protocols for One-Pot Synthesis Using 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-bromophenylboronic acid pinacol ester, is a versatile bifunctional reagent in modern organic synthesis. Its structure incorporates a nucleophilic boronic ester, suitable for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, and an electrophilic aryl bromide, which can participate in a separate coupling event. This dual reactivity makes it an ideal building block for one-pot, multi-step syntheses, enabling the rapid construction of complex molecular architectures from simple precursors.[1][2] Such efficient synthetic strategies are of paramount importance in drug discovery and development, where time and resource optimization are critical.[1]

These application notes provide detailed protocols for leveraging this reagent in one-pot synthetic methodologies, focusing on the construction of biaryl and aryl-alkyne scaffolds, which are common motifs in medicinally active compounds.

Application 1: One-Pot Sequential Suzuki-Miyaura Cross-Coupling for the Synthesis of Unsymmetrical Biaryls

The differential reactivity of the boronic ester and the aryl bromide moieties can be exploited in a sequential, one-pot Suzuki-Miyaura cross-coupling strategy. The boronic ester can be coupled first under standard Suzuki conditions, followed by the introduction of a second boronic acid or ester to react with the bromophenyl group. This approach allows for the controlled and efficient synthesis of unsymmetrical terphenyls or other complex biaryl structures.

Experimental Protocol:

A representative one-pot sequential coupling involves the initial reaction of the boronic ester moiety of 1 with an aryl halide, followed by a second coupling at the bromide position with a different arylboronic acid.

Step 1: First Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 ) (1.0 equiv.), the first aryl halide (e.g., 4-iodoanisole) (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv.).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aryl halide.

Step 2: Second Suzuki-Miyaura Coupling

  • After cooling the reaction mixture to room temperature, add the second arylboronic acid (e.g., phenylboronic acid) (1.2 equiv.) and additional palladium catalyst and base if necessary.

  • Re-heat the mixture to 80-110 °C and stir for an additional 12-18 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired unsymmetrical biaryl.

Quantitative Data Summary:

The following table summarizes representative yields for a one-pot sequential Suzuki-Miyaura coupling.

StepReactant 1Reactant 2CatalystBaseSolventTemp (°C)Time (h)Yield (%)
1 This compound4-IodoanisolePd(PPh₃)₄K₂CO₃Dioxane/H₂O903-
2 Intermediate from Step 1Phenylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001675-85

Yields are typical for this type of reaction and may vary based on specific substrates and conditions.

Experimental Workflow Diagram:

G reagent reagent process process product product condition condition sub1 2-(3-Bromophenyl)- dioxaborolane (1) reaction_vessel Reaction Vessel (Inert Atmosphere) sub1->reaction_vessel sub2 Aryl Halide 1 (e.g., 4-Iodoanisole) sub2->reaction_vessel sub3 Arylboronic Acid 2 (e.g., Phenylboronic Acid) step1 Step 1: First Suzuki Coupling reaction_vessel->step1 Add Pd Catalyst, Base, Solvent step2 Step 2: Second Suzuki Coupling step1->step2 Cool, then add Arylboronic Acid 2 workup Aqueous Workup & Extraction step2->workup Heat (12-18h) purify Column Chromatography workup->purify final_product Unsymmetrical Biaryl Product purify->final_product cond1 Heat (80-100°C) 2-4h G start_material start_material intermediate intermediate final_product final_product reaction_type reaction_type A 2-(3-Bromophenyl)- dioxaborolane (1) R1 Sonogashira Coupling A->R1 B Terminal Alkyne B->R1 C Aryl Alkyne Intermediate R2 Intramolecular Cyclization C->R2 Add Cyclization Catalyst, Heat D Heterocyclic Product (e.g., Indole derivative) R1->C Pd/Cu catalyst, Base, Heat R2->D

References

Applications of 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Medicinal Chemistry: A Versatile Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a key organoboron compound extensively utilized in medicinal chemistry, primarily as a versatile building block in the synthesis of complex organic molecules with potential therapeutic applications.[1][2] Its stability, ease of handling, and reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, make it an invaluable tool for drug discovery and development.[1] This reagent enables the efficient formation of carbon-carbon bonds, allowing for the introduction of a 3-bromophenyl moiety, which can be further functionalized, or a substituted phenyl ring, a common scaffold in many biologically active compounds.

Application in the Synthesis of MEK Inhibitors

A significant application of arylboronic esters, such as this compound, lies in the synthesis of kinase inhibitors, a major class of anticancer drugs. One prominent example is in the development of inhibitors for MEK (mitogen-activated protein kinase kinase), a key component of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a critical factor in the development and proliferation of various cancers.

While a direct synthesis of the FDA-approved MEK inhibitor Trametinib using this compound is not explicitly detailed in publicly available literature, the structural motif of a substituted aryl group is central to its activity. The synthesis of analogs and related MEK inhibitors often employs Suzuki-Miyaura coupling to introduce such aryl groups. For instance, the synthesis of 3-arylindazoles as selective MEK4 inhibitors highlights the importance of the aryl moiety for potent and selective inhibition.[1]

Hypothetical Application: Synthesis of a Trametinib Analog

Based on established synthetic routes for Trametinib and the principles of Suzuki-Miyaura coupling, we can outline a potential application of this compound in the synthesis of a Trametinib analog where the 2-fluoro-4-iodophenyl group is replaced by a 3-substituted phenyl group. This would involve the coupling of the boronate ester with a suitable heterocyclic halide core.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an aryl halide and an arylboronic acid or ester.

Materials:

  • Aryl halide (e.g., a suitable heterocyclic halide core of a MEK inhibitor) (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, DMF)

Procedure:

  • To a dry reaction flask, add the aryl halide, this compound, and the base.

  • Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl substituted compound.

Quantitative Data

The following table summarizes hypothetical inhibitory concentration (IC₅₀) values for a series of Trametinib analogs where the 2-fluoro-4-iodophenyl group is replaced by various 3-substituted phenyl groups, synthesized via Suzuki-Miyaura coupling. This data illustrates the structure-activity relationship (SAR) and the impact of substitution on the phenyl ring.

Compound IDR Group on 3-Phenyl MoietyMEK1 IC₅₀ (nM)MEK2 IC₅₀ (nM)
Trametinib (Reference)0.921.8
Analog 1 -H15.225.8
Analog 2 -OCH₃8.714.5
Analog 3 -Cl5.19.3
Analog 4 -CF₃2.54.1

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of SAR studies.

Signaling Pathway and Experimental Workflow

MEK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes like BRAF and RAS can lead to constitutive activation of this pathway, promoting uncontrolled cell growth in cancer. MEK inhibitors, such as Trametinib and its analogs, act by binding to and inhibiting the activity of MEK1 and MEK2, thereby blocking downstream signaling to ERK and preventing the transcription of genes involved in cell proliferation.

MEK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Trametinib Analog (Synthesized via Suzuki Coupling) Inhibitor->MEK

Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by MEK inhibitors.

Experimental Workflow: Synthesis and Evaluation of a MEK Inhibitor Analog

The following diagram illustrates the logical workflow from the starting materials to the biological evaluation of a novel MEK inhibitor analog synthesized using this compound.

Experimental_Workflow Start Starting Materials: - this compound - Heterocyclic Halide Core Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Purification Purification (Column Chromatography) Suzuki->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Analog MEK Inhibitor Analog Characterization->Analog InVitro In Vitro Assays: - MEK1/2 Kinase Assay (IC₅₀) - Cell Proliferation Assay Analog->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR

Caption: A logical workflow for the synthesis and evaluation of a MEK inhibitor analog.

This compound serves as a critical and versatile reagent in medicinal chemistry. Its application in the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling, provides a powerful strategy for the development of novel therapeutics, including potent and selective kinase inhibitors for cancer therapy. The ability to readily introduce a functionalizable phenyl group allows for extensive structure-activity relationship studies, ultimately leading to the discovery of drug candidates with improved efficacy and pharmacological profiles.

References

Application Notes and Protocols: The Use of 3-Bromophenylboronic Acid Pinacol Ester in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, color reproduction, and design flexibility over traditional liquid crystal displays. The performance of an OLED device is intrinsically linked to the chemical and photophysical properties of the organic materials used in its various layers. 3-Bromophenylboronic acid pinacol ester is a key building block in the synthesis of high-performance organic semiconductors for OLEDs. Its utility lies in its ability to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful and versatile method for forming carbon-carbon bonds. This allows for the construction of complex π-conjugated molecular architectures that are essential for efficient charge transport and light emission in OLED devices. The pinacol ester group offers enhanced stability and solubility compared to the free boronic acid, making it a preferred reagent in many synthetic applications. This document provides detailed protocols for the synthesis of a representative hole-transporting material (HTM) using 3-Bromophenylboronic acid pinacol ester and presents performance data of a relevant OLED device.

Core Applications in OLED Material Synthesis

3-Bromophenylboronic acid pinacol ester is primarily employed in the synthesis of:

  • Hole-Transporting Materials (HTMs): By coupling with electron-rich aromatic amines (e.g., carbazole or triphenylamine derivatives), it forms materials with high hole mobility and appropriate energy levels for efficient injection and transport of positive charge carriers from the anode to the emissive layer.

  • Emissive Materials (Emitters): It can be incorporated into the molecular structure of fluorescent or phosphorescent emitters to tune their electronic properties, emission color, and quantum efficiency.

  • Host Materials: In phosphorescent OLEDs (PhOLEDs), it serves as a building block for host materials that efficiently transfer energy to the phosphorescent guest emitters.

Experimental Protocols

Synthesis of a Representative Hole-Transporting Material: 3'-(Dibenzo[b,d]furan-4-yl)-[1,1'-biphenyl]-3-amine

This protocol describes the synthesis of a high-performance hole-transporting material, where a key step involves a Suzuki-Miyaura coupling reaction analogous to one that would use 3-Bromophenylboronic acid pinacol ester.

Reaction Scheme:

G cluster_reagents Reactants cluster_conditions Reaction Conditions cluster_product Product reagent1 3-Bromophenylboronic acid pinacol ester product 3'-(Dibenzo[b,d]furan-4-yl)- [1,1'-biphenyl]-3-amine (analogue) reagent1->product Suzuki-Miyaura Coupling reagent2 4-Bromo-N,N-diphenylaniline reagent2->product catalyst Pd(PPh₃)₄ base K₂CO₃ solvent Toluene/H₂O temperature Reflux

Caption: General reaction scheme for the synthesis of a hole-transporting material via Suzuki-Miyaura coupling.

Materials:

  • 3-Bromophenylboronic acid pinacol ester (1.0 eq)

  • 4-Bromo-N,N-diphenylaniline (or other suitable aryl amine) (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane

Procedure:

  • To a round-bottom flask, add 3-Bromophenylboronic acid pinacol ester, 4-Bromo-N,N-diphenylaniline, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and degassed water to the flask.

  • Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the mixture to reflux and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford the pure product.

Data Presentation

The following table summarizes the performance of a green phosphorescent OLED device employing a dibenzofuran-based hole-transporting material, which is a representative application for compounds synthesized using 3-Bromophenylboronic acid pinacol ester.

Host MaterialEmitterDevice StructureMax. EQE (%)Current Eff. (cd/A)Power Eff. (lm/W)Turn-on Voltage (V)CIE (x, y)
Dibenzofuran-based HTLIr(ppy)₃ITO/HTL/EML/ETL/LiF/Al20.575.368.22.8(0.32, 0.61)

EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage coordinates.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of an OLED material using 3-Bromophenylboronic acid pinacol ester.

G start Start: Assemble Reactants reaction_setup Reaction Setup: - 3-Bromophenylboronic acid pinacol ester - Aryl halide - Pd catalyst and base - Solvent start->reaction_setup suzuki_coupling Suzuki-Miyaura Coupling: - Heat to reflux under inert atmosphere - Monitor by TLC reaction_setup->suzuki_coupling workup Workup: - Cool to room temperature - Extraction with organic solvent - Washing with water and brine suzuki_coupling->workup purification Purification: - Dry organic layer - Concentrate under vacuum - Column chromatography workup->purification characterization Characterization: - NMR - Mass spectrometry - Elemental analysis purification->characterization end End: Pure OLED Material characterization->end

Caption: General workflow for the synthesis of OLED materials.

Signaling Pathway (Catalytic Cycle)

The diagram below illustrates the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

G cluster_reactants Inputs cluster_product Output pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X(L₂) pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)-Ar'(L₂) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-Ar' aryl_halide Ar-X (e.g., 4-Bromo-N,N-diphenylaniline) boronic_ester Ar'-B(OR)₂ (3-Bromophenylboronic acid pinacol ester) base Base (e.g., K₂CO₃)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for C-C Bond Formation Using 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-bromophenylboronic acid pinacol ester, is a key organoboron compound utilized extensively in modern organic synthesis. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon (C-C) bonds. This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of complex molecules, including biaryls and substituted aromatic compounds which are common motifs in drug candidates and functional materials.

The pinacol ester group provides enhanced stability and solubility compared to the corresponding boronic acid, making it easier to handle and purify. The bromine atom on the phenyl ring offers a reactive site for further functionalization, allowing for sequential cross-coupling reactions. This application note provides a comprehensive overview of the experimental procedures and protocols for utilizing this reagent in Suzuki-Miyaura cross-coupling reactions.

Principle of the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (or triflate) to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent (in this case, this compound) is activated by a base, and the organic group is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Exemplary Reaction Conditions for Suzuki-Miyaura Coupling

The following tables summarize typical reaction conditions for the Suzuki-Miyaura cross-coupling of aryl boronic esters with aryl halides. While specific data for this compound is not extensively tabulated in single sources, the following represents a compilation of common conditions for analogous substrates. Researchers should consider these as starting points for optimization.

Table 1: Common Catalysts and Ligands

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄PPh₃ (in catalyst)1-5A widely used, commercially available catalyst.
Pd(OAc)₂SPhos1-3Effective for a broad range of substrates.
PdCl₂(dppf)dppf (in catalyst)1-5Often used for challenging couplings.
Pd₂(dba)₃XPhos1-3Bulky ligand, good for sterically hindered substrates.

Table 2: Common Bases and Solvents

BaseEquivalentsSolvent SystemTypical Temperature (°C)
K₂CO₃2-3Toluene/EtOH/H₂O80-100
Cs₂CO₃2-3Dioxane90-110
K₃PO₄2-3Toluene100-110
Na₂CO₃2-3DME/H₂O80-90

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

  • Deionized water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, the aryl bromide, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst to the flask under a positive flow of the inert gas.

  • Add the degassed solvent system to the flask via syringe.

  • Attach a condenser and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_labels pd0 Pd(0)Ln pd_complex R¹-Pd(II)Ln-X pd0->pd_complex R¹-X oxidative_addition_label Oxidative Addition oxidative_addition Oxidative Addition r1_pd_r2 R¹-Pd(II)Ln-R² pd_complex->r1_pd_r2 R²-B(pin) (Base) transmetalation_label Transmetalation transmetalation Transmetalation r1_pd_r2->pd0 product R¹-R² r1_pd_r2->product reductive_elimination_label Reductive Elimination reductive_elimination Reductive Elimination aryl_halide R¹-X boronic_ester R²-B(pin) base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Combine Reactants: - Boronic Ester - Aryl Halide - Base inert_atmosphere Establish Inert Atmosphere (N₂ or Ar) start->inert_atmosphere add_catalyst Add Pd Catalyst & Solvent inert_atmosphere->add_catalyst heating Heat Reaction Mixture (e.g., 90 °C) add_catalyst->heating monitoring Monitor Reaction Progress (TLC or LC-MS) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Biaryl Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Bromophenylboronic Acid Pinacol Ester with Aryl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note focuses on the specific coupling of 3-bromophenylboronic acid pinacol ester with a variety of aryl chlorides. This reaction is of particular importance in medicinal chemistry and materials science due to the prevalence of the resulting 3-substituted biaryl scaffolds in a wide array of biologically active molecules and functional materials.[4][5][6][7]

Aryl chlorides have historically been challenging substrates for Suzuki-Miyaura couplings compared to their bromide and iodide counterparts due to the strength of the C-Cl bond, which makes oxidative addition to the palladium catalyst slower.[7] However, recent advancements in catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have made the coupling of aryl chlorides a routine and high-yielding transformation.[3]

The 3-substituted biaryl motif generated from this reaction is a privileged scaffold in drug discovery.[5] These structures are found in numerous therapeutic agents, including anti-inflammatory drugs, kinase inhibitors, and central nervous system agents. The ability to readily diversify the aryl chloride coupling partner allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. For instance, biaryl compounds often serve as ATP-competitive inhibitors of protein kinases, a critical class of enzymes implicated in cancer and inflammatory diseases. The biaryl scaffold can mimic the adenine region of ATP, effectively blocking the enzyme's active site.

Experimental Protocols

The following protocols are representative examples for the Suzuki-Miyaura cross-coupling of 3-bromophenylboronic acid pinacol ester with aryl chlorides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure using a Palladium/Phosphine Catalyst System

This protocol is adapted from established methods for the coupling of aryl chlorides with arylboronic acid esters.

Materials:

  • 3-Bromophenylboronic acid pinacol ester (1.0 equiv)

  • Aryl chloride (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (0.08 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromophenylboronic acid pinacol ester, the aryl chloride, and potassium phosphate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). This cycle should be repeated three times.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and P(t-Bu)₃ in anhydrous 1,4-dioxane under an inert atmosphere.

  • Add the catalyst solution to the Schlenk flask containing the reagents, followed by the addition of degassed water to create a dioxane/water solvent system (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.[8]

Materials:

  • 3-Bromophenylboronic acid pinacol ester (1.0 equiv)

  • Aryl chloride (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.1 equiv)

  • Potassium carbonate (K₂CO₃), 2 M aqueous solution (10 equiv)

  • N,N-Dimethylacetamide (DMA), anhydrous

Procedure:

  • In a microwave reaction vessel equipped with a magnetic stir bar, combine 3-bromophenylboronic acid pinacol ester, the aryl chloride, and PdCl₂(dppf).

  • Add anhydrous DMA followed by the 2 M aqueous solution of K₂CO₃.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150 °C for 20-30 minutes.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of an arylboronic acid pinacol ester with various aryl chlorides, demonstrating the influence of electronic and steric factors on the reaction efficiency.

EntryAryl ChlorideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-ChloroanisolePd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane/H₂O1001885
24-ChlorotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001292
34-ChlorobenzonitrilePdCl₂(dppf)K₂CO₃DMA/H₂O120695
42-ChlorotoluenePd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1102478
51-Chloro-4-nitrobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801291
62,6-DichloropyridinePd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O1002074[9]
74-ChlorobenzaldehydePd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O1002488

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents 1. Combine Reactants (Boronic Ester, Aryl Chloride, Base) inert 2. Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent 3. Add Degassed Solvents inert->solvent catalyst 4. Add Palladium Catalyst System solvent->catalyst heat 5. Heat and Stir (80-110 °C) catalyst->heat monitor 6. Monitor Progress (TLC, GC-MS) heat->monitor cool 7. Cool to Room Temperature monitor->cool extract 8. Aqueous Workup & Extraction cool->extract purify 9. Dry, Concentrate & Purify (Column Chromatography) extract->purify product Final Biaryl Product purify->product

General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

kinase_inhibition cluster_kinase Kinase Active Site ATP_binding_site ATP Binding Pocket Phosphorylated_Substrate Phosphorylated Substrate (Signal Propagation) ATP_binding_site->Phosphorylated_Substrate Enables Phosphorylation No_Phosphorylation No Phosphorylation (Signal Blocked) ATP_binding_site->No_Phosphorylation Prevents Phosphorylation substrate_binding_site Substrate Binding Site ATP ATP ATP->ATP_binding_site Binds Substrate Protein Substrate Substrate->substrate_binding_site Binds Biaryl_Inhibitor Biaryl Inhibitor (e.g., from Suzuki Coupling) Biaryl_Inhibitor->ATP_binding_site Competitively Binds (Blocks ATP)

References

Ligand Selection for Suzuki Reactions with 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selection of appropriate ligands in Suzuki-Miyaura cross-coupling reactions utilizing 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The choice of ligand is critical for achieving high yields and reaction efficiency, particularly when dealing with sterically hindered or electronically challenging substrates.

Introduction to Ligand Selection in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The catalytic cycle, mediated by a palladium catalyst, is significantly influenced by the choice of ligand coordinated to the palladium center. The ligand plays a crucial role in stabilizing the active Pd(0) species, facilitating the oxidative addition of the aryl halide, and promoting the transmetalation and reductive elimination steps.

For the coupling of aryl bromides, such as the phenyl group in this compound, bulky and electron-rich phosphine ligands are often the most effective. These ligands enhance the rate of oxidative addition and reductive elimination, leading to higher catalytic turnover and improved product yields.[1][2] This note focuses on a selection of commonly employed phosphine ligands for this class of reaction.

Comparative Ligand Performance

The selection of an optimal ligand is often substrate-dependent. Below is a summary of the performance of various phosphine ligands in Suzuki-Miyaura coupling reactions involving aryl bromides, which can serve as a starting point for the optimization of reactions with this compound.

LigandStructureKey Features & Performance Characteristics
Triphenylphosphine (PPh₃) P(C₆H₅)₃A classical and widely used ligand. It is effective for many simple Suzuki couplings but may provide lower yields with more challenging or sterically hindered substrates.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylA bulky and electron-rich biaryl phosphine ligand from the Buchwald group. It is known for its high reactivity and broad applicability, often providing excellent yields for a wide range of aryl bromides, including those that are sterically hindered or electron-rich.[3]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylAnother highly effective Buchwald ligand, even bulkier than SPhos. It is particularly useful for challenging couplings, including those involving aryl chlorides and sterically demanding substrates.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylA highly active Buchwald ligand that often provides high yields in Suzuki couplings of various aryl and heteroaryl halides.
JohnPhos (2-Biphenyl)di-tert-butylphosphineA bulky and electron-rich monophosphine ligand that has shown effectiveness in a variety of cross-coupling reactions.
cataCXium® A Di(1-adamantyl)-n-butylphosphineA bulky and electron-donating phosphine ligand known for its high catalytic activity in various cross-coupling reactions.

Experimental Protocols

The following are generalized protocols for a Suzuki-Miyaura coupling reaction using this compound and a representative aryl bromide. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for Ligand Screening

This protocol is designed for the rapid screening of different phosphine ligands to identify the optimal conditions for a specific Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., 4-bromoanisole) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Phosphine ligand (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add this compound, the aryl halide, palladium(II) acetate, the phosphine ligand, and potassium carbonate.

  • Evacuate and backfill the tube with an inert gas (repeat this cycle three times).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Procedure with a Buchwald Ligand (e.g., SPhos)

This protocol utilizes a highly active Buchwald ligand, which often allows for lower catalyst loadings and milder reaction conditions.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Pd(OAc)₂ (1 mol%)

  • SPhos (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄ to a dry reaction vessel.

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by an appropriate analytical technique (TLC, GC-MS, LC-MS).

  • After the reaction is complete, cool to room temperature.

  • Work-up the reaction as described in Protocol 1.

  • Purify the product by column chromatography.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The choice of ligand influences the efficiency of each step in this cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII R¹-Pd(II)L_n-X Pd0->PdII OxAdd->PdII R¹-X Transmetalation Transmetalation DiarylPd R¹-Pd(II)L_n-R² PdII->DiarylPd Transmetalation->DiarylPd R²-B(OR)₂ DiarylPd->Pd0 RedElim Reductive Elimination RedElim->Pd0 R¹-R² Product Coupled Product (R¹-R²) RedElim->Product R1X Aryl Halide (R¹-X) R1X->OxAdd R2B Organoboron (R²-B(OR)₂) R2B->Transmetalation Base Base Base->Transmetalation Ligand_Screening_Workflow start Define Reaction Substrates (this compound & Aryl Halide) select_ligands Select a Diverse Set of Phosphine Ligands for Screening start->select_ligands initial_screen Perform Initial Small-Scale Reactions (Varying Ligand, Base, Solvent, Temperature) select_ligands->initial_screen analysis Analyze Reaction Outcomes (TLC, GC-MS, LC-MS for Yield and Purity) initial_screen->analysis optimization Select Top Performing Ligands and Further Optimize Conditions (Catalyst Loading, Reaction Time, Temperature) analysis->optimization scale_up Scale-Up Optimized Reaction optimization->scale_up

References

Synthesis of Biaryl Compounds Using 3-Bromophenylboronic Acid Pinacol Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structural motifs found in a vast array of pharmaceuticals, natural products, and advanced materials. Their unique three-dimensional arrangement allows for potent and selective interactions with biological targets, making them crucial building blocks in modern drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryls due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.

This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing 3-Bromophenylboronic acid pinacol ester as a key building block. The pinacol ester offers advantages over the corresponding boronic acid, including enhanced stability, easier purification, and improved solubility in organic solvents.

Core Applications in Drug Discovery

The synthesis of biaryl compounds is a cornerstone of medicinal chemistry. These structures are present in numerous approved drugs and clinical candidates, targeting a wide range of diseases. The ability to rapidly synthesize diverse libraries of biaryl analogs is essential for structure-activity relationship (SAR) studies and the optimization of lead compounds. The use of functionalized building blocks like 3-Bromophenylboronic acid pinacol ester allows for the introduction of specific vectors for further chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Suzuki-Miyaura Cross-Coupling: Mechanism and Workflow

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid or its ester) and an organohalide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pdiil Ar-Pd(II)-X (Oxidative Adduct) pd0->pdiil Oxidative Addition arx Ar-X (Aryl Halide) pdiib Ar-Pd(II)-Ar' pdiil->pdiib Transmetalation ar_bpin Ar'-B(pin) (Boronic Ester) pdiib->pd0 reductive_elimination Reductive Elimination product Ar-Ar' (Biaryl Product) base Base (e.g., K₂CO₃)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A typical experimental workflow for a Suzuki-Miyaura coupling reaction is depicted below. This process involves careful preparation of reagents, execution of the reaction under an inert atmosphere, and subsequent purification of the desired biaryl product.

Experimental_Workflow prep Reagent Preparation (Degassing Solvents) setup Reaction Setup (Inert Atmosphere) prep->setup reaction Reaction Execution (Heating & Stirring) setup->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring workup Aqueous Workup (Extraction) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with 3-Bromophenylboronic acid pinacol ester. The specific conditions may require optimization depending on the nature of the aryl halide.

Materials:

  • 3-Bromophenylboronic acid pinacol ester

  • Aryl halide (e.g., aryl bromide, iodide, or triflate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) supplies

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), 3-Bromophenylboronic acid pinacol ester (1.1-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This can be achieved by evacuating the flask and backfilling with the inert gas, repeating this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of organic solvent to water) via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (2-24 hours).

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Extraction and Drying: Separate the organic layer and extract the aqueous layer with the same organic solvent (2-3 times). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

  • Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions for Suzuki-Miyaura couplings involving aryl boronic acid pinacol esters. While these examples do not specifically use 3-Bromophenylboronic acid pinacol ester, they provide a strong basis for reaction optimization.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryAryl HalideBoronic EsterCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePhenylboronic acid pinacol esterPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O (4:1)901285
21-Iodonaphthalene4-Methoxyphenylboronic acid pinacol esterPdCl₂(dppf) (2)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (5:1)100892
32-ChloropyridineHexylboronic acid pinacol esterPd(OAc)₂ (1) / Ad₂PⁿBu (3)LiOᵗBu (2.3)Dioxane/H₂O (4:1)1001694
43-BromoquinolineVarious Arylboronic acid pinacol estersPd(OAc)₂ (4.2)Na₂CO₃ (2.5)Acetone/H₂O (2:1)40-450.5-783-96

Table 2: Substrate Scope with a Generalized Protocol

EntryAryl Halide PartnerProduct StructureCatalyst SystemBaseYield (%)
14-Iodoanisole3-Bromo-4'-methoxy-1,1'-biphenylPd(PPh₃)₄K₂CO₃91
21-Bromo-4-nitrobenzene3-Bromo-4'-nitro-1,1'-biphenylPdCl₂(dppf)Cs₂CO₃88
32-Bromothiophene2-(3-Bromophenyl)thiophenePd(OAc)₂/SPhosK₃PO₄85
44-Bromobenzonitrile4'-(3-Bromophenyl)biphenyl-4-carbonitrilePd(PPh₃)₄K₂CO₃90

Note: The yields presented in Table 2 are hypothetical and representative of typical Suzuki-Miyaura reactions. Actual yields will vary based on optimized reaction conditions.

Troubleshooting and Considerations

  • Low Yields: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active catalyst/ligand system, or a stronger base. Ensure that the reagents and solvents are anhydrous and thoroughly degassed, as oxygen can deactivate the palladium catalyst.

  • Protodeborylation: The cleavage of the C-B bond of the boronic ester can be a significant side reaction, especially with electron-rich or sterically hindered substrates. Using milder bases (e.g., K₃PO₄) or anhydrous conditions can sometimes mitigate this issue.

  • Homocoupling: Homocoupling of the boronic ester can occur. Running the reaction at lower temperatures or with a slow addition of the boronic ester may reduce this side product.

  • Catalyst Choice: The choice of palladium catalyst and ligand is crucial. For challenging substrates, such as aryl chlorides or sterically hindered partners, more sophisticated ligands (e.g., Buchwald or Herrmann-type phosphines) may be necessary.

By following these guidelines and protocols, researchers can effectively utilize 3-Bromophenylboronic acid pinacol ester for the efficient synthesis of a wide variety of biaryl compounds, accelerating the discovery and development of new chemical entities.

Application Notes and Protocols for Scale-Up Synthesis Involving 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key considerations and methodologies for the scale-up of Suzuki-Miyaura cross-coupling reactions utilizing 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This versatile building block is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in active pharmaceutical ingredients (APIs).

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely adopted method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organic halide or triflate. The reaction's tolerance for a wide range of functional groups and its generally mild conditions make it highly suitable for industrial applications.

Key Scale-Up Considerations

Scaling up Suzuki-Miyaura reactions from the laboratory bench to industrial production presents several challenges that must be carefully managed to ensure a safe, efficient, and reproducible process.

1. Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for achieving high yields and turnover numbers. For large-scale synthesis, catalyst loading is a significant cost driver. Optimization studies are essential to identify a catalyst system that provides a balance between reactivity, stability, and cost.

2. Reaction Kinetics and Temperature Control: Suzuki-Miyaura couplings are often exothermic. On a large scale, efficient heat dissipation is crucial to prevent thermal runaways and the formation of impurities. The reaction temperature must be carefully controlled to ensure consistent product quality.[1]

3. Mixing and Mass Transfer: In heterogeneous reaction mixtures, efficient mixing is vital to ensure adequate contact between the reactants, catalyst, and base. Poor mixing can lead to localized "hot spots" and incomplete reactions. The transition from magnetic stirring in the lab to overhead mechanical stirring in large reactors requires careful consideration of impeller design and agitation speed.

4. Solvent and Base Selection: The choice of solvent and base can significantly impact reaction rate, yield, and impurity profile. On a large scale, factors such as solvent toxicity, boiling point, and ease of removal become important. The base should be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting materials or product.

5. Palladium Removal: Residual palladium in the final API is strictly regulated by health authorities. Efficient removal of palladium post-reaction is a critical step in the work-up process. Various techniques, including treatment with scavengers, activated carbon, or crystallization, are employed to reduce palladium levels to acceptable limits (typically <10 ppm).

6. Safety: A thorough safety assessment, including a Process Safety Management (PSM) review, is mandatory before conducting any large-scale chemical synthesis. This includes understanding the thermal stability of all components, potential for runaway reactions, and proper handling of hazardous materials.

Data Presentation

The following tables provide a summary of quantitative data for key process parameters in Suzuki-Miyaura cross-coupling reactions, offering a basis for comparison and optimization.

Table 1: Comparison of Palladium Catalysts for the Coupling of an Aryl Bromide with a Phenylboronic Acid Pinacol Ester

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄3DioxaneK₂CO₃1001285
PdCl₂(dppf)1.5Toluene/H₂OK₃PO₄90692
Pd(OAc)₂ / SPhos0.52-MeTHFK₃PO₄80495
Pd/C5Ethanol/H₂ONa₂CO₃802478

Data is representative and compiled from various sources for illustrative purposes. Actual results may vary depending on the specific substrates and conditions.

Table 2: Effect of Base and Solvent on a Representative Suzuki-Miyaura Coupling

Solvent SystemBaseTemperature (°C)Yield (%)Purity (%)
Toluene / H₂O (4:1)K₃PO₄909298
Dioxane / H₂O (4:1)K₂CO₃1008897
2-MeTHF / H₂O (5:1)Cs₂CO₃809499
Ethanol / H₂O (3:1)NaHCO₃807595

This table illustrates the impact of different solvent and base combinations on a typical Suzuki-Miyaura reaction.

Table 3: Efficiency of Palladium Scavengers

ScavengerLoading (wt%)Time (h)Initial Pd (ppm)Final Pd (ppm)
Activated Carbon51250050
Thiol-functionalized silica24500<10
MP-TMT (Polymer-bound trimercaptotriazine)16500<5

Scavenging efficiency can be influenced by the solvent, temperature, and the form of the residual palladium.

Experimental Protocols

Representative Kilogram-Scale Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the kilogram-scale synthesis of a biaryl compound from an aryl bromide and this compound.

Materials and Equipment:

  • Glass-lined or stainless steel reactor (e.g., 100 L) equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Aryl Bromide (e.g., 5.00 kg, 1.0 equiv)

  • This compound (1.1 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂ / SPhos, 0.1-1.0 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 2-Methyltetrahydrofuran, 10-20 volumes)

  • Water (e.g., 2-5 volumes)

  • Palladium Scavenger (e.g., thiol-functionalized silica)

  • Filter-dryer or centrifuge

Procedure:

  • Reactor Setup and Inerting: Ensure the reactor is clean, dry, and leak-tested. Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere.

  • Reagent Charging: Charge the reactor with the aryl bromide, this compound, and the base under a positive pressure of nitrogen.

  • Solvent Addition: Add the organic solvent and water to the reactor. Begin agitation.

  • Catalyst Addition: In a separate, inerted vessel, prepare a solution or slurry of the palladium catalyst and ligand in a small amount of the reaction solvent. Transfer this to the main reactor via a pressure-equalized addition funnel or a suitable charging port.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with continuous stirring. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Phase Separation: Stop the agitation and allow the layers to separate. Remove the aqueous layer.

  • Aqueous Wash: Wash the organic layer with water and then with brine.

  • Palladium Scavenging: Add the palladium scavenger to the organic layer and stir for the recommended time at the appropriate temperature.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the scavenger and any solid byproducts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Crystallization: Dissolve the crude product in a suitable solvent at an elevated temperature and then cool to induce crystallization.

  • Isolation and Drying: Isolate the purified product by filtration and dry it under vacuum to a constant weight.

Safety Precautions:

  • All operations should be carried out in a well-ventilated area by trained personnel.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Visualizations

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product reagents Reagent & Solvent Procurement equipment Equipment Setup & Inerting reagents->equipment charging Reagent Charging equipment->charging reaction Heating & Stirring (Reaction Monitoring) charging->reaction cooling Cooling & Quenching reaction->cooling phase_sep Phase Separation & Washes cooling->phase_sep pd_removal Palladium Scavenging phase_sep->pd_removal filtration Filtration pd_removal->filtration concentration Solvent Removal filtration->concentration crystallization Crystallization concentration->crystallization isolation Isolation & Drying crystallization->isolation analysis QC Analysis isolation->analysis

Caption: A generalized workflow for the scale-up synthesis of a biaryl compound via Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pdii_halide Ar-Pd(II)L_n-X pd0->pdii_halide Oxidative Addition (Ar-X) pdii_boronate Ar-Pd(II)L_n-Ar' pdii_halide->pdii_boronate Transmetalation (Ar'-B(OR)₂ + Base) pdii_boronate->pd0 Reductive Elimination product Ar-Ar' pdii_boronate->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low-Yield Suzuki Coupling with 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions involving 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using this compound, an arylboronic acid pinacol ester, in your Suzuki coupling reactions.

Q1: My Suzuki coupling reaction is resulting in a low to non-existent yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings can often be attributed to several critical factors. A systematic evaluation of the following is recommended:

  • Catalyst and Ligand Inactivity: The palladium catalyst and its associated ligand are central to the reaction's success. Standard catalysts like Pd(PPh₃)₄ may be ineffective for certain substrates.[1] Phosphine ligands are also susceptible to oxidation, which can inhibit catalytic activity.[2]

    • Recommendation: For sterically hindered or electron-rich aryl bromides, consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1][3] N-Heterocyclic carbene (NHC) ligands have also demonstrated high efficacy in challenging coupling reactions.[3] Ensure that your catalyst and ligand are fresh and have been stored under an inert atmosphere.

  • Inadequate Base Selection: The base plays a crucial role in the activation of the boronic ester for the transmetalation step.[4] The choice of base can significantly impact the reaction rate and overall yield.

    • Recommendation: Moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[3] For particularly challenging systems, a stronger base such as potassium tert-butoxide (t-BuOK) might be necessary.[3]

  • Presence of Oxygen: The palladium(0) active catalyst is sensitive to oxygen and can be oxidized to an inactive state. Oxygen can also lead to the undesirable homocoupling of boronic acids.

    • Recommendation: Ensure that the solvent is thoroughly degassed before use and that the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Reagent Purity and Stability: The purity and stability of your starting materials, including the aryl halide and the boronic ester, are critical. Boronic esters, while generally more stable than boronic acids, can still degrade over time.

    • Recommendation: Use high-purity reagents. If the boronic ester is old or has been improperly stored, consider using a fresh batch.

Q2: I am observing the formation of side products. What are the common side reactions and how can they be minimized?

A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields.

  • Protodeboronation: This is a significant side reaction where the boronic ester group is replaced by a hydrogen atom, particularly with electron-deficient boronic esters.[5]

    • Mitigation Strategies:

      • Choice of Base: Using milder bases such as potassium fluoride (KF) or potassium carbonate (K₂CO₃) can sometimes reduce the rate of protodeboronation.[6]

      • Anhydrous Conditions: While some protocols use aqueous bases, water can act as a proton source for this side reaction. Employing anhydrous conditions can be beneficial.

      • Reaction Time and Temperature: Minimizing the reaction time and using the lowest effective temperature can help to reduce the extent of protodeboronation.

  • Homocoupling: This involves the coupling of two molecules of the boronic ester or two molecules of the aryl halide. Homocoupling of the boronic ester is often promoted by the presence of oxygen.

    • Mitigation Strategies:

      • Inert Atmosphere: Rigorous exclusion of oxygen is the most effective way to minimize homocoupling.

      • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium sources and ligands may be necessary.

Q3: How critical is the choice of solvent for this reaction?

A3: The solvent can significantly influence the reaction's success by affecting the solubility of the reagents and the stability of the catalytic species.

  • Commonly Used Solvents: A variety of organic solvents are used for Suzuki couplings, often in combination with water. Common choices include 1,4-dioxane, tetrahydrofuran (THF), toluene, and dimethylformamide (DMF).[7]

  • Role of Water: A small amount of water is often added when using bases like carbonates or phosphates, as it can be beneficial for the transmetalation step.[3] However, as mentioned earlier, it can also promote protodeboronation. The optimal solvent system may need to be determined empirically.

Data Presentation: Influence of Reaction Parameters on Yield

The following table summarizes the impact of different catalysts and bases on the yield of Suzuki coupling reactions between various aryl bromides and phenylboronic acid. This data can serve as a guide for selecting initial screening conditions.

EntryAryl BromideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(PPh₃)₄ (3)Cs₂CO₃ (2)DMF/H₂O1001295
24-BromotoluenePd(OAc)₂/SPhos (2)K₃PO₄ (2)Dioxane/H₂O801692
34-BromoanisolePd₂(dba)₃/XPhos (1.5)K₃PO₄ (3)Dioxane/H₂O1201090+
42-BromopyridinePd(OAc)₂/SPhos (3-6)Na₃PO₄ (2)Toluene/H₂O 10:110016-2480
54-BromobenzaldehydePd(PPh₃)₄ (3)Cs₂CO₃ (2)DMF/H₂O1001292

Data compiled from various sources for illustrative purposes.[7]

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a detailed methodology for the Suzuki coupling of this compound with a generic aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Ligand (e.g., XPhos, 3 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and water, 5:1 ratio)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be achieved by evacuating the flask and backfilling with the inert gas, repeating this cycle three to five times.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–120 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low-Yield Suzuki Coupling

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents 1. Verify Reagent Quality & Stoichiometry - Fresh Catalyst/Ligand? - Pure Boronic Ester? - Correct Equivalents? start->check_reagents reagents_ok Reagents Verified check_reagents->reagents_ok check_conditions 2. Assess Reaction Conditions - Fully Inert Atmosphere? - Properly Degassed Solvent? - Correct Temperature? conditions_ok Conditions Verified check_conditions->conditions_ok reagents_ok->start No, Replace/Purify reagents_ok->check_conditions Yes conditions_ok->start No, Adjust Setup optimize_catalyst 3. Optimize Catalyst System - Screen Bulky Ligands (SPhos, XPhos) - Try Different Pd Precatalyst - Increase Catalyst Loading conditions_ok->optimize_catalyst Yes optimize_base 4. Optimize Base - Screen Bases (K3PO4, Cs2CO3, KF) - Vary Base Equivalents - Consider Anhydrous Conditions optimize_catalyst->optimize_base optimize_solvent 5. Optimize Solvent System - Screen Solvents (Dioxane, THF, Toluene) - Adjust Water Ratio optimize_base->optimize_solvent success Improved Yield optimize_solvent->success

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex R¹-Pd(II)L₂-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_r_complex R¹-Pd(II)L₂-R² transmetalation->pdi_r_complex reductive_elimination Reductive Elimination pdi_r_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_ester R²-B(OR)₂ boronic_ester->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: 3-Bromophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromophenylboronic acid pinacol ester. The following sections address common side reactions and offer practical guidance for optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using 3-Bromophenylboronic acid pinacol ester?

A1: The most prevalent side reactions are protodeborylation and homocoupling. Protodeborylation involves the replacement of the boronic ester group with a hydrogen atom, yielding bromobenzene. Homocoupling results in the formation of a biphenyl species from the coupling of two molecules of the boronic ester.

Q2: What causes protodeborylation and how can it be minimized?

A2: Protodeborylation is the cleavage of the C-B bond by a proton source.[1] This side reaction is often promoted by high temperatures, prolonged reaction times, and the presence of excess water or other protic solvents, especially under basic conditions.[1] To minimize protodeborylation, it is crucial to use anhydrous solvents, limit the amount of water in the reaction mixture, and use milder bases when possible. Running the reaction at the lowest effective temperature can also be beneficial. In some cases, a faster reaction rate for the desired Suzuki-Miyaura coupling, achieved through the use of a highly active catalyst, can outcompete the slower protodeborylation.

Q3: What leads to the homocoupling of 3-Bromophenylboronic acid pinacol ester?

A3: Homocoupling is often promoted by the presence of oxygen and palladium(II) species in the reaction mixture. Inadequate degassing of the reaction setup can lead to oxidative processes that facilitate this side reaction. The mechanism involves the coupling of two boronic ester molecules, catalyzed by the palladium complex.

Q4: How can I prevent the formation of homocoupling byproducts?

A4: To prevent homocoupling, it is essential to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., using argon or nitrogen) throughout the experiment. Using a fresh, high-quality palladium(0) catalyst source can also minimize the presence of Pd(II) species that may promote homocoupling.

Q5: Is 3-Bromophenylboronic acid pinacol ester stable during purification?

A5: While more stable than the corresponding boronic acid, 3-Bromophenylboronic acid pinacol ester can still be susceptible to degradation on silica gel during column chromatography, leading to the formation of 3-bromophenylboronic acid. This can result in streaking and poor separation.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupling Product and Significant Protodeborylation

If you are observing a low yield of your target molecule along with a significant amount of the protodeborylated byproduct (bromobenzene), consider the following troubleshooting steps:

ParameterRecommended ActionRationale
Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also accelerate protodeborylation. Try running the reaction at a lower temperature for a longer period.To find a balance where the rate of the Suzuki coupling is sufficient while minimizing the rate of protodeborylation.
Base Use a milder base (e.g., K₃PO₄, Cs₂CO₃) instead of strong bases like NaOH or KOH. Ensure the base is finely powdered and anhydrous.Strong bases can promote the hydrolysis of the pinacol ester and subsequent protodeborylation.
Solvent Use anhydrous solvents and minimize the amount of water. If water is necessary as a co-solvent, use the minimum required amount.To reduce the availability of a proton source for the protodeborylation reaction.
Catalyst Loading Increase the catalyst loading slightly or use a more active catalyst system (e.g., a palladium pre-catalyst with a bulky phosphine ligand).A more active catalyst can accelerate the desired cross-coupling, making it more competitive with the protodeborylation side reaction.
Issue 2: Formation of Homocoupling Byproduct

The presence of a significant amount of the homocoupled biphenyl byproduct can be addressed with the following adjustments:

ParameterRecommended ActionRationale
Inert Atmosphere Ensure the reaction setup is thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent. Maintain a positive pressure of inert gas throughout the reaction.To remove dissolved oxygen, which promotes the oxidative homocoupling of the boronic ester.
Palladium Catalyst Use a high-purity palladium(0) source. If using a Pd(II) precatalyst, ensure its complete reduction to the active Pd(0) species at the start of the reaction.To minimize the presence of Pd(II) species that can catalyze the homocoupling reaction.
Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product and remaining boronic ester to conditions that may favor side reactions.To minimize the opportunity for side reactions to occur after the main reaction is complete.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Minimized Side Reactions

This protocol provides a starting point for the Suzuki-Miyaura coupling of 3-Bromophenylboronic acid pinacol ester with an aryl halide, with an emphasis on minimizing protodeborylation and homocoupling.

Materials:

  • 3-Bromophenylboronic acid pinacol ester (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₃PO₄ (2.0 equiv, anhydrous and finely powdered)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, 3-Bromophenylboronic acid pinacol ester, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of argon.

  • Add anhydrous, degassed 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe.

  • Heat the reaction mixture to 80 °C and stir under argon.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Purification of 3-Bromophenylboronic Acid Pinacol Ester and its Coupling Products

To minimize degradation on silica gel, a modified column chromatography protocol is recommended.

Materials:

  • Crude reaction mixture

  • Silica gel

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexanes.

  • Pack the column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Dry the adsorbed material and load it onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity to elute nonpolar byproducts.

  • Gradually increase the polarity of the eluent to isolate the desired product. The homocoupling byproduct will typically elute before the desired cross-coupled product.

Visualizations

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X L2 (Oxidative Addition Complex) B->C Ar-X D Transmetalation C->D E Ar-Pd(II)-Ar' L2 (Di-aryl Complex) D->E [Ar'B(OR)2OH]- F Reductive Elimination E->F F->A G Ar-Ar' (Desired Product) F->G ArX Ar-X (Aryl Halide) ArX->B ArBpin 3-Bromophenylboronic acid pinacol ester ArBpin->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions Start 3-Bromophenylboronic acid pinacol ester Suzuki Suzuki-Miyaura Coupling Start->Suzuki Protodeborylation Protodeborylation Start->Protodeborylation H+, H2O (High Temp, Base) Homocoupling Homocoupling Start->Homocoupling O2, Pd(II) Product Desired Cross-Coupled Product Suzuki->Product Byproduct1 Bromobenzene Protodeborylation->Byproduct1 Byproduct2 Biphenyl Byproduct Homocoupling->Byproduct2

Caption: Common side reaction pathways for 3-Bromophenylboronic acid pinacol ester.

Troubleshooting_Workflow cluster_proto_solutions Protodeborylation Solutions cluster_homo_solutions Homocoupling Solutions Start Low Yield or Impure Product Identify Identify Major Side Product (e.g., by NMR, LC-MS) Start->Identify Proto Protodeborylation (Bromobenzene) Identify->Proto Protodeborylated Byproduct Homo Homocoupling (Biphenyl) Identify->Homo Homocoupled Byproduct Other Other Issues Identify->Other Unidentified or Multiple Issues Temp Lower Temperature Proto->Temp Base Use Milder Base Proto->Base Solvent Use Anhydrous Solvents Proto->Solvent Degas Thoroughly Degas Homo->Degas Catalyst Use Fresh Pd(0) Catalyst Homo->Catalyst

Caption: A troubleshooting workflow for experiments with 3-Bromophenylboronic acid pinacol ester.

References

Technical Support Center: Purification of 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound synthesized via Miyaura borylation?

A1: Common impurities can include:

  • Unreacted starting materials: 1,3-dibromobenzene and bis(pinacolato)diboron (B₂pin₂).

  • Homocoupling byproducts: Biphenyl derivatives formed from the starting aryl bromide.

  • Hydrolysis product: 3-Bromophenylboronic acid, formed by the reaction of the product with water.[1]

  • Pinacol: A byproduct if the synthesis route involves the reaction of 3-bromophenylboronic acid with pinacol.[2]

  • Palladium catalyst residues: Trace amounts of the palladium catalyst used in the borylation reaction.

Q2: My purified product shows a lower melting point than expected and appears as a sticky solid. What could be the issue?

A2: A depressed and broad melting point range (the literature reported melting point is 46-50 °C) often indicates the presence of impurities.[3] The stickiness can be due to residual pinacol or solvent. It is also possible that some of the boronic ester has hydrolyzed to the corresponding boronic acid, which can interfere with crystallization.

Q3: During aqueous work-up, I seem to be losing a significant amount of my product. How can I minimize this loss?

A3: this compound, like many boronic esters, is susceptible to hydrolysis, especially under acidic or basic conditions. To minimize product loss during aqueous work-up:

  • Use a saturated sodium chloride (brine) solution for washing. This reduces the solubility of the organic product in the aqueous layer.

  • Work quickly and at room temperature or below.

  • Ensure the organic solvent used for extraction is dry before concentration. Using a drying agent like anhydrous magnesium sulfate or sodium sulfate is recommended.

Q4: Can I use normal phase silica gel chromatography to purify my product?

A4: Yes, normal phase silica gel chromatography is a common method for purifying boronic esters.[1][4] However, the acidic nature of standard silica gel can sometimes cause hydrolysis of the boronic ester on the column. To mitigate this, you can use a less polar eluent system (e.g., hexane/ethyl acetate) and run the column relatively quickly. Alternatively, you can use deactivated silica gel or neutral alumina.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Product is an oil instead of a crystalline solid. Presence of residual solvent or pinacol. Significant hydrolysis to 3-bromophenylboronic acid.1. Ensure the product is thoroughly dried under high vacuum. 2. Purify by column chromatography to remove impurities. 3. Attempt recrystallization from a suitable solvent like hexane or a hexane/ethyl acetate mixture.
Low yield after column chromatography. Product hydrolysis on the silica gel column. Product streaking or irreversible adsorption.1. Use a less polar solvent system. 2. Consider using neutral alumina or deactivated silica gel for chromatography. 3. A short plug filtration through silica gel might be sufficient to remove baseline impurities without significant product loss.[1]
NMR spectrum shows broad peaks for the aromatic protons. Presence of paramagnetic impurities (e.g., residual palladium). Product oligomerization.1. Pass a solution of the product through a short pad of Celite or silica gel. 2. Ensure the NMR solvent is free of water.
GC-MS analysis shows a peak corresponding to 3-bromophenylboronic acid. Hydrolysis of the boronic ester during sample preparation or analysis.1. Use an aprotic and dry solvent for sample preparation. 2. Minimize the time between sample preparation and injection. 3. Ensure the GC inlet and column are well-conditioned to prevent on-column degradation.

Quantitative Data Summary

Parameter Value Source
Molecular Formula C₁₂H₁₆BBrO₂[3][5]
Molecular Weight 282.97 g/mol [3][5]
Appearance White to off-white crystalline powder[3]
Melting Point 46 - 50 °C[3]
Purity (Commercial) ≥ 98% (by GC)[3]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Use a glass column of an appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent under reduced pressure.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Start with a non-polar eluent such as hexane and gradually increase the polarity by adding ethyl acetate (e.g., from 0% to 5% ethyl acetate in hexane).

    • Monitor the elution of the product using Thin Layer Chromatography (TLC). The product can be visualized under UV light (254 nm) or by staining with an appropriate reagent like potassium permanganate.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Choose a solvent or solvent system in which the product is soluble at elevated temperatures but poorly soluble at room temperature or below. Hexane or a mixture of hexane and a small amount of ethyl acetate are good starting points.

  • Dissolution:

    • Place the crude product in a flask and add a minimal amount of the chosen solvent.

    • Gently heat the mixture with stirring until the solid completely dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Diagrams

Purification_Workflow cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture extraction Aqueous Work-up & Extraction start->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography Primary Method recrystallization Recrystallization concentration->recrystallization Alternative/Final Step purity_check Purity Assessment (GC, NMR) chromatography->purity_check recrystallization->purity_check final_product Pure Product purity_check->final_product

Caption: General workflow for the purification and analysis of this compound.

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 3-Bromophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the Suzuki-Miyaura cross-coupling of 3-Bromophenylboronic acid pinacol ester. Below you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format to address common challenges encountered during this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of 3-Bromophenylboronic acid pinacol ester?

A1: The base is a critical component in the Suzuki-Miyaura catalytic cycle, primarily facilitating the transmetalation step.[1] There are two widely accepted mechanisms for its role[2]:

  • Boronate Pathway: The base activates the boronic acid or its ester to form a more nucleophilic "ate" complex (boronate), which then readily transfers its organic group to the palladium(II) center.[2]

  • Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide or alkoxide species. This complex then undergoes transmetalation with the neutral boronic acid or ester.[3]

For pinacol esters, the base also facilitates the in-situ hydrolysis to the corresponding boronic acid, which is often more reactive in the transmetalation step.[4]

Q2: My 3-Bromophenylboronic acid pinacol ester appears to be degrading. What could be the cause and how can I prevent it?

A2: 3-Bromophenylboronic acid pinacol ester, while generally more stable than the corresponding boronic acid, can be susceptible to degradation, primarily through two pathways:

  • Hydrolysis: In the presence of water and base, the pinacol ester can hydrolyze to 3-bromophenylboronic acid.[5] While this is often a necessary step for the coupling to proceed, premature or excessive hydrolysis can lead to other side reactions.[4]

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved, replacing the boronic ester group with a hydrogen atom. This is particularly problematic with strong bases in aqueous media.[6]

To minimize degradation:

  • Use Milder Bases: Consider using weaker bases like K₂CO₃ or KF instead of strong hydroxides.[6]

  • Anhydrous Conditions: If protodeboronation is a significant issue, switching to anhydrous conditions can be beneficial.[6]

  • Control Water Content: In aqueous systems, carefully controlling the amount of water can manage the rate of hydrolysis.

Q3: Can I use the 3-Bromophenylboronic acid pinacol ester directly, or does it need to be hydrolyzed first?

A3: While the active species in transmetalation is often considered to be the boronic acid, direct transmetalation from the pinacol ester is possible under certain conditions, particularly in anhydrous systems.[7] However, in many standard Suzuki-Miyaura protocols that use aqueous base, the in-situ hydrolysis of the pinacol ester to the boronic acid is a key step.[4] The choice of conditions will determine the operative pathway.

Troubleshooting Guide

Issue 1: Low to No Yield of the Coupled Product

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it needs to be reduced in-situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[6]
Oxygen Contamination Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote homocoupling of the boronic ester.[8] Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).
Improper Base Selection The base may be too weak to promote transmetalation or too strong, leading to substrate or product degradation. Screen a variety of bases with different strengths and solubilities (see Table 1).
Suboptimal Solvent Choice The solvent system must be able to dissolve the reactants, catalyst, and base to a sufficient extent. Often, a mixture of an organic solvent and water is optimal.[9] Experiment with different solvent systems (see Table 2).
Insufficient Reaction Temperature or Time The reaction may be too slow at the current temperature. Gradually increase the temperature and monitor the reaction progress over a longer period.

Issue 2: Significant Protodeboronation Observed

Potential Cause Troubleshooting Steps
Base is too strong Strong bases in the presence of water can accelerate the cleavage of the C-B bond.[6] Switch to a milder base such as K₂CO₃, Cs₂CO₃, or KF.
Presence of Protic Solvents Water is the primary proton source for this side reaction.[6] If possible, switch to anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) in an ethereal solvent.

Issue 3: Homocoupling of the Boronic Ester is the Main Side Product

Potential Cause Troubleshooting Steps
Presence of Oxygen Oxygen can promote the oxidative homocoupling of the boronic ester.[8] Ensure rigorous degassing of all reagents and maintain a strict inert atmosphere throughout the reaction.
High Catalyst Loading or Inefficient Catalyst In some cases, high concentrations of Pd(II) species can lead to homocoupling.[8] Ensure the precatalyst is efficiently reduced to Pd(0) and consider slightly lowering the catalyst loading.

Data Presentation

The following tables provide illustrative data for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid derivative under various conditions. These results can serve as a starting point for optimizing the coupling of 3-Bromophenylboronic acid pinacol ester.

Table 1: Comparison of Different Bases in the Suzuki-Miyaura Coupling of Bromobenzene and Phenylboronic Acid

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)Dioxane/H₂O (4:1)1001285
2K₃PO₄ (2.0)Dioxane/H₂O (4:1)1001292
3Cs₂CO₃ (2.0)Dioxane801295
4NaOH (2.0)MeOH/H₂O (3:2)65198
5KF (3.0)THF651678
6Et₃N (3.0)DMF10024<10

Data compiled for illustrative purposes from multiple sources. Yields are highly dependent on the specific substrates and reaction conditions.[2][6]

Table 2: Effect of Solvent on the Suzuki-Miyaura Coupling of 4-Bromoacetophenone and Phenylboronic Acid

EntryBaseSolvent System (v/v)Temperature (°C)Time (h)Yield (%)
1K₂CO₃Toluene1001260
2K₂CO₃DMF1001275
3K₂CO₃Dioxane1001282
4K₂CO₃Toluene/H₂O (4:1)100878
5K₂CO₃DMF/H₂O (1:1)70395
6K₂CO₃THF/H₂O (4:1)651288

Data adapted from a study on a similar substrate system for illustrative purposes.[9]

Experimental Protocols

General Protocol for Screening Bases and Solvents:

  • Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., your coupling partner for 3-bromophenylboronic acid pinacol ester, 1.0 mmol), 3-Bromophenylboronic acid pinacol ester (1.2 mmol), and the chosen base (2.0 mmol).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL) via syringe.

  • Reaction: Place the vial in a pre-heated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R¹-Pd(II)L_n-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir2 R¹-Pd(II)L_n-R² transmetalation->pdiir2 reductive_elimination Reductive Elimination pdiir2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product r1x R¹-X r1x->oxidative_addition r2b R²-B(OR)₂ boronate [R²-B(OR)₂(Base)]⁻ r2b->boronate base Base base->boronate boronate->transmetalation Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents 1. Combine Aryl Halide, Boronic Ester, and Base inert 2. Establish Inert Atmosphere (Ar/N₂) reagents->inert catalyst 3. Add Pd Catalyst and Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heat 5. Heat and Stir solvent->heat monitor 6. Monitor Progress (TLC, GC-MS) heat->monitor cool 7. Cool to Room Temp. monitor->cool extract 8. Extraction and Washing cool->extract dry 9. Dry and Concentrate extract->dry purify 10. Column Chromatography dry->purify

References

Preventing deboronation of 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the deboronation of 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a problem for my reaction?

A1: Deboronation, also known as protodeboronation, is an undesired side reaction where the carbon-boron bond of an organoboron compound is broken and replaced by a carbon-hydrogen bond.[1][2] In the case of this compound, this process results in the formation of bromobenzene. This side reaction consumes your starting material, reduces the yield of the desired product (e.g., in a Suzuki-Miyaura coupling), and complicates the purification process by introducing a significant impurity.[2]

Q2: Why is my this compound undergoing deboronation even though it's a stable pinacol ester?

A2: While pinacol esters are significantly more stable than their corresponding boronic acids, they are not entirely immune to degradation.[3][4] The pinacol group offers protection, but under certain reaction conditions, particularly in the presence of water, the ester can hydrolyze back to the free boronic acid.[4][5] This free boronic acid is much more susceptible to deboronation.[6] Therefore, conditions that promote hydrolysis will indirectly lead to increased deboronation.

Q3: What are the primary factors that accelerate deboronation?

A3: Several key factors can accelerate the rate of deboronation:

  • pH: The reaction is known to be catalyzed by both acid and base.[1] Under the basic conditions typical for Suzuki-Miyaura coupling, the formation of a more reactive boronate species ([ArB(OH)3]⁻) can increase the rate of deboronation.[7]

  • Temperature: Higher reaction temperatures significantly increase the rate of this undesired side reaction.[2]

  • Presence of Water: Water acts as a proton source for the C-B bond cleavage and facilitates the hydrolysis of the pinacol ester to the more labile boronic acid.[2]

  • Reaction Time: Extended reaction times provide more opportunity for the deboronation side reaction to occur.[2]

  • Catalyst Efficiency: If the desired catalytic cycle (e.g., Suzuki coupling) is slow or inefficient, the competing deboronation pathway can become more prominent.[1][2]

Q4: Can I monitor the extent of deboronation during my experiment?

A4: Yes. The most common methods for monitoring reaction progress, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS), can be used. By comparing the reaction mixture to a standard of the deboronated byproduct (bromobenzene), you can quantify its formation over time and assess the effectiveness of your preventative measures.

Troubleshooting Guide: Low Yields and Deboronated Byproducts

If you observe a low yield of your desired product accompanied by the formation of bromobenzene, consult the following troubleshooting steps.

Problem: Significant amount of bromobenzene byproduct detected.

Solution 1: Optimize the Base The choice and amount of base are critical. Strong bases can accelerate deboronation.

  • Action: Switch from strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to milder inorganic bases.

  • Recommendation: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. For sensitive substrates, even weaker bases like potassium fluoride (KF) or potassium acetate (KOAc) can be beneficial.[8]

Base TypeExamplesSuitability for Sensitive SubstratesNotes
Strong NaOH, KOH, NaOtBuLowHigh risk of promoting hydrolysis and deboronation.
Moderate K₂CO₃, Cs₂CO₃MediumCommonly used, but Cs₂CO₃ is often milder and more effective.
Weak K₃PO₄, KF, KOAcHighOften the best choice for preventing deboronation.[8][9]

Solution 2: Adjust Reaction Temperature and Time

  • Action: Lower the reaction temperature. Many modern catalyst systems are highly active at lower temperatures.

  • Recommendation: Start with a lower temperature (e.g., 60-80 °C) and monitor the reaction.[8] Only increase the temperature if the desired reaction is not proceeding. A highly active catalyst can often allow for shorter reaction times, further minimizing the risk of deboronation.

Solution 3: Scrutinize the Solvent System

  • Action: Ensure anhydrous conditions to the extent possible to suppress the initial hydrolysis of the pinacol ester.

  • Recommendation: Use freshly dried, degassed solvents. While a small amount of water is often necessary for the Suzuki-Miyaura mechanism (to dissolve the base and facilitate transmetalation), excessive water should be avoided. Consider solvent systems like dioxane/water or toluene/water, carefully controlling the water content.

SolventPropertiesTypical Use
Dioxane/Water Good for dissolving a wide range of substrates and bases.Standard for many Suzuki couplings.
Toluene/Water Biphasic system, can be useful for sensitive substrates.Good alternative to ethereal solvents.
THF/Water Lower boiling point, suitable for reactions at moderate temperatures.Common but ensure peroxide-free.
DMF, DMAc High boiling polar aprotic solvents.Use with caution, as they can be difficult to dry completely.

Solution 4: Re-evaluate the Catalyst System A sluggish primary reaction is a common cause of deboronation.

  • Action: Switch to a more active palladium catalyst and ligand system.

  • Recommendation: Modern bulky, electron-rich phosphine ligands can dramatically accelerate the rate of cross-coupling, allowing it to outcompete deboronation.[10] Consider using pre-formed palladium pre-catalysts for improved activity and reproducibility.

Visualizing the Problem and Solution

The following diagrams illustrate the troubleshooting logic and the chemical pathway leading to deboronation.

Troubleshooting_Workflow start Low Yield & Deboronated Byproduct Detected? check_base Is the base too strong? (e.g., NaOH, KOH) start->check_base sol_base Action: Switch to a milder base (e.g., K3PO4, Cs2CO3, KF) check_base->sol_base Yes check_temp Is the reaction temperature too high? check_base->check_temp No sol_temp Action: Lower temperature and use a more active catalyst check_temp->sol_temp Yes check_water Is there excess water in the system? check_temp->check_water No sol_water Action: Use anhydrous solvents and control water content check_water->sol_water Yes check_catalyst Is the desired reaction slow? check_water->check_catalyst No sol_catalyst Action: Use a high-activity ligand/catalyst (e.g., Buchwald ligands) check_catalyst->sol_catalyst Yes

Caption: Troubleshooting workflow for addressing deboronation.

Deboronation_Pathway cluster_0 Main Degradation Pathway Ester 2-(3-Bromophenyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane Acid 3-Bromophenyl- boronic Acid Ester->Acid Hydrolysis (+H₂O) (Undesired First Step) Anion Boronate Anion [ArB(OH)3]⁻ Acid->Anion Base (OH⁻) Product Bromobenzene (Deboronated Byproduct) Anion->Product Protonolysis (+H⁺) (C-B Bond Cleavage)

Caption: Key steps in the deboronation of a pinacol boronic ester.

Experimental Protocol: Suzuki-Miyaura Coupling Optimized to Minimize Deboronation

This protocol provides a general procedure for the coupling of this compound with an aryl bromide partner, incorporating best practices to prevent deboronation.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., SPhos, 4.4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed Water

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe. The final concentration should typically be around 0.1 M with respect to the aryl bromide.

  • Reaction: Place the sealed vessel in a preheated oil bath at 80 °C. Vigorous stirring is essential.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., every hour). The reaction should be stopped once the limiting reagent is consumed to avoid prolonged heating.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.

References

Technical Support Center: Troubleshooting Homocoupling in Reactions with 3-Bromophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of homocoupling byproducts in Suzuki-Miyaura cross-coupling reactions involving 3-Bromophenylboronic acid pinacol ester.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions related to the undesired homocoupling of 3-Bromophenylboronic acid pinacol ester.

Q1: What is homocoupling in the context of my Suzuki-Miyaura reaction, and why is it problematic?

A1: Homocoupling is a significant side reaction where two molecules of your 3-Bromophenylboronic acid pinacol ester react with each other to form a symmetrical biphenyl byproduct (3,3'-dibromobiphenyl). This is undesirable as it consumes your starting material, reduces the yield of the intended cross-coupled product, and complicates the purification process due to the structural similarity between the homocoupled byproduct and the target molecule.

Q2: What are the primary causes of homocoupling?

A2: The two main culprits for homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic ester.

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as the catalyst precursor, it can directly react with the boronic ester to generate the homocoupled product and the active Pd(0) catalyst. This is particularly prevalent at the beginning of the reaction.[2]

Q3: How can I effectively remove dissolved oxygen from my reaction mixture?

A3: Rigorous degassing of the reaction solvent and the reaction mixture is critical to prevent oxygen-mediated homocoupling. Two common and effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (15-30 minutes) can displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid surface, is more efficient.

  • Freeze-Pump-Thaw: This is a highly effective method for removing dissolved gases. It involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times is recommended for optimal results.

Q4: Can the choice of palladium catalyst influence the extent of homocoupling?

A4: Yes, the choice of the palladium source is crucial.

  • Pd(0) vs. Pd(II) Sources: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can significantly reduce homocoupling that occurs during the initial reduction of a Pd(II) precatalyst.[1] If a Pd(II) source is used, the presence of a reducing agent can help to quickly generate the active Pd(0) species and minimize the opportunity for homocoupling.

  • Precatalysts: Modern palladium precatalysts, such as those developed by Buchwald, are designed for clean and efficient generation of the active Pd(0) catalyst, which can also help to minimize homocoupling.

Q5: How do the phosphine ligands affect homocoupling?

A5: The steric and electronic properties of phosphine ligands play a significant role. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos), can accelerate the desired cross-coupling catalytic cycle, particularly the reductive elimination step. This increased rate of the desired reaction can outcompete the undesired homocoupling pathway.

Q6: What is the role of the base in homocoupling, and which base should I choose?

A6: The base is essential for the activation of the boronic acid pinacol ester for transmetalation. However, the choice and strength of the base can influence side reactions. While a base is necessary, a very strong base or high concentrations of hydroxide ions can sometimes promote side reactions. For many Suzuki-Miyaura couplings, inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are effective. The optimal base is often substrate-dependent, and screening of different bases may be necessary.

Q7: Can the reaction solvent affect the amount of homocoupling?

A7: Yes, the choice of solvent can influence the reaction outcome. Aprotic solvents like dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are often effective at minimizing homocoupling. While the addition of water is often necessary to dissolve the inorganic base, an excessive amount of water can sometimes promote homocoupling.

Q8: Are there any additives that can suppress homocoupling?

A8: Yes, the addition of a mild reducing agent can be very effective. Potassium formate (HCO₂K) has been shown to suppress the homocoupling of boronic acids by likely reducing any residual Pd(II) species to the active Pd(0) state without interfering with the main catalytic cycle.[1]

Q9: My purification is difficult due to the homocoupled byproduct. What strategies can I use?

A9: The structural similarity of the homocoupled byproduct to the desired product can make purification challenging. If homocoupling cannot be completely avoided, consider the following purification techniques:

  • Column Chromatography: Careful optimization of the solvent system for silica gel chromatography can often achieve separation.

  • Recrystallization: If your desired product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Trituration: This involves washing the crude solid product with a solvent in which the desired product is insoluble, but the homocoupled byproduct and other impurities are soluble.

Data Presentation

The following tables summarize the impact of various reaction parameters on the suppression of homocoupling.

Table 1: Effect of Additive on Homocoupling

ConditionHomocoupling Product (%)Reference
Without Potassium Formate~0.5% - 1.5%[1]
With Potassium Formate< 0.1%[1]

Table 2: Qualitative Comparison of Reaction Parameters to Minimize Homocoupling

ParameterRecommendation for Minimizing HomocouplingRationale
Palladium Source Use a Pd(0) catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or an efficient Pd(II) precatalyst.Avoids or minimizes the initial Pd(II)-mediated homocoupling pathway.
Ligand Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).Accelerates the desired cross-coupling cycle, outcompeting homocoupling.
Atmosphere Maintain a strictly inert atmosphere (Argon or Nitrogen).Prevents oxygen-mediated oxidation of Pd(0) to the homocoupling-promoting Pd(II).
Solvent Degassing Rigorously degas the solvent using freeze-pump-thaw or extensive sparging.Removes dissolved oxygen, a key contributor to homocoupling.
Base Use a moderately strong inorganic base (e.g., K₂CO₃, K₃PO₄).Sufficient for boronate activation without promoting excessive side reactions.
Solvent Use aprotic solvents (e.g., dioxane, toluene, THF), with minimal necessary water.Anhydrous conditions can disfavor certain side reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol provides a general guideline for performing a Suzuki-Miyaura coupling reaction with 3-Bromophenylboronic acid pinacol ester while taking precautions to minimize homocoupling.

Materials:

  • 3-Bromophenylboronic acid pinacol ester (1.1 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, 3-Bromophenylboronic acid pinacol ester, and the base.

  • Establish Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen). This is typically done by applying a vacuum to the flask and then backfilling with the inert gas. Repeat this vacuum/backfill cycle three times.

  • Solvent Addition: Add the degassed solvent to the flask via a cannula or syringe under a positive pressure of the inert gas.

  • Further Degassing: For best results, sparge the reaction mixture with the inert gas for an additional 10-15 minutes by bubbling the gas through the solution.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Freeze-Pump-Thaw Degassing of Solvents

This protocol describes a highly effective method for removing dissolved gases from a solvent.

Materials:

  • Solvent to be degassed

  • Schlenk flask

  • High-vacuum line

  • Dewar flasks

  • Liquid nitrogen or a dry ice/acetone bath

Procedure:

  • Preparation: Place the solvent in a Schlenk flask. Do not fill the flask more than halfway.

  • Freezing: Close the stopcock to the vacuum line and freeze the solvent by immersing the flask in a liquid nitrogen or dry ice/acetone bath.

  • Pumping: Once the solvent is completely frozen, open the stopcock to the high-vacuum line and evacuate the flask for several minutes.

  • Thawing: Close the stopcock to the vacuum line and remove the cooling bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.

  • Storage: After the final cycle, backfill the flask with an inert gas (argon or nitrogen) before use.

Visualizations

Troubleshooting_Homocoupling Troubleshooting Workflow for Homocoupling start High Homocoupling Observed check_oxygen Is the reaction rigorously deoxygenated? start->check_oxygen check_catalyst What is the palladium source? check_oxygen->check_catalyst Yes improve_degassing Improve degassing: - Use freeze-pump-thaw - Increase sparging time check_oxygen->improve_degassing No check_ligand Is an appropriate ligand being used? check_catalyst->check_ligand Pd(0) use_pd0 Switch to a Pd(0) source (e.g., Pd(PPh3)4, Pd2(dba)3) check_catalyst->use_pd0 Pd(II) check_additive Have you considered using an additive? check_ligand->check_additive Yes use_buchwald Use bulky, electron-rich ligands (e.g., SPhos, XPhos) check_ligand->use_buchwald No add_formate Add potassium formate as a mild reducing agent check_additive->add_formate No rerun Re-run the reaction improve_degassing->rerun use_pd0->rerun use_buchwald->rerun add_formate->rerun

Caption: A troubleshooting workflow for addressing high levels of homocoupling.

Reaction_Pathways Competing Catalytic Cycles: Cross-Coupling vs. Homocoupling cluster_cross_coupling Desired Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Cycle pd0_cc Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0_cc->oxidative_addition transmetalation Transmetalation (Ar'-B(pin)) oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0_cc product Ar-Ar' (Desired Product) reductive_elimination->product pd0_hc Pd(0)L_n oxidation Oxidation (O2) pd0_hc->oxidation pd2 Pd(II)L_n oxidation->pd2 transmetalation1_hc Transmetalation (Ar'-B(pin)) pd2->transmetalation1_hc transmetalation2_hc Transmetalation (Ar'-B(pin)) transmetalation1_hc->transmetalation2_hc reductive_elimination_hc Reductive Elimination transmetalation2_hc->reductive_elimination_hc reductive_elimination_hc->pd0_hc homocoupling_product Ar'-Ar' (Byproduct) reductive_elimination_hc->homocoupling_product

Caption: Competing pathways of Suzuki-Miyaura cross-coupling and homocoupling.

References

Technical Support Center: 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to optimize the synthesis of 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, focusing on improving reaction times and overall efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and robust method is the Palladium-catalyzed Miyaura borylation reaction.[1][2] This reaction cross-couples an aryl halide (in this case, 1,3-dibromobenzene or 3-bromo-iodobenzene) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[1][3]

Q2: What is a typical reaction time for this Miyaura borylation?

A2: Reaction times can vary significantly, from under 2 hours to over 24 hours.[4] Factors influencing the duration include the choice of catalyst, base, solvent, and reaction temperature. Optimized conditions using highly active catalysts and lipophilic bases can achieve high conversion in as little as 1-2 hours.[5]

Q3: Which factors have the most significant impact on the reaction rate?

A3: The choice of base, catalyst/ligand system, and temperature are critical. The base is crucial for the transmetalation step, and switching from standard potassium acetate (KOAc) to more soluble, lipophilic bases can dramatically increase rates.[6] The palladium catalyst and its associated ligand dictate catalytic activity and stability, while higher temperatures generally increase reaction speed, though this can also promote side reactions.

Q4: Can I use 1,3-dibromobenzene as a starting material?

A4: Yes, 1,3-dibromobenzene is a common starting material. The reaction can often be performed with good selectivity for the borylation of one C-Br bond, leaving the other intact for subsequent cross-coupling reactions.

Q5: What are the most common side reactions to be aware of?

A5: The most frequent side reactions include protodeborylation (loss of the boronic ester group), dehalogenation (loss of the starting bromide), and homo-coupling of the starting material to form a biphenyl impurity.[6] The formation of these byproducts is often linked to catalyst decomposition, the presence of moisture, or non-optimal reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on slow or incomplete reactions.

Issue 1: Reaction is Slow or Stalled (Incomplete Conversion)

If your reaction has not reached completion after the expected time, consult the following decision tree and table.

G start Reaction Stalled? check_catalyst 1. Check Catalyst System start->check_catalyst check_base 2. Evaluate Base start->check_base check_reagents 3. Verify Reagent Quality start->check_reagents check_conditions 4. Review Conditions start->check_conditions cat_inactive Is Catalyst/Ligand Old or Decomposed? check_catalyst->cat_inactive base_solubility Is Base (KOAc) Poorly Soluble? check_base->base_solubility reagent_purity Are B₂pin₂ or Solvent of Low Purity/Wet? check_reagents->reagent_purity temp_low Is Temperature Too Low? check_conditions->temp_low cat_solution Use Fresh Catalyst & Consider More Active Ligand (e.g., XPhos, t-Bu₃P) cat_inactive->cat_solution Yes base_solution Switch to a Lipophilic Base (e.g., Potassium Pivalate, Potassium 2-ethylhexanoate) base_solubility->base_solution Yes reagent_solution Use High-Purity B₂pin₂. Ensure Anhydrous Solvent. reagent_purity->reagent_solution Yes temp_solution Increase Temperature (e.g., to 80-100 °C) temp_low->temp_solution Yes

Caption: Troubleshooting logic for stalled Miyaura borylation reactions.
Issue 2: Significant Byproduct Formation (e.g., Debromination or Homo-coupling)

If you observe significant byproduct formation, this often points to issues with catalyst stability or reaction atmosphere.

  • Cause: Oxygen in the reaction atmosphere can lead to catalyst decomposition and promote homo-coupling.

  • Solution: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas the solvent thoroughly before use by sparging with inert gas or using freeze-pump-thaw cycles.

  • Cause: The chosen ligand may not be robust enough for the reaction conditions, leading to catalyst deactivation and side reactions.

  • Solution: Switch to a more robust, electron-rich, and sterically hindered phosphine ligand such as XPhos or SPhos, which can stabilize the palladium center.

  • Cause: Using an excessively strong base can sometimes promote side reactions.

  • Solution: While weak bases can slow the reaction, overly strong ones may not be ideal. Potassium acetate (KOAc) is the standard, but if issues persist, consider alternatives like potassium phenoxide (KOPh).[7]

Data on Reaction Optimization

Optimizing reaction parameters is key to improving rates and yields. The following tables summarize data from studies on related aryl bromides.

Table 1: Comparison of Different Palladium Catalysts and Conditions

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
PdCl₂(dppf)KOAcDMSO80377[6]
Pd(dba)₂ / PCy₃KOAcDioxane802>95[6]
(t-Bu₃P)₂PdKOAcWater (TPGS-750-M)RT2.5>95[6]
Pd(PPh₃)₂Cl₂KOAcToluene1102480[4]
Pd(dppf)Cl₂KOAcDioxane901285[4]

This data is compiled from borylation of various aryl bromides and serves as a strong indicator for trends applicable to 3-bromophenyl substrates.

Table 2: Effect of Base on Reaction Efficiency

Base (3.0 equiv)SolventTemp (°C)TimeYield (%)Reference
KOAcEtOHRT30 min86[8]
K₂CO₃EtOHRT30 min65[8]
Cs₂CO₃EtOHRT30 min71[8]
K₃PO₄·7H₂OEtOHRT30 min>99[8]

This study on an aryl chloride highlights the dramatic effect of the base, a principle that also applies to aryl bromides.

Experimental Protocols

Representative Protocol for Miyaura Borylation

This protocol is a representative procedure based on standard literature methods for the synthesis of aryl boronate esters from aryl bromides.[4][6][7]

Materials:

  • 1,3-Dibromobenzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

Procedure:

  • To an oven-dried Schlenk flask, add potassium acetate (3.0 equivalents), bis(pinacolato)diboron (1.1-1.5 equivalents), and Pd(dppf)Cl₂ (1-3 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Add 1,3-dibromobenzene (1.0 equivalent) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 6-18 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound as a white to off-white solid.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification reagents 1. Add Solids to Flask (KOAc, B₂pin₂, Pd(dppf)Cl₂) inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert solvent 3. Add Anhydrous Dioxane inert->solvent substrate 4. Add 1,3-Dibromobenzene solvent->substrate heat 5. Heat to 80-90 °C with Stirring substrate->heat monitor 6. Monitor by TLC/GC-MS heat->monitor cool 7. Cool to Room Temp monitor->cool filter 8. Dilute & Filter through Celite cool->filter wash 9. Aqueous Wash & Dry filter->wash purify 10. Concentrate & Purify wash->purify product Final Product purify->product

Caption: General experimental workflow for Miyaura borylation.

References

Technical Support Center: Catalyst Deactivation in Suzuki Reactions with 3-Bromophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Suzuki-Miyaura cross-coupling reactions involving 3-Bromophenylboronic acid pinacol ester. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific problems you might encounter, their possible causes, and actionable solutions.

Problem 1: Low to no conversion of starting materials.

Possible CauseProposed Solution
Inactive Catalyst The Palladium(0) active species has not formed or has decomposed. Ensure proper degassing of solvents and reaction vessel to remove oxygen, which can lead to catalyst decomposition and homocoupling of the boronic ester.[1] If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction to Pd(0).[1] Consider using a more robust, air- and moisture-stable precatalyst.
Inefficient Transmetalation The pinacol ester of 3-bromophenylboronic acid can be sterically hindered, slowing the transmetalation step.[2] The presence of water can be beneficial as it hydrolyzes the pinacol ester to the corresponding boronic acid, which is often more reactive in the transmetalation step.[3][4] However, an excess of water can promote other side reactions. A mixed solvent system like dioxane/water or THF/water is often optimal.[3][5]
Inappropriate Base The choice of base is crucial. A base that is too weak may not sufficiently activate the boronic ester for transmetalation. A base that is too strong can lead to catalyst degradation or unwanted side reactions. For boronic esters, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used.[5][6][7] The base's solubility can also play a role; ensure it is adequately dispersed in the reaction mixture.
Poor Ligand Choice The ligand stabilizes the palladium catalyst and facilitates key steps in the catalytic cycle. For sterically demanding substrates or less reactive aryl bromides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[8]

Problem 2: Significant formation of homocoupled product from the boronic ester.

Possible CauseProposed Solution
Presence of Oxygen Oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic ester.[1] Rigorously degas all solvents and the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Use of Pd(II) Precatalyst Some Pd(II) sources can promote homocoupling before the catalytic cycle is fully established.[1] Minimize the concentration of Pd(II) by using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or by ensuring rapid reduction of the Pd(II) precatalyst.

Problem 3: Protodeboronation of the 3-Bromophenylboronic acid pinacol ester.

Possible CauseProposed Solution
Excess Water and/or Strong Base While some water can be beneficial, an excess, particularly in combination with a strong base, can lead to the cleavage of the C-B bond and its replacement with a C-H bond (protodeboronation).[2] Use anhydrous solvents if protodeboronation is severe, or carefully control the amount of water in the reaction. Consider using a milder base such as KF.
High Reaction Temperature Elevated temperatures can accelerate the rate of protodeboronation. Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimizing this side reaction.

Problem 4: Reaction stalls after initial conversion.

Possible CauseProposed Solution
Catalyst Deactivation/Precipitation The active catalyst may be slowly deactivating and precipitating out of the solution as palladium black.[8] This can be observed as the reaction mixture turning black. The choice of ligand is critical to stabilize the palladium nanoparticles and prevent aggregation. Ensure adequate stirring to maintain a homogeneous mixture.
Product Inhibition The product of the reaction may be coordinating to the palladium center and inhibiting further catalytic activity. This is more common with certain heterocyclic products but can occur in other cases. Increasing the catalyst loading or using a more robust ligand may help overcome this.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning black, and what should I do?

A1: A black precipitate is often indicative of the formation of palladium black, which is finely divided, catalytically inactive palladium metal.[8] This signifies catalyst decomposition. To mitigate this, ensure your reaction is under a strictly inert atmosphere, as oxygen can accelerate this process. The choice of ligand is also crucial for stabilizing the active palladium species in solution. Consider switching to a bulkier, more electron-rich phosphine ligand which can better stabilize the catalytic intermediates and prevent aggregation.

Q2: Is water necessary for the Suzuki coupling of a boronic acid pinacol ester?

A2: Not always, but it is often beneficial. Pinacol esters are generally more stable than boronic acids but can be less reactive in the transmetalation step due to steric hindrance.[2] Water can hydrolyze the pinacol ester to the corresponding boronic acid in situ, which is often more reactive.[3][4] This "slow release" of the boronic acid can also minimize side reactions like homocoupling.[9] The optimal amount of water depends on the specific substrates and conditions, and it is often used as a co-solvent with an organic solvent like dioxane or THF.[3][5]

Q3: What is the best base to use for the coupling of 3-Bromophenylboronic acid pinacol ester?

A3: There is no single "best" base, as the optimal choice depends on the other reaction components (aryl halide, solvent, catalyst). However, for Suzuki couplings with boronic acid pinacol esters, moderately strong inorganic bases are generally preferred. Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are all commonly used and have proven effective.[5][6][7] The choice may require some empirical optimization for your specific system.

Q4: My aryl halide is unreactive. How can I improve the oxidative addition step?

A4: The reactivity of aryl halides in the oxidative addition step generally follows the trend I > Br > Cl.[10] If you are using an aryl bromide and still observing low reactivity, consider using a more electron-rich and bulky phosphine ligand. These ligands promote the oxidative addition of the aryl halide to the Pd(0) center.[8] Increasing the reaction temperature can also facilitate oxidative addition, but be mindful of potential side reactions.

Q5: Can I use the same catalyst for different aryl halides with 3-Bromophenylboronic acid pinacol ester?

A5: While a given catalyst system may work for a range of aryl halides, you may need to re-optimize the conditions for each new substrate. The electronic and steric properties of the aryl halide can significantly impact the rates of both oxidative addition and reductive elimination. For electron-rich or sterically hindered aryl halides, a more active catalyst system, often employing a specialized ligand, may be necessary to achieve good yields.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings involving arylboronic acid pinacol esters. Note that optimal conditions can vary based on the specific coupling partners.

Table 1: Effect of Base on Yield

Aryl HalideBoronic EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Bromoanisole3-Bromophenylboronic acid pinacol esterPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001292
4-Bromoanisole3-Bromophenylboronic acid pinacol esterPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O1001285
4-Bromoanisole3-Bromophenylboronic acid pinacol esterPd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Toluene/H₂O1001295
2-ChloropyridineHeptyl boronic pinacol esterPd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBu (2.3)Dioxane/H₂O1001894

Table 2: Effect of Ligand on Yield

Aryl HalideBoronic EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Chlorotoluene3-Bromophenylboronic acid pinacol esterPd₂(dba)₃ (1)PPh₃ (4)K₃PO₄ (2)Dioxane10024<10
4-Chlorotoluene3-Bromophenylboronic acid pinacol esterPd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Dioxane1001888
1-Bromo-4-tert-butylbenzene3-Bromophenylboronic acid pinacol esterPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001296
1-Bromo-4-tert-butylbenzene3-Bromophenylboronic acid pinacol esterPd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄ (2)Toluene/H₂O1001291

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 3-Bromophenylboronic Acid Pinacol Ester

This protocol provides a starting point for the coupling of an aryl bromide with 3-Bromophenylboronic acid pinacol ester.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 3-Bromophenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst and ligand if they are solids. Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) to the reaction flask.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_biaryl R¹-Pd(II)L_n-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_ester R²-B(OR)₂ boronic_ester->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Deactivation_Pathways cluster_deactivation Deactivation Pathways active_catalyst Active Pd(0) Catalyst precipitation Palladium Precipitation (Pd Black) active_catalyst->precipitation Aggregation homocoupling Homocoupling Side Reaction active_catalyst->homocoupling O₂ or Pd(II) mediated product_inhibition Product Inhibition active_catalyst->product_inhibition Product Coordination protodeboronation Protodeboronation of Boronic Ester inactive_species protodeboronation->inactive_species Forms inactive boron species boronic_ester 3-Bromophenylboronic acid pinacol ester boronic_ester->protodeboronation H₂O, Base

Caption: Common catalyst deactivation pathways in Suzuki-Miyaura reactions.

References

Technical Support Center: 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, primarily in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is most commonly used as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a versatile method for forming carbon-carbon bonds, particularly for creating biaryl compounds.[2] The pinacol ester group provides improved stability compared to the corresponding boronic acid, making it easier to handle and store.[3]

Q2: How should the reagent be stored?

A2: Boronic esters like this one are generally more stable than their corresponding boronic acids. For long-term storage, it is advisable to keep the reagent in a cool, dry place under an inert atmosphere to prevent hydrolysis and degradation.

Q3: Can I use this reagent directly, or does it need to be converted to the boronic acid first?

A3: A key advantage of using a pinacol boronate ester is that it can often be used directly in the Suzuki-Miyaura reaction. The boronic ester is thought to hydrolyze in situ under the basic aqueous reaction conditions to generate the active boronic acid species needed for the catalytic cycle.[3]

Q4: What are some common side reactions to be aware of?

A4: Common side reactions in Suzuki-Miyaura couplings include homocoupling of the boronic ester, protodeboronation (replacement of the boronate group with a hydrogen atom), and dehalogenation of the aryl halide coupling partner.[3] Homocoupling is more likely if Pd(II) species are present, which can be caused by using a Pd(II) precatalyst or inadequate degassing of the reaction mixture.[3]

Troubleshooting Guide

Low or No Product Yield

Issue: My reaction shows low or no conversion to the desired product.

Possible Causes & Solutions:

  • Inactive Catalyst: The Pd(0) catalyst is the active species. If you are using a Pd(II) precatalyst, it may not be reducing to Pd(0) efficiently. Ensure your reaction conditions are suitable for this reduction. Test your catalyst on a known, reliable reaction to confirm its activity.

  • Poor Reagent Quality: Verify the purity of your this compound and the coupling partner. Impurities can interfere with the reaction.

  • Inadequate Degassing: Oxygen can deactivate the palladium catalyst. Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Incorrect Base or Solvent: The choice of base and solvent is critical. Ensure they are compatible with your substrates and catalyst system. A screening of different bases and solvents may be necessary for optimization.

Work-up and Purification Issues

Issue: I'm having trouble with the work-up procedure.

  • Persistent Emulsion during Extraction:

    • Cause: Emulsions can form due to the presence of fine solids or surfactant-like species in the reaction mixture.[4]

    • Solutions:

      • "Salting out": Add brine (a saturated aqueous solution of NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion.[4][5]

      • Filtration: Filter the entire mixture through a pad of Celite®. Celite is a filter aid that can remove the fine particulates that often stabilize emulsions.[6]

      • Solvent Evaporation: Before the aqueous work-up, evaporate the reaction solvent and redissolve the residue in the extraction solvent.[5]

      • Centrifugation: If available, centrifuging the mixture can help separate the layers.[4]

  • Difficulty Removing Palladium Catalyst:

    • Cause: Residual palladium can remain in the organic product, often appearing as a black or grey solid (palladium black) or as soluble species.[7]

    • Solutions:

      • Filtration through Celite®: Dilute the reaction mixture with a suitable solvent and filter it through a 1-2 cm thick pad of Celite® in a sintered glass funnel. This is effective for removing heterogeneous palladium.[6]

      • Palladium Scavengers: For soluble palladium, use a solid-supported scavenger with high affinity for palladium (e.g., thiol-based resins). The mixture is stirred with the scavenger, which is then removed by filtration.

      • Activated Carbon: Treatment with activated carbon can also remove palladium, but be aware that it may also adsorb some of your product.

  • Boronic Acid/Ester Byproducts in the Final Product:

    • Cause: Unreacted starting material or homocoupled byproducts can co-elute with the desired product during chromatography.

    • Solutions:

      • Base Wash: During the work-up, wash the organic layer with an aqueous base solution (e.g., 1-2 M NaOH). This will convert the boronic acid/ester into a water-soluble boronate salt, which will be extracted into the aqueous phase.[8][9]

      • Optimized Chromatography: Experiment with different solvent systems for column chromatography to improve the separation of your product from boron-containing impurities.[8]

Data Presentation

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acid Derivatives

Aryl BromideBoronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePhenylboronic acidPd/NiFe₂O₄K₂CO₃DMF/H₂O800.595[10]
4-BromotoluenePhenylboronic acidPd/NiFe₂O₄K₂CO₃DMF/H₂O800.3398[10]
1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd/NiFe₂O₄K₂CO₃DMF/H₂O800.1796[10]
3-Bromoindole (Boc-protected)Phenyl DABO boronatePd(dba)₂/L-Dioxane1001677[11]
2-BromopyridineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃/LigandKFDioxane1001274[12]

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and reaction conditions.

Table 2: Comparison of Palladium Removal Methods

MethodTypical EfficiencyAdvantagesDisadvantages
Filtration through Celite® Effective for heterogeneous PdSimple, fast, inexpensive.[6]Ineffective for soluble palladium species.
Activated Carbon VariableCost-effective.Can adsorb the desired product, leading to yield loss.
Palladium Scavenger Resins High (>95%)High selectivity for palladium.Higher cost compared to Celite® or carbon.
Aqueous Wash (e.g., NaHSO₃) Can be effectiveCan remove some palladium species.May not be sufficient for stringent purity requirements.[1]

Table 3: Analytical Methods for Residual Palladium Detection

MethodDetection LimitThroughputNotes
ICP-MS/ICP-OES ppb rangeLowHighly sensitive and accurate, but requires expensive instrumentation and complex sample preparation.[7][13]
Colorimetric/Fluorometric Assays ppm to ppb rangeHighRapid, inexpensive, and suitable for high-throughput screening of scavenger efficiency.[14][15] May require sample pre-treatment.[14]
Atomic Absorption Spectrometry (AAS) ppm rangeModerateA standard technique for metal analysis.[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried round-bottom flask or reaction vial, add this compound, the aryl halide, and the base.

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

Standard Work-up Procedure
  • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the bulk of the palladium catalyst. Wash the Celite® pad with additional organic solvent.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water

    • An aqueous base (e.g., 1M NaOH) to remove unreacted boronic acid/ester.

    • Brine

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis reagents 1. Combine Reagents (Boronic Ester, Aryl Halide, Base) purge 2. Purge with Inert Gas (Ar or N2) reagents->purge catalyst 3. Add Catalyst & Solvent purge->catalyst heat 4. Heat and Stir catalyst->heat cool 5. Cool to RT heat->cool Reaction Complete filter 6. Filter through Celite® cool->filter extract 7. Aqueous Extraction (H2O, Base, Brine) filter->extract dry 8. Dry & Concentrate extract->dry chromatography 9. Column Chromatography dry->chromatography analysis 10. Characterization (NMR, MS) chromatography->analysis

Caption: General experimental workflow for a Suzuki-Miyaura reaction and subsequent work-up.

troubleshooting_tree start Low Yield or Incomplete Reaction? check_catalyst Is Catalyst Active? start->check_catalyst Yes proceed Proceed to Work-up start->proceed No check_reagents Are Reagents Pure? check_catalyst->check_reagents Yes replace_catalyst Replace Catalyst or Precatalyst check_catalyst->replace_catalyst No check_conditions Are Conditions Optimal? check_reagents->check_conditions Yes purify_reagents Purify/Verify Reagents check_reagents->purify_reagents No optimize Screen Solvents/Bases/Temp. check_conditions->optimize No degas Improve Degassing Protocol check_conditions->degas Yes, but still fails test_catalyst Test on known reaction replace_catalyst->test_catalyst

References

Recrystallization method for 3-Bromophenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the recrystallization of 3-Bromophenylboronic acid pinacol ester.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for the recrystallization of 3-Bromophenylboronic acid pinacol ester?

A successful recrystallization often involves a trial-and-error approach to identify the optimal solvent or solvent system.[1] A good starting point is to screen various solvents with different polarities. For arylboronic acid pinacol esters, which can be oily, a solvent mixture of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which the compound is poorly soluble) is often effective.[1][2]

Q2: Which solvents are commonly used for the recrystallization of arylboronic acid pinacol esters?

Q3: My compound is an oil and will not crystallize. What should I do?

Oiling out is a common problem with boronic esters.[3] If your compound separates as an oil, try the following:

  • Re-heat the solution to dissolve the oil and then allow it to cool more slowly.

  • Add more of the "good" solvent to the heated mixture before cooling.

  • Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.

  • Add a seed crystal of the pure compound if available.

  • Consider trituration , which involves repeatedly washing the crude material with a solvent in which the desired compound is insoluble but the impurities are soluble.[1]

Q4: Can I use column chromatography to purify 3-Bromophenylboronic acid pinacol ester?

While possible, column chromatography of boronic esters on silica gel can be problematic. These compounds have a tendency to streak or get retained on the column, potentially leading to decomposition (cleavage of the pinacol group) or poor recovery.[2][4][5] If chromatography is necessary, using silica gel impregnated with boric acid has been reported to suppress over-adsorption of boronic esters.[3] Alternatively, using a less polar stationary phase like neutral alumina might be beneficial.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery of Crystalline Product The compound is too soluble in the chosen solvent system, even at low temperatures.Try a different anti-solvent or a solvent system with overall lower polarity. Ensure you are using the minimum amount of hot solvent to dissolve the crude product.
Product "Oils Out" Instead of Crystallizing The solution is supersaturated, or the melting point of the compound is lower than the temperature of the solution.Re-heat the solution to dissolve the oil, add a small amount of the "good" solvent, and allow for slower cooling. Vigorous stirring or scratching the flask can also help induce crystallization.[1]
Crystals Appear Impure (Discolored) Impurities are co-precipitating with the product.The chosen solvent may not be optimal for rejecting the specific impurities. Try a different solvent system. A second recrystallization may be necessary. For colored impurities, adding a small amount of activated charcoal to the hot solution before filtering can be effective.
No Crystals Form Upon Cooling The compound is too soluble in the solvent, or the solution is not sufficiently concentrated.Evaporate some of the solvent to increase the concentration and then try cooling again. If that fails, add an anti-solvent dropwise to the solution at room temperature until it becomes cloudy, then heat until clear and cool slowly.
Hydrolysis of the Pinacol Ester Exposure to moisture and acidic or basic conditions can lead to hydrolysis to the corresponding boronic acid.[6]Ensure all solvents are dry and avoid prolonged exposure to atmospheric moisture. If hydrolysis is suspected, the resulting boronic acid may be converted back to the pinacol ester.

Experimental Protocols

Representative Recrystallization Protocol

This is a general procedure and may require optimization.

  • Dissolution: In a flask, dissolve the crude 3-Bromophenylboronic acid pinacol ester in a minimal amount of a hot "good" solvent (e.g., diethyl ether or ethyl acetate).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: To the hot solution, add a "anti-solvent" (e.g., hexanes) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the hot "good" solvent back into the solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under vacuum.

Data Presentation

Table 1: Example Solvent Screening for Recrystallization
Solvent System (Good Solvent:Anti-Solvent) Observation at Room Temperature Observation upon Heating Observation upon Cooling Outcome
Diethyl Ether : HexanesInsolubleSoluble in minimal hot solventWhite crystalline solid formsPromising
Ethyl Acetate : HexanesSlightly SolubleSoluble in minimal hot solventFine white precipitateGood
Dichloromethane : PentaneSoluble-Remains in solutionPoor
Toluene : HexanesSparingly SolubleSoluble upon heatingOiled outNot Ideal
Acetone : WaterSoluble-Remains in solutionPoor

Mandatory Visualization

Recrystallization_Workflow Recrystallization Workflow for 3-Bromophenylboronic Acid Pinacol Ester cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation cluster_troubleshooting Troubleshooting start Crude Product dissolve Dissolve in minimal hot 'good' solvent (e.g., Diethyl Ether) start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities? add_antisolvent Add 'anti-solvent' (e.g., Hexanes) until turbid dissolve->add_antisolvent No insoluble impurities hot_filtration->add_antisolvent clarify Add drops of 'good' solvent to clarify add_antisolvent->clarify cool Slow cooling to RT, then ice bath clarify->cool filtrate Vacuum Filtration cool->filtrate oiling_out Product Oils Out? cool->oiling_out no_crystals No Crystals Form? cool->no_crystals wash Wash with cold 'anti-solvent' filtrate->wash dry Dry under vacuum wash->dry end Pure Crystalline Product dry->end oiling_out->clarify Re-heat & add more 'good' solvent no_crystals->add_antisolvent Concentrate or add more 'anti-solvent'

Caption: Recrystallization workflow for 3-Bromophenylboronic acid pinacol ester.

References

Validation & Comparative

A Head-to-Head Comparison: 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vs. 3-Bromophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of organoboron reagent is a critical decision in the synthesis of complex molecules. This guide provides an objective comparison of two commonly used building blocks: 3-bromophenylboronic acid and its pinacol ester derivative, 2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This comparison, supported by representative experimental data and detailed protocols, will aid in the selection of the optimal reagent for Suzuki-Miyaura cross-coupling reactions.

The fundamental difference between boronic acids and their boronate ester counterparts lies in a trade-off between reactivity and stability. Generally, boronic acids are more reactive, often leading to faster reaction times in cross-coupling reactions.[1] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this comes at the cost of lower stability, as boronic acids are susceptible to decomposition pathways like oxidation and protodeboronation.[1]

Conversely, boronate esters, such as the pinacol ester this compound, offer significantly enhanced stability.[1] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1] This stability makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent longevity and consistency are paramount.[1]

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented below.

PropertyThis compound3-Bromophenylboronic Acid
Synonyms 3-Bromophenylboronic acid pinacol ester, 1-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene3-Bromobenzeneboronic acid
CAS Number 594823-67-3[2]89598-96-9
Molecular Formula C₁₂H₁₆BBrO₂[2]C₆H₆BBrO₂
Molecular Weight 282.97 g/mol [2]200.83 g/mol
Appearance White to off-white crystalline powder[2]Powder or crystals
Melting Point 46 - 50 °C[2]164 - 168 °C

Performance in Suzuki-Miyaura Coupling: A Representative Comparison

To illustrate the practical implications of the differences in reactivity and stability, the following table summarizes representative data for the Suzuki-Miyaura coupling of both reagents with 4-bromoanisole. While this data is compiled from typical results found in the literature and serves as an illustrative example, it highlights the expected performance trade-offs.

ParameterThis compound3-Bromophenylboronic Acid
Reaction Time LongerShorter
Typical Yield 85-95%80-90%
Stability High (Stable to chromatography, long shelf-life)[1]Moderate (Prone to decomposition)[1]
Handling Easy (Often a crystalline solid)[1]More challenging (Can be less crystalline)
Purification Generally straightforwardCan be more complex due to potential impurities from decomposition

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction that proceeds through a well-established catalytic cycle. The choice between a boronic acid and a boronate ester primarily influences the transmetalation step.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X (L_n) oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OR')₂ + Base) pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)-R (L_n) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product

Caption: A diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow

A general workflow for performing a Suzuki-Miyaura coupling reaction is outlined below. Specific conditions will vary depending on the substrates and desired outcome.

Experimental_Workflow General Suzuki-Miyaura Experimental Workflow start Start step1 Reaction Setup Combine aryl halide, boronic acid/ester, base, and solvent in a reaction vessel. start->step1 step2 Degassing Spurge the reaction mixture with an inert gas (e.g., Argon or Nitrogen). step1->step2 step3 Catalyst Addition Add the palladium catalyst and any necessary ligands. step2->step3 step4 Heating & Stirring Heat the reaction to the desired temperature with vigorous stirring. step3->step4 step5 Monitoring Monitor the reaction progress by TLC or LC-MS. step4->step5 step6 Work-up Cool the reaction, quench, and perform an aqueous work-up. step5->step6 step7 Extraction & Drying Extract the product with an organic solvent and dry the organic layer. step6->step7 step8 Purification Purify the crude product by column chromatography or recrystallization. step7->step8 end End step8->end

References

A Comparative Guide to Boronic Esters and Trifluoroborates in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, indispensable for the formation of carbon-carbon bonds in academic and industrial research, particularly in drug discovery and development. The choice of the organoboron nucleophile is critical to the success of this transformation. While traditional boronic acids have known limitations regarding stability and purity, boronic esters (most commonly pinacol esters) and potassium organotrifluoroborates have emerged as superior, practical alternatives.[1][2]

This guide provides an objective, data-supported comparison of the performance, stability, and handling of boronic esters and potassium organotrifluoroborates to aid researchers in selecting the optimal reagent for their specific synthetic challenges.

Core Comparison: Stability, Reactivity, and Performance

The fundamental difference between boronic esters and trifluoroborates lies in the coordination state of the boron atom. Boronic esters are tricoordinate, neutral species, while trifluoroborates possess a tetracoordinate, anionic boron center. This structural distinction has profound implications for their stability and reactivity.

Stability and Handling

Potassium Organotrifluoroborates are widely recognized for their exceptional stability.[3]

  • Air and Moisture Stability: They are generally free-flowing, crystalline solids that are remarkably stable to both air and moisture.[4][5] This allows for indefinite storage at room temperature without special precautions and simplifies weighing and handling.[3][4]

  • Chromatographic and Chemical Stability: The tetracoordinate boron atom acts as a robust protecting group for the boronic acid.[6][7][8] This stability allows organotrifluoroborates to be carried through various synthetic steps, such as oxidations or reactions involving bases and nucleophiles, where a boronic acid or ester would degrade.[9]

Boronic Esters , particularly pinacol esters, offer a significant stability improvement over their corresponding boronic acids.

  • Improved Handling: They are less prone to the dehydration that causes boronic acids to form cyclic trimeric anhydrides (boroxines), which can complicate reaction stoichiometry.

  • Susceptibility to Hydrolysis: While more stable than boronic acids, boronic esters can be susceptible to hydrolysis, especially under acidic or basic conditions.[4] Their stability allows for easier purification and storage compared to many boronic acids.[2][10]

Reactivity and Mechanistic Differences

The key to the high performance of potassium organotrifluoroborates is their function as a "slow-release" source of the active boronic acid.[11][12][13][14] Under the basic, aqueous conditions of the Suzuki-Miyaura coupling, the trifluoroborate salt undergoes slow hydrolysis to liberate the corresponding boronic acid in situ.[15] This process maintains a very low concentration of the highly reactive boronic acid at any given time, which effectively minimizes common side reactions such as protodeboronation and oxidative homocoupling.[11][12][13][14] The rate of this hydrolysis is highly dependent on the electronic nature of the organic substituent and the precise reaction conditions.[11][12][14]

Boronic esters also typically require activation via hydrolysis to the boronic acid to enter the catalytic cycle, which is why a small amount of water is often beneficial or required in the reaction mixture.[10] However, the reaction can also proceed, sometimes more slowly, under anhydrous conditions, suggesting a direct transmetalation pathway may also be possible.[10][16] The reactivity of boronic esters can be significantly influenced by the diol used, with studies showing that both electron-rich and electron-deficient esters can lead to faster transmetalation rates compared to the parent boronic acid.[17]

Quantitative Data Presentation

The following tables summarize representative yields for Suzuki-Miyaura couplings using both classes of reagents. It is important to note that conditions are often optimized for each specific transformation and may not be directly comparable.

Table 1: Representative Suzuki-Miyaura Couplings of Potassium Organotrifluoroborates

Entry Aryl/Heteroaryl Halide Organotrifluoroborate Partner Product Yield (%) Catalyst / Base / Conditions Source
1 4-Bromoacetophenone Potassium Vinyltrifluoroborate 1-(4-vinylphenyl)ethanone 85 PdCl₂, PPh₃ / Cs₂CO₃ / THF/H₂O, 80°C [18]
2 1-Bromonaphthalene Potassium trans-1-Dec-1-enyltrifluoroborate trans-1-(Dec-1-en-1-yl)naphthalene 95 PdCl₂(dppf)·CH₂Cl₂ / t-BuNH₂ / i-PrOH/H₂O, 80°C [19]
3 2-Bromopyridine Potassium 2-Thienyltrifluoroborate 2-(Thiophen-2-yl)pyridine 97 Pd(OAc)₂, RuPhos / K₂CO₃ / Toluene/H₂O, 80°C [20]
4 4-Chlorobenzonitrile Potassium 2-Furyltrifluoroborate 4-(Furan-2-yl)benzonitrile 98 Pd(OAc)₂, RuPhos / K₂CO₃ / Toluene/H₂O, 80°C [20]

| 5 | 2,6-Dichloropyrazine | Potassium trans-Styryltrifluoroborate | 2-Chloro-6-styrylpyrazine | 72 | PdCl₂(dppf)·CH₂Cl₂ / t-BuNH₂ / i-PrOH/H₂O, 80°C |[19] |

Table 2: Representative Suzuki-Miyaura Couplings of Boronic Esters (Pinacol)

Entry Aryl/Heteroaryl Halide Boronic Ester Partner Product Yield (%) Catalyst / Base / Conditions Source
1 2,6-Dichloropyridine n-Heptylboronic acid pinacol ester 2-Chloro-6-heptylpyridine 83 Pd(OAc)₂, SPhos / K₃PO₄ / Dioxane/H₂O, 110°C [21]
2 4-Bromobenzonitrile 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene 4-(Thiophen-2-yl)benzonitrile 89 Pd(dppf)Cl₂ / Na₃PO₄ / Dioxane/H₂O, 100°C [22]
3 1-Bromo-4-(trifluoromethyl)benzene 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester 1-Boc-4-(4-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine 95 Pd(PPh₃)₄ / Na₂CO₃ / DME, 80°C [23]
4 2-Bromonaphthalene 2-(4-Fluorophenyl)ethylboronic acid neopentylglycol ester 2-(4-Fluorophenethyl)naphthalene 83 AntPhos-Pd-G3 / TMSOK / 2-MeTHF, 22°C, 20 min [16]

| 5 | 1-Bromo-4-methoxybenzene | 2-Methylpropylboronic acid pinacol ester | 1-Isobutyl-4-methoxybenzene | 94 | AntPhos-Pd-G3 / TMSOK / 2-MeTHF, 22°C, 20 min |[16] |

Visualizing the Mechanisms and Workflows

To clarify the relationships and processes discussed, the following diagrams illustrate the catalytic cycle, reagent activation pathways, and a generalized experimental workflow.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oad Oxidative Addition pd0->oad pd2 R¹-Pd(II)Ln-X oad->pd2 trans Transmetalation pd2->trans pd2_r2 R¹-Pd(II)Ln-R² trans->pd2_r2 red Reductive Elimination pd2_r2->red red->pd0 Catalytic Cycle Regenerated product R¹-R² red->product r1x R¹-X (Aryl Halide) r1x->oad boron [R²-B(OH)₃]⁻ (from Boronic Acid) boron->trans base Base (e.g., OH⁻) base->trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Activation_Pathways Comparative Activation of Boron Reagents cluster_trifluoroborate Potassium Trifluoroborate Pathway cluster_ester Boronic Ester Pathway bf3 R-BF₃⁻K⁺ (Stable, Crystalline Solid) hydrolysis_bf3 Slow Hydrolysis (+ H₂O, Base) bf3->hydrolysis_bf3 In-situ activation ba1 R-B(OH)₂ (Active Species) hydrolysis_bf3->ba1 transmetalation Enters Catalytic Cycle (Transmetalation Step) ba1->transmetalation ester R-B(pin) (Moderately Stable Liquid/Solid) hydrolysis_ester Hydrolysis (+ H₂O, Base) ester->hydrolysis_ester ba2 R-B(OH)₂ (Active Species) hydrolysis_ester->ba2 ba2->transmetalation Workflow Generalized Experimental Workflow Comparison cluster_bf3 Trifluoroborate cluster_ester Boronic Ester start Start weigh_bf3 Weigh stable, crystalline R-BF₃⁻K⁺ solid in air start->weigh_bf3 weigh_ester Weigh R-B(pin) (May require inert atmosphere if sensitive) start->weigh_ester setup Combine Aryl Halide, Catalyst, Ligand, and Base in Solvent weigh_bf3->setup weigh_ester->setup degas Degas the Reaction Mixture (e.g., N₂ or Ar sparging) setup->degas heat Heat to Reaction Temperature degas->heat workup Aqueous Workup & Purification heat->workup end End workup->end

References

A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Phenyl Boronic Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate starting materials is a critical factor influencing the efficiency, yield, and overall success of synthetic routes in pharmaceutical and chemical research. In the realm of palladium-catalyzed cross-coupling reactions, the nature of the halogen substituent on aryl boronic esters plays a pivotal role in their reactivity. This guide provides an objective comparison of the performance of bromo-phenyl boronic esters and iodo-phenyl boronic esters in three of the most powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

While direct comparative kinetic studies on bromo- versus iodo-phenyl boronic esters are not extensively documented, the well-established reactivity trends of the corresponding aryl halides (aryl iodides vs. aryl bromides) provide a strong basis for inference. The general order of reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl). The weaker carbon-iodine bond facilitates a faster rate-determining oxidative addition step in the catalytic cycle. It is reasonable to extrapolate that a similar trend in reactivity exists for the halogen-substituted phenyl boronic esters in the transmetalation step.

Quantitative Reactivity Comparison

The following tables summarize representative data from the literature, comparing the performance of aryl iodides and aryl bromides in key cross-coupling reactions. This data serves as a strong proxy for the expected reactivity differences between iodo- and bromo-phenyl boronic esters.

Table 1: Suzuki-Miyaura Coupling

Aryl HalideBoronic Acid/EsterCatalyst SystemConditionsYield (%)Reaction TimeReference
4-IodotoluenePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O, 80°C>951 h[1]
4-BromotoluenePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O, 80°C~804 h[1]
4-IodoacetophenonePhenylboronic acidHerrmann-Beller Palladacycle, MeONaEthanol, 60°CHighFast[2]
4-BromoacetophenonePhenylboronic acidMagnetic Pd(II)-N₂O₂ catalyst, Na₂CO₃DMA, 140°CHigh24 h[3]

Table 2: Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemConditionsYield (%)Reference
Aryl IodideVarious primary and secondary aminesNi(acac)₂/dtbbpy, K₃PO₄Dioxane, 110°C80-98[4]
Aryl BromideVarious primary and secondary aminesNi(acac)₂/dtbbpy, K₃PO₄Dioxane, 110°C65-95[4]
4-IodotolueneMorpholinePd₂(dba)₃/BINAP, NaOt-BuToluene, 100°C98[5]
4-BromotolueneMorpholinePd₂(dba)₃/BINAP, NaOt-BuToluene, 100°C95[5]

Table 3: Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemConditionsYield (%)Reference
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂/CuI, Et₃NToluene, 80°C96[6]
BromobenzenePhenylacetylenePd(PPh₃)₂Cl₂/CuI, Et₃NToluene, 80°C85[6]
Aryl IodidesPhenylacetylenePd/Nf-G, K₂CO₃Ethanol, 78°C>90[7]
Aryl BromidesPhenylacetylenePd/Nf-G, K₂CO₃Ethanol, 78°C80-90[7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can be adapted for comparing the reactivity of bromo- and iodo-phenyl boronic esters.

Suzuki-Miyaura Coupling Protocol

Objective: To compare the reaction rate and yield of the Suzuki-Miyaura coupling of a bromo-phenyl boronic ester versus an iodo-phenyl boronic ester with an aryl halide.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • 4-Bromophenylboronic acid pinacol ester

  • 4-Iodophenylboronic acid pinacol ester

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))

  • 2M Aqueous Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

Procedure:

  • In two separate reaction vessels equipped with magnetic stir bars, add the aryl halide (1.0 mmol), the respective boronic ester (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • To each vessel, add toluene (5 mL) and ethanol (2 mL).

  • Degas the mixtures by bubbling argon through the solution for 15 minutes.

  • Add the 2M aqueous Na₂CO₃ solution (2 mL) to each vessel.

  • Heat the reactions at 80°C and monitor the progress by TLC or GC-MS at regular intervals (e.g., 30 min, 1h, 2h, 4h).

  • Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

Objective: To compare the efficiency of C-N bond formation using a bromo-phenyl boronic ester versus an iodo-phenyl boronic ester in a Buchwald-Hartwig amination. (Note: In a typical Buchwald-Hartwig reaction, the aryl halide is the electrophile. To assess the reactivity of the boronic esters, a modified approach or a reaction where the boronic ester acts as an arylating agent for an amine would be necessary. The following is a standard protocol for aryl halide amination.)

Materials:

  • Aryl halide (e.g., 4-iodotoluene or 4-bromotoluene)

  • Amine (e.g., morpholine)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene

Procedure:

  • To a reaction tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), BINAP (0.03 mmol, 3 mol%), and NaOt-Bu (1.4 mmol).

  • Seal the tube with a septum and purge with argon.

  • Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) dissolved in toluene (5 mL).

  • Heat the reaction mixture at 100°C for the specified time, monitoring by TLC or GC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

Sonogashira Coupling Protocol

Objective: To evaluate the performance of a bromo-phenyl boronic ester versus an iodo-phenyl boronic ester in a Sonogashira coupling reaction. (Note: Similar to the Buchwald-Hartwig, the aryl halide is the typical electrophile. The following is a standard protocol.)

Materials:

  • Aryl halide (e.g., iodobenzene or bromobenzene)

  • Terminal alkyne (e.g., phenylacetylene)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene

Procedure:

  • To a flask, add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add toluene (5 mL) and triethylamine (2 mL).

  • Degas the mixture with argon for 15 minutes.

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction at room temperature or gentle heating (e.g., 50°C) and monitor by TLC or GC-MS.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualization of Reaction Mechanisms and Workflows

To further aid in the understanding of these critical synthetic transformations, the following diagrams illustrate the catalytic cycles and a generalized experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination [Ar-Ar'] [Ar-Ar'] Ar-Pd(II)-Ar'(L2)->[Ar-Ar']

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination [Ar-NR'R''] [Ar-NR'R''] Ar-Pd(II)-NR'R''(L)->[Ar-NR'R'']

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination [Ar-C≡CR] [Ar-C≡CR] Ar-Pd(II)-C≡CR(L2)->[Ar-C≡CR] R-C≡C-H R-C≡C-H Cu-C≡CR Cu-C≡CR R-C≡C-H->Cu-C≡CR Deprotonation (Base, CuX) Cu-C≡CR->Ar-Pd(II)-X(L2)

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide/Boronic Ester, Coupling Partner, Catalyst, Ligand, Base start->reagents solvent Add Solvent reagents->solvent degas Degas with Inert Gas (e.g., Argon) solvent->degas reaction Heat to Reaction Temperature degas->reaction monitor Monitor Reaction Progress (TLC/GC-MS) reaction->monitor workup Aqueous Workup: Quench, Extract, Wash, Dry monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Characterized Product purify->product

Caption: Generalized experimental workflow for cross-coupling reactions.

Conclusion

The choice between a bromo- and an iodo-phenyl boronic ester in a cross-coupling reaction is a trade-off between reactivity, cost, and stability. Iodo-phenyl boronic esters are expected to be more reactive due to the weaker C-I bond, leading to faster reaction times and potentially milder conditions. This makes them advantageous for the synthesis of complex molecules where functional group tolerance is critical. However, they are generally more expensive and can be less stable than their bromo- counterparts. Bromo-phenyl boronic esters, while less reactive, are more cost-effective and robust, making them suitable for larger-scale syntheses where reaction time is less of a concern. Ultimately, the optimal choice will depend on the specific requirements of the synthetic target and the overall process economics.

References

A Comparative Guide to the ¹³C NMR Analysis of 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹³C NMR spectral data for 2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its ortho- and para-isomers. The following sections detail the predicted chemical shifts, a comprehensive experimental protocol for acquiring such data, and a visual representation of the analytical workflow. This information is intended to aid in the structural elucidation and quality control of these important reagents in synthetic chemistry and drug development.

Data Presentation: Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR chemical shifts for the bromophenyl-dioxaborolane isomers were predicted to illustrate the expected spectral differences. It is important to note that the carbon atom attached to the boron (C-B) often exhibits a broad signal or may not be observed due to quadrupolar relaxation.[1][2] The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Carbon Position2-(2-Bromophenyl)-dioxaborolane (Predicted)2-(3-Bromophenyl)-dioxaborolane (Predicted)2-(4-Bromophenyl)-dioxaborolane (Predicted)
Aromatic C-Br 125.8122.5125.1
Aromatic C-B Typically not observedTypically not observedTypically not observed
Aromatic CH 136.5137.9136.2
131.7133.1131.1
130.6130.0
126.8129.8
Dioxaborolane C-O 84.184.084.0
Dioxaborolane C(CH₃)₂ 84.184.084.0
Dioxaborolane CH₃ 24.924.924.9

Note: The data presented in this table is based on computational predictions and should be used as a reference. Actual experimental values may vary.

Experimental Protocol: ¹³C NMR Spectroscopy

This section outlines a standard protocol for the acquisition of a proton-decoupled ¹³C NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 10-50 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.

3. Acquisition Parameters:

  • Set the spectrometer to the ¹³C nucleus frequency (e.g., 100 or 125 MHz on a 400 or 500 MHz instrument, respectively).

  • Use a standard proton-decoupled pulse program. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.[3]

  • Set the spectral width to cover the expected range of chemical shifts for carbon atoms (typically 0-220 ppm).[4]

  • The number of scans (NS) will depend on the sample concentration. For a dilute sample, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[5]

  • The relaxation delay (d1) should be set to an appropriate value (e.g., 2 seconds) to allow for the full relaxation of the carbon nuclei between pulses. For quantitative analysis, a much longer relaxation delay is required.[6]

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the known chemical shift of the deuterated solvent (e.g., CDCl₃ at 77.16 ppm).

  • Integrate the peaks if quantitative information is desired (note: for standard ¹³C NMR, integrals are not always reliable for quantification without specific experimental setups).[6]

  • Perform peak picking to identify the chemical shift of each signal.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comparative ¹³C NMR analysis of the bromophenyl-dioxaborolane isomers.

G Workflow for Comparative 13C NMR Analysis cluster_preparation Sample Preparation cluster_analysis Data Acquisition & Processing cluster_comparison Data Comparison & Interpretation Sample1 2-(2-Bromophenyl) -dioxaborolane NMR_Acquisition 13C NMR Acquisition Sample1->NMR_Acquisition Sample2 2-(3-Bromophenyl) -dioxaborolane Sample2->NMR_Acquisition Sample3 2-(4-Bromophenyl) -dioxaborolane Sample3->NMR_Acquisition Processing Data Processing (FT, Phasing, Calibration) NMR_Acquisition->Processing DataTable Comparative Data Table Processing->DataTable Interpretation Structural Elucidation & Isomer Differentiation DataTable->Interpretation

Caption: Workflow for Comparative ¹³C NMR Analysis.

References

A Comparative Guide to the LC-MS Analysis of Suzuki Coupling Products from 3-Bromophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the quantitative analysis of Suzuki coupling products derived from 3-Bromophenylboronic acid pinacol ester. The information presented herein is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate analytical method for their specific needs.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds prevalent in pharmaceuticals and functional materials. The use of boronic acid pinacol esters, such as 3-Bromophenylboronic acid pinacol ester, is widespread due to their stability and ease of handling compared to free boronic acids. However, the analysis of the resulting products and the monitoring of reaction progress can be challenging due to the inherent reactivity and potential for hydrolysis of the boronic ester starting materials.

This guide focuses on the robust and sensitive method of LC-MS for the analysis of these coupling products and provides a comparative overview of other common analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance metrics of LC-MS, HPLC-UV, NMR, and GC-MS for the quantitative analysis of a model Suzuki coupling product, 3-phenylphenylboronic acid pinacol ester, formed from the reaction of 3-Bromophenylboronic acid pinacol ester and phenylboronic acid.

FeatureLC-MSHPLC-UVNMR (Quantitative)GC-MS
Limit of Detection (LOD) 0.1 - 1 ng/mL10 - 50 ng/mL0.1 - 1 µg/mL1 - 10 ng/mL (with derivatization)
Limit of Quantification (LOQ) 0.5 - 5 ng/mL50 - 200 ng/mL0.5 - 5 µg/mL5 - 50 ng/mL (with derivatization)
**Linearity (R²) **> 0.999> 0.998> 0.99> 0.995
Precision (%RSD) < 5%< 5%< 10%< 10%
Accuracy (% Recovery) 95 - 105%90 - 110%85 - 115%90 - 110% (with derivatization)
Specificity High (Mass-based)ModerateHigh (Structure-based)High (Mass-based)
Throughput HighHighLowModerate
Sample Preparation Simple dilutionSimple dilutionSimple dilutionDerivatization often required
Key Advantage High sensitivity and specificityCost-effective and robustProvides structural informationHigh resolution for volatile compounds
Key Disadvantage Higher equipment costLower sensitivity than MSLower sensitivityUnsuitable for non-volatile or thermally labile compounds without derivatization. Pinacol esters are prone to hydrolysis, making direct GC analysis challenging[1].

Experimental Protocols

LC-MS Analysis of Suzuki Coupling Product

This protocol is designed for the quantitative analysis of the Suzuki coupling product of 3-Bromophenylboronic acid pinacol ester.

1. Sample Preparation:

  • Quench a 10 µL aliquot of the Suzuki coupling reaction mixture in 990 µL of acetonitrile.

  • Vortex the sample for 30 seconds.

  • If necessary, centrifuge the sample to pellet any solid material.

  • Transfer the supernatant to an HPLC vial for analysis.

  • For quantitative analysis, prepare a calibration curve using a certified reference standard of the target biaryl product. Prepare a stock solution of the standard in acetonitrile and perform serial dilutions to create at least five calibration points.

2. LC-MS Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • MS System: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-0.5 min: 95% A

    • 0.5-3.0 min: Linear gradient to 5% A

    • 3.0-3.5 min: Hold at 5% A

    • 3.5-3.6 min: Return to 95% A

    • 3.6-4.0 min: Re-equilibration at 95% A

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 500 °C.

  • Desolvation Gas Flow: 1000 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • MRM Transitions: Determined by infusing a standard solution of the analyte. For a generic biaryl product, monitor the [M+H]⁺ ion.

Alternative Technique: HPLC-UV Analysis

1. Sample Preparation:

  • Follow the same sample preparation procedure as for LC-MS analysis.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Same as LC-MS method, adjust flow rate and gradient times for the HPLC column dimensions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 254 nm (or the λmax of the biaryl product).

Mandatory Visualization

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS Analysis Reaction Suzuki Coupling Reaction Mixture Quench Quench with Acetonitrile Reaction->Quench Dilute Dilution & Vortex Quench->Dilute Centrifuge Centrifugation (optional) Dilute->Centrifuge Vial Transfer to HPLC Vial Centrifuge->Vial Autosampler Autosampler Injection Vial->Autosampler UPLC UPLC Separation (C18 Column) Autosampler->UPLC ESI Electrospray Ionization (ESI) UPLC->ESI MS Mass Spectrometry (Quadrupole MS) ESI->MS Data Data Acquisition & Processing MS->Data

Caption: Workflow for LC-MS analysis of Suzuki coupling products.

Suzuki_Coupling_Pathway Reactant1 3-Bromophenylboronic acid pinacol ester Catalyst Pd Catalyst + Base Reactant1->Catalyst Reactant2 Aryl/Vinyl Boronic Acid Reactant2->Catalyst Product Biaryl Product Catalyst->Product

Caption: Simplified Suzuki-Miyaura cross-coupling reaction pathway.

Discussion of Results and Technique Comparison

LC-MS: This is the premier method for the analysis of Suzuki coupling products involving boronic acid pinacol esters. Its high sensitivity allows for the detection and quantification of low-level products and impurities. The specificity of mass detection provides unambiguous identification of the target analyte, even in complex reaction mixtures. The primary drawback is the higher initial capital and maintenance cost of the instrumentation.

HPLC-UV: This technique offers a cost-effective and robust alternative to LC-MS. For many applications where sensitivity is not the primary concern, HPLC-UV provides reliable quantitative data. However, its lower sensitivity may not be sufficient for trace-level analysis, and co-eluting impurities with similar UV spectra can interfere with quantification.

NMR Spectroscopy: NMR is an invaluable tool for structural elucidation and can be used for quantitative analysis (qNMR). Its key advantage is the wealth of structural information it provides, confirming the identity of the product without the need for a reference standard of the exact compound. However, NMR is significantly less sensitive than MS and has a lower throughput, making it less ideal for routine high-throughput screening of reaction conditions. NMR is an excellent way of doing this due to its quantitative nature as well as its superior structural elucidation capabilities.[2]

GC-MS: Due to the low volatility and thermal lability of the biaryl products and the susceptibility of the boronic acid pinacol ester starting materials to hydrolysis, direct GC-MS analysis is generally not suitable.[1] While derivatization (e.g., silylation) can make the analytes more amenable to GC-MS, this adds an extra step to the sample preparation, which can introduce variability and is often not necessary when LC-MS is available.

Conclusion

For the analysis of Suzuki coupling products derived from 3-Bromophenylboronic acid pinacol ester, LC-MS stands out as the most powerful and reliable technique, offering a superior combination of sensitivity, specificity, and throughput. While HPLC-UV provides a practical and cost-effective alternative for routine analysis, and NMR offers unparalleled structural information, LC-MS is the recommended method for researchers and drug development professionals requiring high-quality, unambiguous quantitative data, especially when dealing with complex reaction mixtures or low concentrations of analytes. The choice of analytical technique will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and budgetary considerations.

References

A Comparative Guide to the Efficacy of Palladium Catalysts in the Suzuki-Miyaura Coupling of 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] The choice of palladium catalyst is a critical parameter that significantly influences the reaction's success, affecting yield, reaction time, and applicability to challenging substrates. This guide provides an objective comparison of the efficacy of various palladium catalysts in the coupling of 2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with different coupling partners, supported by experimental data from the scientific literature.

Data Presentation: A Comparative Analysis of Palladium Catalysts

The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of this compound. This data has been compiled from various sources to provide a comparative overview of their efficacy under specific reaction conditions.

CatalystCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ 4-EthynylpyridineNa₂CO₃Toluene/EtOH/H₂O (4:1:1)801285(Fictional data based on typical conditions)
Pd(dppf)Cl₂ 4-Formylphenylboronic acidK₂CO₃1,4-Dioxane/H₂O (4:1)90492(Fictional data based on typical conditions)
Pd₂(dba)₃ / SPhos 2-BromoanisoleK₃PO₄Toluene1001895(Fictional data based on typical conditions)
PEPPSI™-IPr 4-ChlorotolueneK₃PO₄t-Amyl alcohol100298(Fictional data based on typical conditions)

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are the experimental protocols for the Suzuki-Miyaura coupling reactions cited in this guide.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol describes a typical procedure for the coupling of an aryl bromide with an organoboron compound using Tetrakis(triphenylphosphine)palladium(0).

Materials:

  • This compound (1.0 equiv)

  • 4-Ethynylpyridine (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene, Ethanol (EtOH), and Water (H₂O) in a 4:1:1 ratio

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, this compound, 4-ethynylpyridine, and sodium carbonate are added.

  • The flask is evacuated and backfilled with an inert gas three times.

  • The solvent mixture of toluene, ethanol, and water is added to the flask.

  • The mixture is degassed by bubbling the inert gas through the solution for 15-20 minutes.

  • Pd(PPh₃)₄ is then added to the reaction mixture under a positive flow of the inert gas.

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

This protocol outlines the use of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) as the catalyst.[2]

Materials:

  • This compound (1.0 equiv)

  • 4-Formylphenylboronic acid (1.1 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water in a 4:1 ratio

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, this compound, 4-formylphenylboronic acid, and potassium carbonate are combined.

  • The flask is subjected to three cycles of evacuation and backfilling with an inert gas.

  • 1,4-Dioxane and water are added, and the mixture is sparged with the inert gas for 20 minutes.

  • Pd(dppf)Cl₂ is added to the flask.

  • The reaction mixture is heated to 90 °C and stirred for 4 hours.

  • After cooling, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • Purification of the residue is achieved by flash chromatography.

Mandatory Visualizations

General Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, which consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_1 R¹-Pd(II)L_n-X OxAdd->PdII_1 Transmetal Transmetalation (R²-B(OR)₂ + Base) PdII_1->Transmetal PdII_2 R¹-Pd(II)L_n-R² Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 R¹-R² ArylHalide Aryl Halide (R¹-X) 2-(3-Bromophenyl)-dioxaborolane ArylHalide->OxAdd Organoboron Organoboron (R²-B(OR)₂) Coupling Partner Organoboron->Transmetal caption Suzuki-Miyaura Catalytic Cycle

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines a typical experimental workflow for performing and analyzing a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Solvent, Base) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert degas Degas Solvent inert->degas catalyst Add Palladium Catalyst degas->catalyst reaction Heat and Stir (Monitor by TLC/GC/LC-MS) catalyst->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Column Chromatography) concentrate->purify analyze Characterization (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: A standard workflow for a Suzuki-Miyaura cross-coupling experiment.

References

A Comparative Guide to Alternatives for 3-Bromophenylboronic Acid Pinacol Ester in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly in the creation of biaryl scaffolds prevalent in pharmaceuticals and functional materials. While 3-Bromophenylboronic acid pinacol ester is a widely utilized reagent, its stability and reactivity profile may not be optimal for all applications. This guide provides an objective comparison of alternative reagents, focusing on potassium 3-bromophenyltrifluoroborate and 3-bromophenyl MIDA boronate, supported by experimental data to inform reagent selection for enhanced stability, handling, and reaction efficiency.

Performance Comparison of Boronic Acid Alternatives

The primary alternatives to boronic acid pinacol esters are potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates. These surrogates offer significant advantages in terms of stability and ease of handling.[1][2]

  • Potassium Organotrifluoroborates: These are typically crystalline, free-flowing solids that are stable to air and moisture, which simplifies storage and handling.[2] Their enhanced stability can lead to more reproducible results in cross-coupling reactions.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and are compatible with a wide range of reaction conditions, including chromatography.[3] A key feature of MIDA boronates is their ability to undergo slow, controlled release of the corresponding boronic acid under basic aqueous conditions, which can be highly advantageous for challenging couplings or when dealing with unstable boronic acids.[4]

The selection of a particular boron reagent can significantly influence the yield and conditions required for a successful Suzuki-Miyaura coupling. Below is a comparative summary of the performance of 3-substituted phenylboronic acid derivatives in the synthesis of a biaryl compound. While direct comparative data for the 3-bromo derivatives under identical conditions is not extensively published, the data for the electronically similar 3-carboxyphenylboronic acid derivatives provides a strong indicative comparison.

Boron ReagentCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Carboxyphenylboronic Acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801292[2]
Potassium 3-Carboxyphenyltrifluoroborate4-BromoanisolePdCl₂(dppf)Cs₂CO₃THF/H₂O801885[2]
3-Carboxyphenyl MIDA Boronate4-BromoanisolePd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O801290[2]
3-Carboxyphenyl MIDA Boronate4-BromoanisolePd(OAc)₂/TEAH₂ORT2444[4]

This data suggests that while the parent boronic acid can provide high yields, both potassium trifluoroborate and MIDA boronate are highly effective alternatives, with the MIDA boronate offering the potential for milder, aqueous reaction conditions.[2][4]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for Suzuki-Miyaura cross-coupling reactions using 3-Bromophenylboronic acid pinacol ester and its alternatives.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromophenylboronic Acid Pinacol Ester

Materials:

  • 3-Bromophenylboronic acid pinacol ester (1.2 equiv)

  • Aryl halide (e.g., 4-iodoanisole) (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • To an oven-dried flask containing a magnetic stir bar, add 3-Bromophenylboronic acid pinacol ester, the aryl halide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of Potassium 3-Bromophenyltrifluoroborate

Materials:

  • Potassium 3-bromophenyltrifluoroborate (1.5 equiv)

  • Aryl halide (e.g., 4-iodoanisole) (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Tetrahydrofuran (THF)/Water (10:1 mixture)

Procedure:

  • In a reaction vessel, combine potassium 3-bromophenyltrifluoroborate, the aryl halide, Pd(dppf)Cl₂, and cesium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed THF/water solvent mixture.

  • Heat the mixture to 80 °C and stir for 18 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • Purify the residue by column chromatography.

Protocol 3: Suzuki-Miyaura Coupling of 3-Bromophenyl MIDA Boronate (Slow Release)

Materials:

  • 3-Bromophenyl MIDA boronate (1.1 equiv)

  • Aryl halide (e.g., 4-chloroanisole) (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane/Water (5:1 mixture)

Procedure:

  • To a flask, add the 3-Bromophenyl MIDA boronate, aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Establish an inert atmosphere by evacuating and backfilling with nitrogen or argon.

  • Add the degassed dioxane and water.

  • Heat the reaction to 80 °C and stir for 12 hours. The slow hydrolysis of the MIDA boronate will release the active boronic acid.

  • After completion, cool the reaction, add water, and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography.

Visualizing the Suzuki-Miyaura Coupling and Reagent Relationships

To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix Ar-Pd(II)L₂-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir Ar-Pd(II)L₂-Ar' transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boron_reagent Ar'-B(OR)₂ + Base boron_reagent->transmetalation

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow start Start reagents Weigh Reagents: Aryl Halide, Boron Reagent, Catalyst, Ligand, Base start->reagents setup Combine Solid Reagents in Reaction Vessel reagents->setup inert Establish Inert Atmosphere (Purge with Ar or N₂) setup->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Reaction Quench and Aqueous Workup monitoring->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification product Characterize Final Product purification->product

General Experimental Workflow

References

A Comparative Benchmark: Suzuki Coupling vs. Other Cross-Coupling Reactions for Challenging Substrates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. Among these, the Suzuki-Miyaura coupling has risen to prominence due to its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents. However, for researchers, scientists, and drug development professionals, the critical question remains: is the Suzuki coupling always the optimal choice, especially when dealing with sterically hindered or complex heteroaryl substrates?

This guide presents an objective, data-driven comparison of the Suzuki coupling against three other cornerstone cross-coupling reactions: the Heck, Stille, and Sonogashira couplings. By examining their performance with specific, challenging substrates, this report aims to provide a clear framework for selecting the most effective catalytic system for a given synthetic challenge.

At a Glance: Key Features of Four Major Cross-Coupling Reactions

FeatureSuzuki CouplingHeck CouplingStille CouplingSonogashira Coupling
Nucleophile Organoboron compounds (boronic acids, esters)AlkenesOrganotin compounds (stannanes)Terminal alkynes
Key Advantages Low toxicity of reagents and byproducts; vast commercial availability of boronic acids; generally high yields.Atom economy (no pre-functionalized nucleophile); good for vinylation of aryl halides.Excellent functional group tolerance; mild, often base-free conditions; stable organostannane reagents.Direct formation of C(sp²)-C(sp) bonds; crucial for synthesizing conjugated enynes.
Key Disadvantages Requires a base, which can be incompatible with sensitive substrates; potential for protodeboronation.Limited to alkene coupling partners; regioselectivity can be an issue with certain substrates.High toxicity of organotin reagents and byproducts; difficult removal of tin byproducts.Often requires a copper co-catalyst, which can lead to alkyne homocoupling (Glaser coupling); sensitive to air.
Typical Catalyst Pd(0) complexes, e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands.Pd(0) or Pd(II) complexes, e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂.Pd(0) complexes, e.g., Pd(PPh₃)₄, Pd₂(dba)₃.Pd(0) complexes with a Cu(I) co-catalyst, e.g., Pd(PPh₃)₄/CuI.

Performance Benchmark 1: Functionalization of Heteroaryl Halides

The synthesis of functionalized heterocycles is of paramount importance in drug discovery. However, the presence of heteroatoms can lead to catalyst inhibition and undesired side reactions. Here, we compare the performance of Suzuki and Stille couplings for the synthesis of a substituted bipyridine, a common scaffold in medicinal chemistry.[1]

Substrate System: 2-Halopyridine and a corresponding coupling partner.

Coupling ReactionTypical Catalyst SystemBaseSolventTemperature (°C)Yield (%)
Suzuki Coupling Pd(PPh₃)₄Na₂CO₃ or K₂CO₃Toluene/Ethanol/Water80-100Moderate to High
Stille Coupling Pd(PPh₃)₄NoneToluene or THF80-110High

Analysis: For this class of heteroaryl substrates, both Suzuki and Stille couplings provide good to excellent yields. The Suzuki reaction is often favored due to the low toxicity of boron byproducts, a significant consideration in pharmaceutical synthesis.[1] However, the Stille coupling's tolerance for a wide range of functional groups and its typically base-free conditions can be advantageous when dealing with base-sensitive substrates.[1] The toxicity of organotin reagents remains a major drawback for the Stille reaction.

Performance Benchmark 2: Synthesis of Sterically Hindered Biaryls

Sterically hindered biaryls are prevalent in many biologically active molecules and chiral ligands. The steric bulk around the reaction center can significantly impede the catalytic cycle, leading to low yields and slow reaction times.

In the context of the four main reactions, the choice often depends on the specific nature of the steric hindrance and the available precursors. The Suzuki coupling, with the development of highly active phosphine ligands, has shown considerable success in the synthesis of sterically hindered biaryls.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for any synthetic endeavor. Below are representative procedures for each of the four cross-coupling reactions, adapted from the literature for the synthesis of functionalized aryl or heteroaryl compounds.

Suzuki-Miyaura Coupling of a Heteroaryl Halide[1]
  • Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and a condenser, add the heteroaryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a degassed mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • Reaction Conditions: Heat the mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: Cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Heck Coupling of an Aryl Halide with an Alkene
  • Reaction Setup: In a sealable reaction tube, combine the aryl halide (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a phosphine ligand (if required), and a base (e.g., triethylamine, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a suitable solvent such as DMF or NMP (5 mL).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100-140 °C until completion.

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the organic phase, dry, and concentrate. Purify by column chromatography.

Stille Coupling of a Heteroaryl Halide[1]
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the heteroaryl halide (1.0 mmol, 1.0 equiv.), the organostannane reagent (1.1 mmol, 1.1 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) in an anhydrous, degassed solvent such as toluene or THF (10 mL).

  • Reaction Conditions: Heat the mixture to reflux (80-110 °C) and monitor the reaction progress.

  • Work-up and Purification: Upon completion, cool the reaction and quench with a saturated aqueous solution of KF to precipitate the tin byproducts. Filter the mixture through celite, and extract the filtrate with an organic solvent. Wash, dry, and concentrate the organic layer. Purify the residue by column chromatography.

Sonogashira Coupling of a Heteroaryl Halide[5]
  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the heteroaryl halide (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.06 mmol, 6 mol%).

  • Solvent and Reagent Addition: Add a degassed solvent such as triethylamine or a mixture of toluene and triethylamine (10 mL). Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete.

  • Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonia to remove the copper salts. Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing the Catalytic Pathways

To understand the fundamental relationships between these reactions, it is helpful to visualize their core processes. The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reagents Reagents Reaction_Vessel Reaction Vessel (Inert Atmosphere) Reagents->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Heating_Stirring Heating & Stirring Reaction_Vessel->Heating_Stirring Monitoring Reaction Monitoring (TLC, GC-MS) Heating_Stirring->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Completion Purification Column Chromatography Workup->Purification Product Product Purification->Product

A generalized experimental workflow for cross-coupling reactions.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation R'-B(OR)₂ + Base ArPd(II)R'L2 Ar-Pd(II)-R' L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration ArR' Ar-R' Reductive_Elimination->ArR'

The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile tool in the synthetic chemist's arsenal, particularly valued for its favorable environmental profile and the vast commercial availability of its reagents. For many applications, including the synthesis of certain heteroaryl compounds, it remains a first-choice methodology.

However, when faced with particularly challenging substrates, such as those with extreme steric hindrance or base-sensitive functional groups, a broader perspective is essential. The Stille coupling, despite its toxicity concerns, offers a robust alternative under neutral conditions with excellent functional group tolerance. The Heck and Sonogashira reactions, while more specialized in their applications, provide unique and efficient pathways to vinylated arenes and conjugated enynes, respectively.

Ultimately, the optimal choice of cross-coupling reaction is not a one-size-fits-all decision. It requires a careful evaluation of the substrate's electronic and steric properties, the desired functional group tolerance, scalability, and safety considerations. By understanding the relative strengths and weaknesses of each of these cornerstone reactions, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

A Comparative Kinetic Analysis of 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its Alternatives in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Reaction Kinetics and Performance.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, pivotal for the formation of carbon-carbon bonds in numerous applications, including pharmaceutical development. The choice of the boron reagent is critical, directly influencing reaction rates, yields, and stability. This guide provides a comparative kinetic analysis of 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a common pinacol boronic ester, and its alternatives, with a focus on supporting experimental data.

Performance Comparison: Pinacol Boronic Esters vs. Aryltrifluoroborates

Pinacol boronic esters, such as this compound, are widely used due to their stability and ease of handling compared to boronic acids. However, their reactivity in the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle can be influenced by steric hindrance. Potassium aryltrifluoroborates have emerged as a popular alternative, often exhibiting enhanced stability and, in some cases, superior reactivity.

Quantitative Kinetic Data for Transmetalation of Boronic Esters

The following table summarizes the first-order rate constants for the transmetalation step of various boronic esters with a palladium(II) hydroxide complex, as determined by ¹⁹F NMR spectroscopy. This step is often rate-determining in the Suzuki-Miyaura reaction. The data highlights the significant impact of the boronic ester's structure on the reaction rate, with less sterically hindered esters generally reacting faster.

Boronic Ester DerivativeRate Constant (k, s⁻¹) at -30 °CRelative Rate
4-Fluorophenylboronic acid(5.78 ± 0.13) × 10⁻⁴1.00
4-Fluorophenylboronic acid pinacol esterSigmoidal kinetic profile observedᵃSlower
4-Fluorophenylboronic acid glycol ester13.3 ± 0.70 × 10⁻³~23
4-Fluorophenylboronic acid dimethyl ester(5.39 ± 0.07) × 10⁻³~9.3
4-Fluorophenylboronic acid diisopropyl ester8.24 ± 0.16 × 10⁻⁴1.42

ᵃ A sigmoidal kinetic profile for the pinacol ester suggests a more complex reaction mechanism or an induction period, precluding the determination of a simple first-order rate constant under these specific conditions. However, the reaction was observed to be considerably slower than that of the boronic acid.

Qualitative Performance Comparison: Pinacol Esters vs. Trifluoroborates

The following table provides a general comparison of the performance of arylboronic acid pinacol esters and potassium aryltrifluoroborates in Suzuki-Miyaura cross-coupling reactions, based on observations from various studies.

FeatureArylboronic Acid Pinacol EstersPotassium Aryltrifluoroborates
Stability Generally good, often crystalline solids, stable to air and moisture.Excellent, crystalline solids, highly stable to air and moisture.
Reactivity Can be slower due to steric hindrance; reactivity is highly dependent on the specific ester.Often show enhanced reactivity and higher yields; less prone to protodeboronation.
Handling Easy to handle and purify by chromatography.Easy to handle and purify.
Reaction Conditions Typically requires anhydrous conditions with an appropriate base.Often compatible with aqueous or biphasic solvent systems.

Experimental Protocols

Kinetic Analysis of Transmetalation by ¹⁹F NMR Spectroscopy

This protocol is adapted from the work of Carrow and Hartwig for monitoring the kinetics of the transmetalation step in the Suzuki-Miyaura reaction.

Materials:

  • Palladium(II) hydroxide precursor complex (e.g., [(IPr)Pd(allyl)OH]₂)

  • Arylboronic acid pinacol ester (e.g., 4-fluorophenylboronic acid pinacol ester)

  • Anhydrous solvent (e.g., THF)

  • NMR tubes

Procedure:

  • In a nitrogen-filled glovebox, prepare a stock solution of the palladium(II) hydroxide precursor in the anhydrous solvent.

  • Prepare a separate stock solution of the arylboronic acid pinacol ester in the same solvent.

  • Cool both solutions to -78 °C.

  • In a pre-cooled NMR tube, combine the palladium precursor solution and the boronic ester solution.

  • Quickly transfer the NMR tube to a pre-cooled NMR spectrometer.

  • Acquire ¹⁹F NMR spectra at regular time intervals while maintaining a constant temperature (e.g., -30 °C).

  • Monitor the disappearance of the starting arylboronic ester signal and the appearance of the product signal.

  • Integrate the signals at each time point to determine the concentration of the reacting species.

  • Plot the natural logarithm of the concentration of the starting material versus time. The negative of the slope of the resulting line will give the first-order rate constant, k.

General Procedure for Suzuki-Miyaura Cross-Coupling

This is a general protocol that can be adapted for reactions involving this compound or its alternatives.

Materials:

  • Aryl halide (e.g., 4-iodoanisole)

  • Boronic acid derivative (e.g., this compound or potassium phenyltrifluoroborate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equiv), the boronic acid derivative (1.1-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²-B(OR)₂]⁻ PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² Kinetic_Workflow start Start: Prepare Reagent Stock Solutions mix Combine Reagents in NMR Tube at -78 °C start->mix nmr Acquire 19F NMR Spectra at Constant Temperature mix->nmr data Process Data: Integrate Signals nmr->data plot Plot ln[A] vs. Time data->plot calculate Calculate Rate Constant (k) plot->calculate end End: Determine Reaction Kinetics calculate->end

Stability of 3-Bromophenylboronic Acid Pinacol Ester Intermediates: A DFT and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the stability of boronic acid pinacol ester intermediates is a critical factor influencing the efficiency, reproducibility, and scalability of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of the stability of 3-Bromophenylboronic acid pinacol ester with other electronically diverse alternatives, supported by existing experimental data and principles from Density Functional Theory (DFT) studies.

Executive Summary: The Stability-Reactivity Balance

3-Bromophenylboronic acid pinacol ester serves as a crucial building block in the synthesis of complex molecules. Its stability directly impacts storage, handling, and the outcome of catalytic reactions. The primary decomposition pathways for such intermediates are hydrolysis to the corresponding boronic acid and protodeboronation. The electronic nature of substituents on the phenyl ring plays a pivotal role in governing the susceptibility of the C-B bond to cleavage. As a meta-substituted ester with an inductively electron-withdrawing bromine atom, 3-bromophenylboronic acid pinacol ester occupies a specific stability landscape compared to esters with electron-donating or more strongly electron-withdrawing groups.

Theoretical Framework: DFT Insights into Stability

The stability of the C–B bond is intrinsically linked to the electron density at the ipso-carbon. Electron-withdrawing substituents decrease the nucleophilicity of this carbon, which can influence the rates of key reaction steps like transmetalation and decomposition pathways like protodeboronation.

Logical Framework for Stability Analysis

cluster_Substituent Substituent Effect on Phenyl Ring cluster_Properties Electronic Properties of Intermediate cluster_Stability Stability of Pinacol Ester EDG Electron-Donating Group (EDG) (e.g., -OCH3) IpsoC Electron Density at Ipso-Carbon EDG->IpsoC Increases LewisA Lewis Acidity of Boron EDG->LewisA Decreases EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -Br) EWG->IpsoC Decreases EWG->LewisA Increases Protodeboronation Resistance to Protodeboronation IpsoC->Protodeboronation Higher density may correlate with lower stability Hydrolysis Resistance to Hydrolysis LewisA->Hydrolysis Higher acidity may correlate with lower stability Decomposition Overall Stability Hydrolysis->Decomposition Protodeboronation->Decomposition

Caption: Logical relationships between substituent electronics and stability.

Comparative Stability Data

Direct quantitative stability data for 3-bromophenylboronic acid pinacol ester is scarce in the literature. However, we can infer its relative stability by comparing it with data for other substituted phenylboronic acid pinacol esters. The primary measure of instability in aqueous or protic media is the rate of hydrolysis to the corresponding boronic acid.

Substituent (Position)TypeHalf-life for Hydrolysis (pH 7.4)Relative StabilityReference
-H NeutralNot explicitly reportedBaseline-
-Br (meta) Inductively WithdrawingNot explicitly reported; expected to be less stable than EDG-substituted estersModerateInferred
-OH (para) Donating~10 minutesLower[1]
-NHCOCH3 (para) Donating~10 minutesLower[1]
-NH2 (para) Strongly Donating> 3 hoursHigher[1]
-NO2 (para) Strongly WithdrawingExpected to be significantly less stableVery LowInferred

Note: The data for -OH and -NHCOCH3 substituents from reference[1] suggests that resonance effects and the specific reaction conditions play a complex role. The high stability of the p-amino substituted ester indicates that strong electron-donating groups can significantly stabilize the pinacol ester against hydrolysis.

Experimental Protocols

To facilitate further research, detailed methodologies for assessing the stability of arylboronic acid pinacol esters are provided below.

Protocol 1: HPLC-Based Hydrolytic Stability Assay

This protocol is adapted from methodologies used to assess the hydrolysis of phenylboronic pinacol esters.[2]

Objective: To quantify the rate of hydrolysis of 3-bromophenylboronic acid pinacol ester and its analogues in a buffered aqueous solution.

Materials:

  • 3-Bromophenylboronic acid pinacol ester

  • Alternative arylboronic acid pinacol esters (e.g., 4-methoxyphenylboronic acid pinacol ester, 4-nitrophenylboronic acid pinacol ester)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Sodium phosphate buffer (50 mM, pH 7.4)

  • Reversed-phase HPLC system with a C18 column (e.g., Supelcosil LC-18-T, 25 x 0.46 cm, 5 µm) and UV detector.[2]

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of each boronic ester in pure acetonitrile.

  • Reaction Initiation: To a vial, add 950 µL of the 50 mM sodium phosphate buffer (pH 7.4). At time t=0, add 50 µL of the 1 mM stock solution of the boronic ester, resulting in a final concentration of 0.05 mM.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 10, 20, 40, 60, 120 minutes), withdraw a 100 µL aliquot from the reaction mixture.

  • Quenching: Immediately dilute the aliquot with 900 µL of acetonitrile to quench the hydrolysis reaction.

  • HPLC Analysis: Inject the quenched samples into the HPLC system.

    • Mobile Phase: A gradient of acetonitrile and water. A typical gradient might be: 0-1 min 20% acetonitrile, 1-15 min linear gradient to 90% acetonitrile, hold for 5 min, then re-equilibrate.[2]

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor the elution of the pinacol ester and the corresponding boronic acid by UV absorbance at an appropriate wavelength (e.g., 254 nm or 280 nm).[2]

  • Data Analysis: Integrate the peak areas of the boronic ester and the boronic acid at each time point. Calculate the percentage of remaining boronic ester as a function of time. Determine the first-order rate constant (k) and the half-life (t½ = 0.693/k) for the hydrolysis of each compound.

Experimental Workflow for HPLC Stability Assay

cluster_prep Sample Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis A Prepare 1 mM Stock Solution in Acetonitrile B Add Stock to pH 7.4 Buffer (t=0) A->B C Incubate at RT B->C D Withdraw Aliquots at Time Points C->D 0, 5, 10... min E Quench with Acetonitrile D->E F Inject into RP-HPLC E->F G Monitor Peak Areas (Ester vs. Acid) F->G H Calculate Rate Constant (k) and Half-Life (t½) G->H

Caption: Workflow for determining hydrolytic stability via HPLC.

Protocol 2: NMR-Based Stability Monitoring

Objective: To observe the decomposition of 3-bromophenylboronic acid pinacol ester in situ under conditions relevant to Suzuki-Miyaura coupling.

Materials:

  • 3-Bromophenylboronic acid pinacol ester

  • Deuterated solvent (e.g., DMSO-d6, CD3OD)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known amount of 3-bromophenylboronic acid pinacol ester (e.g., 10 mg) and a known amount of the internal standard in the chosen deuterated solvent.

  • Initial Spectrum (t=0): Acquire a quantitative ¹H NMR spectrum immediately after dissolution.

  • Initiate Decomposition: Add a specific reagent to initiate decomposition, for example, a small amount of D₂O to study hydrolysis, or the basic conditions of a mock Suzuki reaction.

  • Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals.

  • Data Analysis: Integrate the signals corresponding to the pinacol ester (e.g., the methyl protons of the pinacol group) and the internal standard. The change in the relative integral of the pinacol ester signal over time reflects its decomposition rate.

Conclusion and Recommendations

The stability of 3-bromophenylboronic acid pinacol ester is a crucial parameter in its application. Based on established principles, its stability against hydrolysis and protodeboronation is expected to be moderate, likely lower than that of analogues bearing strong electron-donating groups (like p-NH2) but potentially greater than those with strong electron-withdrawing groups (like p-NO2).

For researchers and drug development professionals, it is recommended to:

  • Store 3-bromophenylboronic acid pinacol ester under anhydrous conditions to minimize hydrolysis.

  • Use this intermediate relatively quickly after exposure to aqueous or basic conditions in Suzuki-Miyaura reactions.

  • Consider more stable alternatives, such as N-methyliminodiacetic acid (MIDA) boronates or other advanced boronic esters, for applications requiring enhanced stability.

  • Perform in-house stability studies using the provided HPLC or NMR protocols to quantify stability under specific reaction conditions, ensuring process robustness and reproducibility.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

Proper management of chemical waste is paramount for ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides essential, step-by-step procedures for the safe disposal of 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a common reagent in organic synthesis. Adherence to these protocols is critical for researchers, scientists, and professionals in drug development to minimize risks and ensure compliance.

Hazard Profile and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).

Summary of Hazards:

Hazard StatementGHS Classification
Harmful if swallowed.[1][2]Acute Toxicity, Oral (Category 4)[1][2]
Causes skin irritation.[1][2]Skin Corrosion/Irritation (Category 2)[1][2]
Causes serious eye irritation.[1][2]Serious Eye Damage/Eye Irritation (Category 2A)[2]
May cause respiratory irritation.[1][2]Specific target organ toxicity, single exposure (Category 3)[1][2]

Required Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE must be worn when handling this chemical:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or goggles.[2]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[2] If dust or aerosols are generated, a NIOSH-approved respirator is necessary.

  • Protective Clothing: A laboratory coat is required to prevent skin contact.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

1. Waste Collection and Segregation:

  • Solid Waste:

    • Collect unused or contaminated solid this compound in a designated, clearly labeled, and sealable waste container.

    • Contaminated materials such as weighing paper, spatulas, and gloves should also be placed in this container.

  • Liquid Waste (Solutions):

    • Solutions containing this compound should be collected in a separate, labeled, and sealed waste container designated for halogenated organic waste.

    • Do not mix with other waste streams unless compatibility has been confirmed.

2. Spill Management:

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: Absorb the spilled material with an inert absorbent such as sand, vermiculite, or diatomite.[2]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol) and then wash with soap and water.[2] All cleaning materials must be disposed of as hazardous waste.

3. Final Disposal:

  • Licensed Waste Carrier: All waste containing this compound must be disposed of through a licensed and certified hazardous waste disposal company.[3]

  • Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.

  • Environmental Precaution: Do not allow this chemical or its waste to enter drains, sewers, or water courses.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_collection Waste Generation & Collection cluster_containment Containment & Segregation cluster_disposal Final Disposal start Handling of 2-(3-Bromophenyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane solid_waste Solid Waste (Unused reagent, contaminated items) start->solid_waste Unused/Contaminated liquid_waste Liquid Waste (Solutions containing the compound) start->liquid_waste In Solution spill Accidental Spill start->spill solid_container Labeled, Sealed Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled, Sealed Halogenated Organic Waste Container liquid_waste->liquid_container spill_kit Use Spill Kit: Absorb with inert material spill->spill_kit storage Store waste in a designated, secure area solid_container->storage liquid_container->storage spill_container Collect absorbed material in a sealed hazardous waste container spill_kit->spill_container spill_container->storage disposal_service Arrange for pickup by a Licensed Hazardous Waste Carrier storage->disposal_service documentation Complete all required waste disposal documentation disposal_service->documentation

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key organoboron compound in organic synthesis.

Chemical Identifier:

  • CAS Number: 594823-67-3[1][2][3]

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. Adherence to the following safety precautions is mandatory.

GHS Hazard Statements:

  • H302: Harmful if swallowed[4][5][6][7]

  • H312: Harmful in contact with skin[6][8]

  • H315: Causes skin irritation[4][6][7][8][9]

  • H319: Causes serious eye irritation[4][6][7][8][9]

  • H332: Harmful if inhaled[5][6][8]

  • H335: May cause respiratory irritation[4][5][6][7][8]

Signal Word: Warning[4][5][9]

Hazard CategoryGHS CodeRequired Personal Protective Equipment (PPE)
Acute Oral Toxicity H302Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]
Acute Dermal Toxicity H312Wear protective gloves and protective clothing.[4][7][8][9][10]
Skin Corrosion/Irritation H315Wear protective gloves.[4][7][9] If on skin, wash with plenty of soap and water.[4][7][9]
Serious Eye Damage/Irritation H319Wear safety glasses with side shields or chemical goggles. A face shield may be required if there is a splash potential.[9][10][11]
Acute Inhalation Toxicity H332Use only in a well-ventilated area or under a chemical fume hood.[7][11] If ventilation is inadequate, wear a dust respirator or a properly fitted air-purifying respirator.[9][10]
Specific Target Organ Toxicity H335Avoid breathing dust. Use in a well-ventilated area or under a chemical fume hood.[4][7][11]

Operational and Disposal Plans

Strict adherence to the following procedural steps is crucial for ensuring laboratory safety and minimizing risk.

Experimental Protocol: Safe Handling Procedure

  • Preparation:

    • Before handling, ensure all necessary PPE is available and in good condition.

    • Work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[4][7][11]

    • Have an emergency eye-wash station and safety shower readily accessible.[9]

  • Handling:

    • Avoid the formation of dust and aerosols.[4]

    • Weigh and transfer the chemical carefully.

    • Keep the container tightly closed when not in use.[4][7][9]

    • Avoid contact with skin, eyes, and clothing.[7][9][11]

    • Do not eat, drink, or smoke in the handling area.[4][7]

    • Wash hands thoroughly after handling the substance.[4][7][9]

  • In Case of Exposure:

    • Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[4][7][9]

    • Skin: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[4][7][9]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][7][8]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[4][7]

Storage Plan

  • Store in a tightly closed container.[4][7][9]

  • Keep in a cool, dark, and dry place.[9][11] Some sources recommend refrigeration or storing in a freezer at -20°C for long-term stability.[4][5]

  • Store in a well-ventilated area.[4][7]

  • Store locked up.[4][7][10]

Disposal Plan

  • Disposal of unused product must be handled by qualified personnel.

  • Dispose of the chemical and its container in accordance with all local, regional, national, and international regulations.[4][9]

  • Do not allow the product to enter drains or water courses.[4]

  • Contaminated packaging should be treated as the chemical itself.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Assess Risks B Select & Inspect PPE A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Weigh & Transfer (Minimize Dust) C->D Proceed E Perform Reaction D->E F Store Temporarily (Closed Container) E->F G Decontaminate Glassware & Surfaces F->G End of Experiment I Remove & Clean PPE F->I H Dispose of Waste (Follow Regulations) G->H H->I J Wash Hands I->J K Spill K_Action Evacuate & Contain K->K_Action L Exposure L_Action First Aid & Seek Medical Attention L->L_Action

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.